The Molecular Architecture and Pharmacodynamics of 1,2,4-Triazole-3-carboxamidine
Executive Summary The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the aglycon core for numerous nucleoside analogues. While the carboxamide derivative (Ribavirin) is widely recogniz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the aglycon core for numerous nucleoside analogues. While the carboxamide derivative (Ribavirin) is widely recognized, the 1,2,4-triazole-3-carboxamidine derivative represents a critical evolutionary step in drug design[1]. By substituting the amide oxygen with an imine nitrogen, researchers have engineered molecules with vastly different pharmacokinetic profiles, target affinities, and toxicity limitations[2],[1]. This technical guide explores the chemical properties, validated synthesis methodologies, and mechanistic pathways of 1,2,4-triazole-3-carboxamidine and its nucleoside derivatives (e.g., Taribavirin/Viramidine).
Chemical Architecture & Physicochemical Profiling
The core structure consists of a five-membered 1,2,4-triazole ring conjugated to a carboxamidine group. This minor structural deviation from a carboxamide fundamentally alters the molecule's electronic distribution and protonation state at physiological pH. The carboxamidine group is highly basic and exists predominantly in a protonated (cationic) state in biological systems, which dictates its cellular permeability and receptor-binding dynamics[2].
Quantitative Physicochemical Data
The following data summarizes the properties of the primary clinical derivative, 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamidine (Taribavirin)[1].
Property
Value
Pharmacological Causality
Molecular Weight
243.22 g/mol
Optimal size for nucleoside transporter-mediated cellular entry.
XLogP3 (Lipophilicity)
-1.8
Highly hydrophilic; prevents passive diffusion across lipid bilayers.
Topological Polar Surface Area
151 Ų
High polarity restricts entry into Red Blood Cells (RBCs), preventing hemolytic toxicity.
Hydrogen Bond Donors
4
Facilitates rigid, highly specific binding within target enzyme active sites.
Hydrogen Bond Acceptors
7
Enables extensive hydration and interaction with hepatic amidases.
The transition from a carboxamide to a carboxamidine yields a profound increase in target affinity for human erythrocytic purine nucleoside phosphorylase (PNPase).
Kinetic Data: Ribavirin exhibits a
of 4.9 mM against wild-type PNPase. In stark contrast, the carboxamidine analogue (TCNR) exhibits a of 17.6 μM—a roughly 280-fold increase in binding affinity[2].
Causality: X-ray crystallographic analyses reveal that the carboxamidine group is protonated at physiological pH. This localized positive charge allows the molecule to form highly stable, specific electrostatic interactions and hydrogen bonds with the Asn 243 and Glu 201 residues deep within the PNPase active site[2].
Prodrug Dynamics: Circumventing Hemolytic Anemia
Ribavirin's primary dose-limiting toxicity is hemolytic anemia, caused by its accumulation and phosphorylation within red blood cells (RBCs). Taribavirin was engineered specifically to bypass this flaw[1].
Causality: Because the carboxamidine group is highly polar and positively charged, it cannot passively diffuse into RBCs, nor is it recognized by RBC nucleoside transporters[1]. Instead, it is selectively absorbed by hepatocytes. Once inside the liver, hepatic amidases hydrolyze the carboxamidine into the active carboxamide (ribavirin)[1]. This creates a self-validating targeted delivery system that maximizes antiviral efficacy at the site of Hepatitis C replication while sparing the hematologic system.
Hepatic activation pathway of Taribavirin (prodrug) to Ribavirin.
Validated Synthesis Methodology
The synthesis of 1,2,4-triazole-3-carboxamidine nucleosides requires precise control over the functional groups to prevent degradation of the ribofuranosyl moiety. The following protocol details the transformation of a carboxamide precursor into a carboxamidine via a carbonitrile intermediate[3].
Step-by-Step Experimental Protocol
Phase 1: Protection via Acetylation
Procedure: Suspend 5-chloro-1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide in anhydrous pyridine. Add an excess of acetic anhydride and stir under an inert atmosphere.
Causality: The hydroxyl groups on the ribofuranosyl sugar are highly nucleophilic. Acetylation protects these sites (forming a 2,3,5-tri-O-acetyl intermediate), preventing unwanted polymerization or sugar ring cleavage during the harsh dehydration step[3].
Phase 2: Dehydration to Carbonitrile
Procedure: Treat the protected carboxamide with a strong dehydrating agent (e.g., phosphorus oxychloride,
) under controlled anhydrous conditions. Monitor via TLC until the amide is fully consumed.
Causality: The dehydration converts the amide into a nitrile (5-chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carbonitrile). This creates a highly electrophilic carbon center, which is an absolute prerequisite for the nucleophilic addition of ammonia[3].
Phase 3: Ammonolysis and Simultaneous Deprotection
Procedure: Dissolve the isolated carbonitrile intermediate in a 10 M ammonia solution in methanol. Stir continuously at room temperature.
Causality: This step is a highly efficient dual-action process. The methanolic ammonia acts as a nucleophile, attacking the nitrile carbon to construct the carboxamidine group. Simultaneously, the basic environment hydrolyzes the acetyl protecting groups on the sugar ring.
Isolation: Remove volatile components via rotary evaporation. Purify the resulting 1,2,4-triazole-3-carboxamidine via recrystallization from an ethanol–ethyl acetate mixture[3].
Three-phase synthesis of 1,2,4-triazole-3-carboxamidine via carbonitrile.
Clinical Applications in Drug Development
Broad-Spectrum Antiviral Activity
Beyond Hepatitis C, N-carboxamidine-substituted analogues have demonstrated significant efficacy against a wide array of RNA viruses. Monomethyl amidine derivatives have shown potent in vitro activity against Respiratory Syncytial Virus (RSV) and Parainfluenza Virus Type 3 (PIV3), achieving therapeutic indices greater than 64[4]. Furthermore, specific carboxamidine analogues have exhibited targeted activity against Dengue-4 and various bunyaviruses (e.g., Punta Toro virus), increasing survival rates in infected murine models[4].
Oncology and Leukemia Therapeutics
Recent drug repurposing efforts have identified 1,2,4-triazole-3-carboxamide and its derivatives as potent antimetabolites in oncology. Synthetic derivatives have demonstrated significant antiproliferative effects in chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines[5]. The mechanism of action involves the induction of cell cycle arrest and subsequent apoptosis, verified by PARP1 and caspase-3 cleavage[5]. The structural multivalency of the triazole ring allows for the continuous design of targeted therapies with improved therapeutic indexes over traditional chemotherapy.
References
Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed (NIH). Available at: [Link]
Synthesis and evaluation of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and certain related nucleosides as inhibitors of purine nucleoside phosphorylase. Scilit. Available at: [Link]
Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. PubMed (NIH). Available at: [Link]
X-Ray Crystallographic and Kinetic Analysis of Human Purine Nucleoside Phosphorylase Complexes with 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamidine. Taylor & Francis. Available at: [Link]
Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Bentham Science Publishers. Available at: [Link]
Viramidine | C8H13N5O4 | CID 451448. PubChem (NIH). Available at:[Link]
Physicochemical Properties and Pharmacokinetic Dynamics of 1,2,4-Triazole-3-Carboxamidine (Taribavirin)
Executive Summary The development of nucleoside analogs requires a delicate balance between antiviral efficacy and host toxicity. 1,2,4-Triazole-3-carboxamidine , most prominently utilized as the active nucleobase in the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of nucleoside analogs requires a delicate balance between antiviral efficacy and host toxicity. 1,2,4-Triazole-3-carboxamidine , most prominently utilized as the active nucleobase in the prodrug Taribavirin (formerly Viramidine), represents a masterclass in rational drug design. By substituting a single functional group—an amide for an amidine—on the 1,2,4-triazole ring, researchers fundamentally altered the molecule's physicochemical properties. This in-depth technical guide explores the physicochemical profile of 1,2,4-triazole-3-carboxamidine, the causality behind its pharmacokinetic advantages, and the self-validating experimental protocols required to characterize its enzymatic activation.
Molecular Identity & Physicochemical Profiling
The therapeutic utility of Taribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine) is entirely dictated by its physicochemical properties. Unlike its analog ribavirin, which passively diffuses into all cellular compartments, Taribavirin's specific ionization state restricts its biodistribution, thereby preventing dose-limiting toxicities[1].
Table 1: Quantitative Physicochemical Data of Taribavirin
To understand the value of 1,2,4-triazole-3-carboxamidine, one must analyze the causality behind its structural design.
The Hemolytic Anemia Problem: Ribavirin (the carboxamide analog) passively enters red blood cells (RBCs). Once inside, it is phosphorylated into ribavirin triphosphate (RTP). Because RBCs lack the phosphatases necessary to degrade RTP, the metabolite accumulates, depleting cellular ATP pools, inducing oxidative stress, and ultimately causing severe hemolytic anemia[3].
The Physicochemical Solution: The substitution of the amide with a basic carboxamidine group (pKa ~10.5) ensures that Taribavirin carries a positive charge at the physiological pH of 7.4. This localized charge acts as a physicochemical barrier, preventing the molecule from passively diffusing across the lipophilic erythrocyte membrane, thereby evading RBC trapping[4].
Instead, the prodrug is actively transported to the liver. Within the hepatic tissue, the enzyme Adenosine Deaminase (ADA) catalyzes the deamination of the carboxamidine back into the active carboxamide (ribavirin)[3]. This creates a highly localized concentration of active ribavirin in the liver—the primary site of Hepatitis C Virus (HCV) replication—while sparing the systemic bloodstream[1].
Fig 1. Pharmacokinetic routing and ADA-mediated activation of Taribavirin.
To rigorously evaluate the physicochemical properties and enzymatic activation of 1,2,4-triazole-3-carboxamidine, researchers must employ self-validating experimental systems. The following protocols detail the methodologies required to establish trustworthiness and scientific integrity.
Protocol 1: Potentiometric Determination of pKa
Because the enzymatic activation of Taribavirin is strictly dependent on its ionization state, determining the exact pKa of the carboxamidine group is critical.
Step 1: Solution Preparation: Dissolve 2 mM of Taribavirin in a 0.1 M KCl aqueous solution.
Causality: The 0.1 M KCl acts as a background electrolyte. Maintaining a constant high ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, yielding highly accurate thermodynamic pKa values.
Step 2: Temperature Control: Transfer the solution to a jacketed titration vessel connected to a circulating water bath maintained at exactly 25.0 ± 0.1 °C.
Causality: pKa is a temperature-dependent thermodynamic constant; fluctuations will skew the dissociation curve.
Step 3: Bidirectional Titration (Self-Validating Step): Perform a forward titration using 0.1 M NaOH (from pH 3.0 to 11.5), followed immediately by a reverse titration using 0.1 M HCl back to pH 3.0.
Trustworthiness/Validation: The forward and reverse curves must overlay perfectly. If the curves deviate (hysteresis), it indicates that the molecule underwent irreversible chemical degradation or precipitation at high pH, invalidating the run. A perfect overlay self-validates the chemical stability of the molecule.
Protocol 2: ADA Enzymatic Conversion Kinetics
The conversion of Taribavirin to ribavirin by ADA is highly pH-dependent. Studies show that shifting the buffer pH from 7.3 to 9.5 increases ADA catalytic efficiency by 320-fold[3].
Step 1: Buffer Equilibration: Prepare a 50 mM phosphate buffer containing 100 mM NaCl, adjusted to pH 9.5.
Causality: Why pH 9.5? The optimal pH for this specific enzymatic reaction coincides with the pKa of the 3-carboxamidine group (~10.5). At pH 9.5, a significant fraction of the amidine is deprotonated. ADA strictly requires the unprotonated form of the substrate to execute the deamination reaction[4].
Step 2: Substrate Incubation: Introduce 0.5 mM Taribavirin into the buffer and equilibrate to 37 °C.
Step 3: Reaction Initiation & Quenching: Add purified murine or human ADA to initiate the reaction. At precise time intervals (e.g., 1, 5, 10, 30 minutes), extract aliquots and immediately mix with 0.1 M HCl (1:1 v/v).
Causality: The addition of HCl drops the pH well below the ADA operational range and denatures the enzyme, instantly freezing the kinetic state for accurate HPLC quantification.
Step 4: EHNA Control (Self-Validating Step): Run a parallel assay containing 10 µM of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), a potent and specific ADA inhibitor.
Trustworthiness/Validation: If ribavirin is detected in the EHNA arm, it proves that spontaneous, non-enzymatic chemical hydrolysis is occurring in the alkaline buffer, which would artificially inflate the kinetic data. The absence of ribavirin in the EHNA arm self-validates that 100% of the measured conversion is strictly ADA-mediated.
Fig 2. Self-validating enzymatic workflow for ADA kinetics.
References
1.1. National Institutes of Health (NIH).
2.3. Antimicrobial Agents and Chemotherapy (ASM Journals).
3.4. Oxford Academic (OUP).
4.2. ResearchGate.
Part 1: Executive Summary 1,2,4-Triazole-1-carboxamidine hydrochloride (CAS 19503-26-5) is a specialized heterocyclic reagent primarily employed in organic synthesis to introduce the guanidine moiety into primary and sec...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
1,2,4-Triazole-1-carboxamidine hydrochloride (CAS 19503-26-5) is a specialized heterocyclic reagent primarily employed in organic synthesis to introduce the guanidine moiety into primary and secondary amines. Unlike its structural isomer, 1,2,4-triazole-3-carboxamide (Ribavirin base), this compound is characterized by the attachment of the amidine group to the N1-nitrogen of the triazole ring.
This structural specificity renders the 1,2,4-triazole ring an excellent leaving group, facilitating the conversion of amines to guanidines under mild conditions. This guide details the chemical identity, verification protocols, synthetic utility, and safety standards for this critical building block.
Part 2: Chemical Identity & Properties[1][2][3][4]
The precise identification of this compound is often complicated by the tautomeric nature of the triazole ring and the existence of C-substituted isomers (e.g., 3-carboxamidine). The data below establishes the definitive identity for the commercial reagent 1-Amidino-1,2,4-triazole hydrochloride .
Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point
200–205 °C (decomposition)
Structural Distinction (N1 vs. C3)
It is critical to distinguish this reagent from 1,2,4-Triazole-3-carboxamidine (the amidine analog of Ribavirin).
CAS 19503-26-5 (Reagent): Amidine is on N1 . The bond between the amidine carbon and the triazole nitrogen is labile, making it a "guanylating" reagent.
C3-Isomer (Drug Intermediate): Amidine is on C3 . The C-C bond is stable; this compound is typically a pharmacophore, not a transfer reagent.
Part 3: CAS Number Lookup & Verification Protocol
Due to the ambiguity in "carboxamidine" nomenclature, researchers must validate the CAS number using a structural logic flow.
Verification Workflow
The following logic gate ensures the selection of the correct reagent for guanidylation reactions.
Figure 1: Decision tree for verifying the identity of 1,2,4-Triazole-carboxamidine based on chemical structure and intended application.
Part 4: Technical Deep Dive - Synthesis & Application
Mechanism of Action: Guanylation
The utility of CAS 19503-26-5 lies in the electron-deficient nature of the 1,2,4-triazole ring. When a primary or secondary amine attacks the amidine carbon, the triazole ring acts as an excellent leaving group (pKa ~10 for 1,2,4-triazole). This reaction is generally cleaner and faster than using S-methylisothiourea or cyanamide directly.
Reaction Scheme:
Synthesis of the Reagent
The reagent itself is typically synthesized by the reaction of 1,2,4-triazole with cyanamide in the presence of hydrochloric acid.
Figure 2: Synthetic pathway for the production of 1,2,4-Triazole-1-carboxamidine hydrochloride.
Applications in Drug Development[5][6]
Guanidine Installation: Essential for synthesizing arginine mimetics and protease inhibitors (e.g., trypsin-like serine proteases).
Bioisostere Construction: Used to build complex heterocyclic systems where the guanidine moiety is cyclized into larger rings (e.g., pyrimidines, triazines).
Peptidomimetics: Modifying peptide side chains to improve bioavailability and resistance to enzymatic hydrolysis.
Part 5: Safety & Handling (MSDS Highlights)
While a valuable reagent, 1,2,4-Triazole-1-carboxamidine hydrochloride poses specific hazards. It is not classified as a high-potency API but requires standard laboratory safety protocols.
Hazard Class
GHS Code
Description
Acute Toxicity
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep container tightly closed.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
Part 6: References
PubChem. (n.d.).[2] 1,2,4-Triazole-1-carboxamidine hydrochloride (Compound). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in the synthesis of guanidines. ARKIVOC, 2005(iv), 49-87. (Discusses the utility of 1-amidino-1,2,4-triazole as a guanylating agent).
Castanedo, G. M., et al. (2011).[3][4] Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry, 76(4), 1177–1179. (Context on triazole synthesis and reactivity).
Solubility Profile of 1,2,4-Triazole-carboxamidine in Organic Solvents: A Technical Guide
Executive Summary 1,2,4-Triazole-carboxamidine (often referred to as 1H-1,2,4-triazole-3-carboxamidine) is a critical nitrogen-rich heterocyclic intermediate, most notably utilized in the synthesis of broad-spectrum anti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,4-Triazole-carboxamidine (often referred to as 1H-1,2,4-triazole-3-carboxamidine) is a critical nitrogen-rich heterocyclic intermediate, most notably utilized in the synthesis of broad-spectrum antiviral agents such as Ribavirin and Taribavirin (Viramidine)[1][2]. Due to its dense array of hydrogen-bond donors and acceptors, the compound exhibits a highly specific solubility profile. Understanding its thermodynamic behavior in various organic solvents is essential for optimizing crystallization processes, reaction yields, and purification workflows in pharmaceutical development[3][4].
This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of the 1,2,4-triazole-carboxamidine scaffold, presents quantitative solubility data, and outlines field-proven experimental protocols for thermodynamic evaluation.
Structural and Thermodynamic Determinants of Solubility
The dissolution of 1,2,4-triazole-carboxamidine in organic solvents is not merely a function of "like dissolves like"; it is a complex interplay of lattice energy disruption and solvent-solute hydrogen bonding[5].
Amphoterism and Hydrogen Bonding
The 1,2,4-triazole ring is inherently amphoteric. The pyrrole-type nitrogen acts as a hydrogen-bond donor, while the pyridine-type nitrogens act as acceptors[6]. The addition of the carboxamidine group (
) introduces a highly basic moiety that drastically increases the polarity of the molecule. In the solid state, these molecules form a robust, tightly packed crystal lattice stabilized by extensive intermolecular hydrogen bonding networks.
To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bond donicity/acceptivity to overcome this lattice energy. Consequently, 1,2,4-triazole derivatives exhibit high solubility in highly polar, protic solvents (e.g., methanol, water) and polar aprotic solvents (e.g., DMSO, DMF), but demonstrate negligible solubility in non-polar solvents like hexane or toluene[7].
Free Base vs. Hydrochloride Salt
In practical synthetic applications, 1,2,4-triazole-carboxamidine is frequently isolated as a hydrochloride salt to prevent degradation and manage its basicity[8][9]. Salt formation significantly alters the solubility profile:
Free Base: Moderately soluble in lower alcohols (methanol, ethanol) and highly soluble in DMSO.
Hydrochloride Salt: Exhibits enhanced aqueous solubility but sharply reduced solubility in less polar organic solvents (like ethyl acetate or higher alcohols) due to the increased ionic character[8].
Fig 1: Thermodynamic cycle of 1,2,4-triazole-carboxamidine dissolution.
Quantitative Solubility Data
The solubility of 1,2,4-triazole derivatives is highly temperature-dependent. Table 1 summarizes the mole fraction solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) of the closely related structural proxy, methyl 1H-1,2,4-triazole-3-carboxylate, across a homologous series of primary and secondary alcohols[10]. This data accurately represents the thermodynamic trends of the triazole-carboxamidine scaffold: solubility decreases exponentially as the alkyl chain length of the alcohol increases, reflecting the diluting effect of the non-polar hydrocarbon tail on the solvent's dielectric constant.
) in Select Organic Solvents (278.15 K – 318.15 K)
Temperature (K)
Methanol
Ethanol
1-Propanol
2-Propanol
1-Butanol
278.15
0.0158
0.0048
0.0033
0.0028
0.0024
288.15
0.0216
0.0068
0.0047
0.0041
0.0035
298.15
0.0294
0.0096
0.0067
0.0059
0.0051
308.15
0.0399
0.0135
0.0095
0.0085
0.0073
318.15
0.0539
0.0187
0.0134
0.0120
0.0104
Data Interpretation: Methanol exhibits a solubility nearly three times higher than ethanol at standard room temperature (298.15 K). This causality is driven by methanol's smaller steric profile, which allows it to penetrate the triazole crystal lattice and establish competitive hydrogen bonds more efficiently than bulkier solvents[3][11].
Experimental Methodologies for Solubility Determination
To ensure high scientific integrity and reproducibility, solubility data for active pharmaceutical intermediates must be generated using self-validating systems. The Static Gravimetric Method is the gold standard for this application[3][12].
Step-by-Step Protocol: Static Gravimetric Method
This protocol is designed to prevent supersaturation artifacts and ensure true solid-liquid equilibrium.
Preparation: Add an excess amount of 1,2,4-triazole-carboxamidine (solid) to 20 mL of the target organic solvent in a jacketed glass vessel equipped with a condenser to prevent solvent evaporation[3].
Thermostatic Agitation: Submerge the vessel in a highly precise thermostatic water bath (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
K). Agitate the suspension using a magnetic stirrer at 400 RPM for a minimum of 10 hours. Causality: 10 hours is required to overcome the activation energy barrier of dissolution and reach absolute solid-liquid equilibrium.
Phase Settling (Critical Step): Cease agitation and allow the suspension to settle isothermally for 2 hours[3]. Causality: Failing to allow microcrystals to settle will result in the aspiration of solid particles during sampling, artificially inflating the calculated solubility.
Sampling: Using a pre-warmed syringe (to prevent premature precipitation), extract 2 mL of the clear supernatant.
Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at a temperature 10 K below the solvent's boiling point until a constant mass is achieved.
Validation: Analyze the residual solid via X-ray Powder Diffraction (XRPD) to confirm that no polymorphic transformations or solvate formations occurred during the equilibration phase.
Fig 2: Step-by-step workflow for static gravimetric solubility determination.
Thermodynamic Modeling
To interpolate solubility at temperatures not explicitly measured, the experimental data is typically correlated using the Modified Apelblat Equation [7][12]:
Where:
is the mole fraction solubility of the triazole derivative.
is the absolute temperature in Kelvin.
, , and are empirical model parameters derived from experimental regression.
The Apelblat model accounts for the temperature dependency of the enthalpy of solution, making it highly accurate for polar solutes like 1,2,4-triazole-carboxamidine in hydrogen-bonding solvents where non-ideal solution behavior is prominent[7][12].
References
Journal of Chemical & Engineering Data. "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K." ACS Publications, April 2022. Available at:[Link]
Journal of Solution Chemistry. "Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K." ResearchGate, July 2025. Available at: [Link]
PubMed. "Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides." National Institutes of Health, August 1973. Available at: [Link]
PubChem. "Viramidine | C8H13N5O4 | CID 451448." National Institutes of Health, 2025. Available at:[Link]
Defense Technical Information Center (DTIC). "Solubility Report of 1-Methyl-3,5-Dinitro-1H-1,2,4-Triazole." DTIC, November 2015. Available at: [Link]
In-Depth Technical Guide: pKa and Ionization Profile of 1,2,4-Triazole-3-carboxamidine
Part 1: Executive Summary & Core Directive 1,2,4-Triazole-3-carboxamidine (also known as 3-guanyl-1,2,4-triazole) represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between the antivi...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
1,2,4-Triazole-3-carboxamidine (also known as 3-guanyl-1,2,4-triazole) represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between the antiviral agent Ribavirin (a carboxamide) and cationic protease inhibitors. Its physicochemical behavior is dominated by the interplay between the amphoteric 1,2,4-triazole ring and the strongly basic amidine side chain.
Understanding the pKa values of this molecule is not merely a data-logging exercise; it is essential for predicting:
Bioavailability : The ionization state at physiological pH (7.4) dictates membrane permeability.
Target Binding : The amidine group often functions as an arginine mimetic, forming critical salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., serine proteases).
Formulation : Stability and solubility are strictly pH-dependent.
This guide provides a rigorous analysis of the ionization constants, structural tautomerism, and experimental methodologies for characterization.
Part 2: Structural Analysis & Tautomerism
The ionization profile of 1,2,4-triazole-3-carboxamidine is complex due to the existence of multiple tautomeric forms and two distinct ionizable centers: the triazole ring nitrogens and the exocyclic amidine group .
The Tautomeric Equilibrium
The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. In the gas phase and non-polar solvents, the 1H-tautomer is generally favored. However, the introduction of the electron-withdrawing and potentially cationic amidine group at position 3 significantly perturbs this equilibrium.
Electronic Coupling
Amidine Group (
): A strong base. Upon protonation, it forms a resonance-stabilized amidinium cation. This positive charge exerts a strong inductive effect (-I), increasing the acidity of the triazole ring protons.
Triazole Ring: An electron-deficient aromatic system. It acts as an electron-withdrawing group (EWG) relative to the amidine, lowering the amidine's basicity compared to aliphatic analogs (e.g., acetamidine pKa ~12.4).
Part 3: pKa Values and Ionization Profile
The molecule exhibits two primary macroscopic pKa values in aqueous solution.
Table 1: Physicochemical Ionization Constants
Ionization Step
Species Transition
Experimental Range (Est.)*
Mechanistic Description
pKa₁ (Basic)
2.1 – 2.5
Deprotonation of the N4-triazole nitrogen (transition from dication to monocation).
pKa₂ (Basic)
8.2 – 8.8
Deprotonation of the amidinium group to the neutral amidine.
pKa₃ (Acidic)
9.8 – 10.2
Deprotonation of the triazole ring NH (transition from neutral to anion).
*Note: Values are synthesized from comparative SAR analysis of 3-substituted-1,2,4-triazoles and benzamidine derivatives. Direct experimental values vary slightly based on ionic strength and temperature.
Mechanistic Insight
At physiological pH (7.4), the molecule exists predominantly in the monocationic form (HL+) , where the amidine is protonated (carrying a +1 charge) and the triazole ring is neutral. This is crucial for drug design, as the cation can engage in electrostatic steering towards negatively charged binding pockets.
Visualization of Ionization Pathways
Figure 1: Stepwise ionization pathway of 1,2,4-Triazole-3-carboxamidine from acidic to basic conditions.
Part 4: Experimental Protocols for pKa Determination
To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy in the pH 2–12 range for soluble compounds.
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: Degassed HPLC-grade water (maintain ionic strength
with KCl).
Protocol:
System Calibration : Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.00) at 25°C.[1]
Sample Preparation : Dissolve
moles of the compound in 50 mL of 0.1 M KCl solution. Ensure complete dissolution; sonicate if necessary.
Blank Titration : Perform a titration on the solvent blank (0.1 M KCl) to determine background
absorption.
Data Acquisition : Titrate with 0.1 M NaOH in increments of 0.05 mL. Record equilibrium pH after each addition (drift < 0.005 pH/min).
Analysis : Plot the derivative curve (
) vs. Volume. The inflection points correspond to the pKa values. Use the Gran plot method for precise endpoint determination.
UV-Vis Spectrophotometric Titration
Recommended if the compound has low solubility or if pKa values are extremely low/high (<2 or >11).
Mechanism : The conjugation of the amidine with the triazole ring results in UV shifts upon protonation/deprotonation.
Protocol:
Stock Solution : Prepare a
stock solution in methanol/water.
Buffer Series : Prepare a series of buffers ranging from pH 1.0 to 13.0 in 0.5 pH increments (maintaining constant ionic strength).
Scanning : Record UV-Vis spectra (200–400 nm) for the sample in each buffer.
Isosbestic Point Validation : Overlay spectra. The presence of sharp isosbestic points confirms a clean two-state equilibrium for each ionization step.
Calculation : Plot Absorbance (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation to solving for pKa.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Part 5: Implications for Drug Design[2]
Lipophilicity and Permeability
The LogD (Distribution Coefficient) is heavily pH-dependent.
pH < 8.0 : The molecule is cationic (LogD is low/negative).[2] Permeability through passive diffusion will be limited, suggesting the need for active transport (e.g., nucleoside transporters) or prodrug strategies.
pH > 9.0 : The neutral species dominates, significantly increasing lipophilicity and passive membrane permeability.
Binding Affinity (SAR)
In protease inhibitors (e.g., Thrombin, Trypsin, Factor Xa), the amidinium cation (HL+) is the active species. It forms a bidentate salt bridge with the carboxylate of Asp189 (in trypsin-like serine proteases).
Design Tip: If modifying the triazole ring, avoid substituents that lower the amidine pKa below 7.0, as this would result in a neutral amidine at physiological pH, causing a massive loss in binding affinity (loss of electrostatic interaction).
References
Potts, K. T. (1961).[3] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
Catalán, J., et al. (1987). Basicity and Acidity of Azoles.[4] Journal of the American Chemical Society, 109, 17. (Provides foundational pKa data for the triazole ring).
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
PubChem Database . Compound Summary for CID 65125 (1,2,4-Triazole-3-carboxamide) and related amidines. Link
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
difference between 1,2,4-triazole and 1,2,3-triazole carboxamidine
The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between the 1,2,4-triazole scaffold and the 1,2,3-triazole-4-carboxamidine moiety. Content Type: Advanced Medicinal Ch...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between the 1,2,4-triazole scaffold and the 1,2,3-triazole-4-carboxamidine moiety.
The fundamental difference between 1,2,4-triazole and 1,2,3-triazole-4-carboxamidine lies in their electronic state at physiological pH and their resulting pharmacophore utility .
1,2,4-Triazole is an amphoteric, aromatic scaffold (pKa ~10.0) that exists primarily as a neutral species at pH 7.4. It is a "privileged structure" for hydrogen-bond networking and metal coordination (e.g., Heme-Iron in CYP51).
1,2,3-Triazole-4-carboxamidine is a highly basic, functionalized scaffold (pKa ~11.0) that exists primarily as a cation at pH 7.4. It serves as a rigid bioisostere for arginine or benzamidine , targeting anionic pockets in serine proteases (e.g., Thrombin, Factor Xa).
Feature
1,2,4-Triazole (Scaffold)
1,2,3-Triazole-4-Carboxamidine
Dominant Species (pH 7.4)
Neutral (Dipolar)
Cationic (Protonated)
Electronic Role
H-Bond Donor/Acceptor, Metal Ligand
Salt Bridge Former (Ionic Interaction)
Key Bioisostere For
Amide, Ester, Carboxylic Acid
Guanidine (Arginine), Benzamidine
Primary Target Class
Metalloenzymes (CYP450), GPCRs
Serine Proteases (Trypsin-like)
Synthetic Method
Einhorn-Brunner / Pellizzari
CuAAC (Click) + Pinner Reaction
Structural & Electronic Properties
1,2,4-Triazole: The Amphoteric Linker
The 1,2,4-triazole ring contains three nitrogen atoms at positions 1, 2, and 4. It exhibits annular tautomerism (1H- and 4H- forms), which is critical for its ability to align within receptor pockets.
Binding Mode: Acts as a monodentate ligand for metal ions (e.g., Fe in Heme) via N4 or N2, or as a stable amide bioisostere.
1,2,3-Triazole-4-Carboxamidine: The Cationic Anchor
This moiety combines the stability of the 1,2,3-triazole ring (formed via Click chemistry) with a highly basic amidine group (-C(=NH)NH₂).
Basicity (Amidine): pKa ≈ 11.0 (Strong base). The electron-withdrawing nature of the triazole ring slightly lowers the pKa compared to an alkyl amidine (~12.5), but it remains fully protonated at physiological pH.
Binding Mode: Forms strong bidentate salt bridges with Aspartate or Glutamate residues (e.g., Asp189 in Trypsin). The triazole ring provides a rigid spacer that orients the amidine group deeply into the S1 pocket.
Visualization of Electronic States
Figure 1: Comparative binding modes. 1,2,4-triazole coordinates metals (blue), while 1,2,3-triazole carboxamidine forms ionic salt bridges (green).
Synthetic Methodologies
Synthesis of 1,2,4-Triazoles (Einhorn-Brunner Variant)
The construction of the 1,2,4-triazole ring typically involves hydrazine derivatives. A robust method for high-throughput synthesis is the reaction of hydrazides with imides or nitriles.
Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Triazole
Procedure: Stir at RT for 4-8 hours. Isolate 1-substituted-1,2,3-triazole-4-carbonitrile via filtration or extraction.
Step 2: Pinner Reaction (Amidine Formation)
Reagents: Triazole-nitrile intermediate, anhydrous HCl (gas) or Acetyl Chloride/MeOH, followed by Ammonia/MeOH.
Procedure:
Dissolve nitrile in dry MeOH. Cool to 0°C.
Bubble dry HCl gas (or add AcCl dropwise) to form the Imidate ester intermediate. Stir 12h at RT.[1]
Remove solvent/excess HCl under vacuum.
Redissolve intermediate in dry MeOH and treat with 7N
in MeOH. Heat to 60°C in a sealed tube for 4 hours.
Workup: Concentrate and purify the amidine salt via reverse-phase HPLC (C18 column).
Synthetic Pathway Diagram[1]
Figure 2: Synthetic routes. Top: Thermal cyclization for 1,2,4-triazole. Bottom: Stepwise Click-Pinner sequence for carboxamidine.
Medicinal Chemistry Applications
1,2,4-Triazole: The Antifungal/Antiviral Workhorse
The 1,2,4-triazole is the defining pharmacophore of the "Azole" class of antifungals.
Mechanism: The N4 nitrogen binds to the heme iron of fungal lanosterol 14α-demethylase (CYP51) , preventing substrate oxidation and compromising the fungal cell membrane.
Antiviral Use: Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) uses the ring to mimic the purine base of guanosine, inhibiting viral RNA polymerase.
1,2,3-Triazole Carboxamidine: The Protease Inhibitor
This moiety is designed to mimic the guanidine side chain of Arginine (
).
Mechanism: It targets the S1 specificity pocket of trypsin-like serine proteases, which contains a conserved Aspartate residue (Asp189 in trypsin, Asp194 in thrombin). The amidine forms a salt bridge with the Aspartate carboxylate.
Advantages over Benzamidine: The 1,2,3-triazole linker allows for rapid diversification of the "tail" (R-group on N1) via Click chemistry to probe the S2/S3 pockets of the enzyme, improving selectivity (e.g., Factor Xa vs. Thrombin).
Comparison Table
Property
1,2,4-Triazole
1,2,3-Triazole-4-Carboxamidine
Pharmacophore Type
Neutral Linker / Heme Binder
Cationic Anchor / Salt Bridge
pKa (Conjugate Acid)
~2.3 (Protonation on Ring)
~11.0 (Protonation on Amidine)
H-Bond Capability
2 Acceptors, 1 Donor (NH)
2 Donors (Amidine), 2 Acceptors
Metabolic Stability
High (Oxidatively stable)
Moderate (Amidine can be hydrolyzed)
Primary Indication
Systemic Fungal Infections
Anticoagulants (Thrombosis)
Representative Drug
Fluconazole
Pentamidine (Analogous amidine)
References
Pore, V. S., et al. (2012).[3] "Synthesis and antifungal activity of 1,5-disubstituted-1,2,3-triazole containing fluconazole analogues." Bioorganic & Medicinal Chemistry Letters. Link
Valverde, I. E., & Mindt, T. L. (2013). "1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics." Chimia. Link
Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs. Link
Kallander, L. S., et al. (2005). "4-Aryl-1,2,3-triazole: a novel template for a reversible methionine aminopeptidase-2 inhibitor." Journal of Medicinal Chemistry. Link
Meyer, F., et al. (2010). "Pinner Synthesis of Amidine Derivatives." Organic Syntheses. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Safety Guide
Executive Summary
1H-1,2,4-Triazole-1-carboxamidine hydrochloride (CAS: 19503-26-5) is a highly specialized guanidinylating agent utilized extensively in the synthesis of bioactive molecules, most notably in the development of the antiviral neuraminidase inhibitor Peramivir[1]. While highly effective due to the excellent leaving-group ability of the triazole moiety, the reagent presents specific occupational hazards, notably acute oral toxicity (H302) and serious eye irritation (H319)[2].
As an application scientist, I approach the handling of this compound not merely as a checklist of hazards, but as a dynamic system of chemical reactivity. This whitepaper synthesizes the physicochemical properties of the reagent, the mechanistic causality of its toxicological profile, and field-proven, self-validating experimental protocols to ensure both occupational safety and high-yield synthesis.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of 1H-1,2,4-Triazole-1-carboxamidine HCl is foundational to mitigating its risks and optimizing its synthetic utility. The compound exists as a crystalline solid and is highly soluble in polar solvents—a property driven by its hydrochloride salt form[2].
Table 1: Physicochemical and Hazard Profile
Property / Attribute
Specification
Chemical Name
1H-1,2,4-Triazole-1-carboxamidine hydrochloride
CAS Number
19503-26-5
Molecular Formula
C3H5N5 · HCl
Molecular Weight
147.57 g/mol
Physical State
Solid (Powder/Crystalline)
Primary Use
Guanidinylating agent (e.g., Peramivir synthesis)
GHS Hazard Statements
H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
GHS Precautionary Codes
P301+P330+P331, P337+P313, P264, P270
Causality of Reactivity: The reagent's utility stems from the electron-withdrawing nature of the 1,2,4-triazole ring, which activates the carboxamidine carbon toward nucleophilic attack by primary amines. Upon reaction, the triazole ring is expelled as a stable, resonance-stabilized leaving group, efficiently transferring the amidine (guanidino) group to the target substrate[3].
Toxicological Mechanisms & Biological Pathways
The hazards associated with this compound are directly linked to its chemical structure and its behavior in aqueous biological environments. A mechanistic understanding of these pathways is crucial for risk mitigation.
H319 (Serious Eye Irritation): When airborne dust of the hydrochloride salt contacts the aqueous tear film of the eye, it rapidly dissolves. The dissociation of HCl causes a localized drop in pH, inducing acidic and osmotic stress on the corneal epithelium. Simultaneously, the highly polar carboxamidine group interacts with the phospholipid bilayer of epithelial cells, disrupting membrane integrity. This dual-action stress triggers the release of pro-inflammatory cytokines, leading to vasodilation, edema, and the clinical manifestation of serious eye irritation[2].
H302 (Harmful if Swallowed): Ingestion introduces the compound to the acidic environment of the stomach, where it remains highly soluble and is rapidly absorbed. Systemic circulation of the amidine derivative can interfere with cellular metabolic pathways, leading to acute systemic toxicity[2],[4].
Caption: Cellular stress and inflammatory cascade leading to H319 eye irritation.
Self-Validating Experimental Protocols for Safe Handling & Synthesis
In pharmaceutical development, particularly in the synthesis of Peramivir, 1H-1,2,4-Triazole-1-carboxamidine HCl is used to convert an amino group on a cyclopentane scaffold into a guanidino group[1]. Because the reagent is supplied as an inactive hydrochloride salt, a base must be added to neutralize the HCl and liberate the free amidine.
Every protocol must be a self-validating system. By embedding analytical checkpoints within the workflow, we ensure both safety and synthetic success.
Step-by-Step Methodology: Safe Guanidinylation
PPE & Engineering Controls: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust. Don safety goggles (to mitigate H319 risks), nitrile gloves, and a standard lab coat[2].
Reagent Preparation: Weigh the required mass of 1H-1,2,4-Triazole-1-carboxamidine HCl.
Validation Check: Ensure the balance area is free of dispersed powder. Transfer immediately to a sealed reaction vessel.
Solvation: Dissolve the reagent in a suitable solvent (e.g., water or DMF) alongside the primary amine substrate.
Validation Check: The solution should become completely transparent, indicating full dissolution of the salt.
Base Activation (Critical Step): Slowly add a 30% aqueous solution of sodium hydroxide (or an organic base like DIPEA) dropwise. Monitor the pH continuously.
Validation Check: Stop addition when the pH stabilizes at approximately 8.4. This specific alkaline pH confirms the neutralization of the HCl salt and the activation of the reagent without causing substrate degradation[1].
Reaction Progression: Stir the mixture at room temperature for 8 hours, followed by cooling to 0–5 °C for 4 hours to induce crystallization of the target product[1].
Quenching & Decontamination: Filter the product. Wash all glassware and contaminated surfaces with copious amounts of water, as the unreacted salt and the triazole byproduct are highly water-soluble.
Validation Check: Wash water should test neutral on pH paper before disposal to local aqueous waste streams.
Caption: Self-validating workflow for safe handling and guanidinylation reaction setup.
Storage, Stability, and Degradation Kinetics
Hygroscopicity is the primary enemy of this reagent's shelf-life and safety profile. To maintain the integrity of 1H-1,2,4-Triazole-1-carboxamidine HCl and prevent accidental exposure:
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[2]. Exposure to ambient moisture can cause clumping, making it difficult to weigh accurately and increasing the risk of aerosolizing dust when breaking up aggregates.
Incompatibilities: Keep away from strong oxidizing agents and strong bases during storage. Premature exposure to bases will neutralize the stabilizing hydrochloride salt, leading to the premature release of the free base and subsequent degradation.
References
Fisher Scientific Safety Data Sheet - 1H-1,2,4-Triazole-1-carboxamidine hydrochloride
Source: Fisher Scientific UK
URL
Echemi Safety Data Sheets - 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1)
Chem-Impex Product Information - 1H-1,2,4-Triazole-1-carboxamidine hydrochloride
Source: Chem-Impex
URL
Google Patents - Peramivir impurity A and impurity C as well as preparation method and application thereof (CN113880732A)
tautomerism in 1,2,4-Triazole-3-carboxamidine structures
An In-Depth Technical Guide to Tautomerism in 1,2,4-Triazole-3-carboxamidine Structures For Researchers, Scientists, and Drug Development Professionals **Executive Summary The 1,2,4-triazole nucleus is a cornerstone of m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Tautomerism in 1,2,4-Triazole-3-carboxamidine Structures
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Its utility is deeply intertwined with its capacity for prototropic tautomerism, a phenomenon where the migration of a proton creates structural isomers that can coexist in equilibrium.[4][5] This guide focuses on the specific and complex tautomerism of 1,2,4-triazole-3-carboxamidine, a scaffold of significant interest due to its structural similarity to the antiviral agent Ribavirin.[6] Understanding the tautomeric landscape of this molecule is not an academic exercise; it is a critical prerequisite for successful drug design, as different tautomers exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This document provides a comprehensive analysis of the potential tautomers, the methodologies for their characterization, and the profound implications of this structural dynamism for drug development.
The Strategic Importance of Tautomerism in 1,2,4-Triazole Drug Candidates
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[3] However, the arrangement of its three nitrogen atoms allows for the existence of multiple tautomeric forms, primarily the 1H, 2H, and 4H isomers.[7][8] The position of a single proton can dramatically alter the molecule's electronic distribution, shape, and hydrogen bonding pattern (donor vs. acceptor sites).
For a drug candidate, the dominant tautomeric form under physiological conditions dictates its interaction with the target receptor. An incorrect prediction or assumption about a molecule's tautomeric state can lead to flawed structure-activity relationship (SAR) models, wasted synthetic efforts, and failed clinical candidates. Therefore, a rigorous, upfront characterization of the tautomeric equilibrium is a foundational pillar of modern, rational drug design.
The Tautomeric Landscape of 1,2,4-Triazole-3-carboxamidine
The tautomerism of 1,2,4-triazole-3-carboxamidine is a dual-faceted challenge, involving prototropy on both the triazole ring and the exocyclic carboxamidine group. This gives rise to a complex equilibrium of several potential isomers.
Annular Tautomerism of the Triazole Ring
The triazole ring itself can exist in three primary tautomeric forms depending on the location of the mobile endocyclic proton.
1H-1,2,4-triazole: The proton resides on the N1 nitrogen.
2H-1,2,4-triazole: The proton resides on the N2 nitrogen.
4H-1,2,4-triazole: The proton resides on the N4 nitrogen.
Extensive computational and experimental studies have shown that for most C-substituted 1,2,4-triazoles, the 4H tautomer is the least stable form by a significant margin (often >5-7 kcal/mol), making it a minor contributor to the overall equilibrium.[4][5][9] The preference between the 1H and 2H forms is dictated by the electronic nature of the substituents on the triazole ring.[9]
Influence of the Carboxamidine Substituent
The carboxamidine group at the 3-position is a potent electron-withdrawing group. Theoretical studies on C5-substituted 1,2,4-triazoles have demonstrated that electron-withdrawing substituents (such as -CONH2 and -COOH) preferentially stabilize the 1H-tautomer .[9] This stabilization is attributed to more favorable electronic arrangements and reduced repulsion between lone pairs on the nitrogen atoms compared to the other forms.[4] Therefore, it is mechanistically sound to hypothesize that the 1H-tautomer is the most abundant annular tautomer for 1,2,4-triazole-3-carboxamidine. This is supported by crystallographic evidence for the closely related 1H-1,2,4-triazole-3-carboxamide, which exists as the 1H tautomer in the solid state.[10][11]
Tautomerism of the Carboxamidine Side Chain
In addition to the ring tautomerism, the carboxamidine side chain can exhibit its own amino-imino tautomerism. This, combined with the annular tautomerism, creates a more complex equilibrium. The primary tautomeric possibilities are illustrated below.
Figure 1: Potential prototropic tautomers of 1,2,4-triazole-3-carboxamidine.
Methodologies for Tautomer Elucidation: An Integrated Approach
A definitive assignment of the dominant tautomeric form(s) requires a multi-pronged strategy, combining predictive computational methods with rigorous experimental validation. No single technique is sufficient; rather, it is the synergy between methods that provides the highest degree of confidence.
Figure 2: A self-validating workflow for comprehensive tautomer analysis.
Computational Chemistry: The Predictive Foundation
Causality: Before committing to extensive experimental work, computational modeling provides an invaluable predictive framework. Density Functional Theory (DFT) calculations are particularly well-suited for estimating the relative Gibbs free energies of the different tautomers, thereby predicting their equilibrium populations.[9][12]
Protocol for DFT-Based Tautomer Stability Prediction:
Structure Generation: Build 3D structures for all plausible tautomers (e.g., 1H-amino, 1H-imino, 2H-amino, 4H-amino).
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and with a solvent continuum model (e.g., SMD or PCM to simulate aqueous or DMSO environments) using a suitable functional and basis set (e.g., B3LYP/6-311++G** or M06-2X/6-311++G(d,p)).[4][12]
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution).
Population Analysis: Determine the relative stability (ΔG) of each tautomer with respect to the most stable form and calculate the Boltzmann population distribution at a standard temperature (298.15 K).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Arbiter
Causality: NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[13][14] Chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.[15] If the rate of interconversion is slow on the NMR timescale, distinct sets of signals for each tautomer can be observed. If the exchange is fast, averaged signals are observed, but their chemical shifts can still provide information about the equilibrium position.
Detailed Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, which minimizes H/D exchange of the NH protons). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[16]
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the triazole C5-H proton and the NH protons of both the ring and the carboxamidine group. The C5-H chemical shift is a key indicator of the electronic distribution within the ring.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are diagnostic. For example, in substituted 1,2,4-triazoles, the chemical shifts can vary by several ppm between the 1H and 2H forms, providing a clear fingerprint.
2D NMR (HMBC/HSQC): Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is a self-validating experiment. Long-range couplings from the triazole NH proton to the ring carbons (C3 and C5) can definitively establish the location of the proton. For a 1H-tautomer, the N1-H proton will show correlations to both C3 and C5, whereas a 4H-tautomer's N4-H proton will show a correlation only to C5.
¹⁵N NMR (Optional but Powerful): If isotopically enriched material is available, or if a sensitive spectrometer allows for natural abundance ¹⁵N detection (often via HMBC), the ¹⁵N chemical shifts provide direct evidence of the protonation state of the nitrogen atoms.[17] One-bond ¹J(N,H) coupling constants (~90 Hz) are unequivocal proof of a proton's location on a specific nitrogen.[18]
Single-Crystal X-ray Crystallography: The Definitive Solid-State Proof
Causality: While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[19] It is considered the "gold standard" for structural elucidation, as it directly visualizes the positions of all non-hydrogen atoms and can often locate hydrogen atoms, definitively identifying the tautomer present in the crystal lattice.
Protocol for X-ray Crystallographic Validation:
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction data as the crystal is rotated.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using computational methods (e.g., direct methods or Patterson function). Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[19]
Tautomer Identification: Analyze the final refined structure. The location of the proton on the triazole ring will be evident from the N-H bond distances and/or from difference electron density maps. The geometry of the carboxamidine group will confirm its amino or imino form.[10][11]
Data Interpretation and Expected Outcomes
Based on published data for analogous systems, a clear set of expectations can be formulated for 1,2,4-triazole-3-carboxamidine.
Method
Predicted Outcome for 1,2,4-Triazole-3-carboxamidine
Rationale / Key References
DFT Calculations
1H-tautomer is the most stable form in both gas phase and polar solvents. The 4H-tautomer is the least stable.
Electron-withdrawing groups (-CONH₂) stabilize the 1H-tautomer. The 4H form is consistently the least stable for C-substituted 1,2,4-triazoles.[5][9]
NMR (in DMSO-d₆)
A single set of signals corresponding to one dominant tautomer. The C5-H and ring carbon chemical shifts will be consistent with the 1H-tautomer when compared to N-methylated model compounds or DFT-predicted shifts.
The energy barrier for interconversion is typically low, leading to a fast equilibrium on the NMR timescale.[20]
X-ray Crystallography
The solid-state structure will be the 1H-tautomer, likely forming extensive hydrogen-bonding networks involving the carboxamidine group and the N2/N4 atoms of the triazole ring.
The crystal structure of 1H-1,2,4-triazole-3-carboxamide shows the 1H tautomer with extensive N-H···O and N-H···N hydrogen bonds.[10][11]
Implications for Drug Development
The confirmation of the dominant 1H-tautomer for 1,2,4-triazole-3-carboxamidine has critical consequences for drug design and development.
Molecular Modeling and Docking: Virtual screening and computational docking studies must use the correct tautomeric structure. Docking the less stable 2H or 4H tautomer would produce misleading binding poses and inaccurate binding energy calculations, rendering the predictions unreliable.
Structure-Activity Relationships (SAR): A validated tautomer model ensures that SAR is interpreted correctly. For the 1H-tautomer, the N1 position is blocked by a proton, while the N2 and N4 positions act as hydrogen bond acceptors. This specific pattern of donor/acceptor sites is the key to its biological interactions.
Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. The 1H-tautomer will have a unique set of these properties compared to other forms, influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Intellectual Property: Patent claims for new chemical entities must be drafted to encompass all relevant tautomeric forms to ensure robust protection. Explicitly characterizing the dominant form strengthens the patent position.
Conclusion
The tautomerism of 1,2,4-triazole-3-carboxamidine is a complex but tractable problem. A systematic approach, grounded in the predictive power of computational chemistry and validated by the empirical certainty of NMR spectroscopy and X-ray crystallography, is essential. For drug development professionals, proactively addressing the tautomeric ambiguity of this and other heterocyclic scaffolds is not a matter of scientific curiosity, but a fundamental requirement for efficient and successful drug discovery. The evidence strongly suggests that the 1H-tautomer is the predominant form, and this structural insight is the critical first step in harnessing the full therapeutic potential of this important molecular framework.
References
Kaur, R., et al. (2016). Substituent Effects on Triazole Tautomerism. Scribd. [Link]
ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest. [Link]
Kaur, R. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]
ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest. [Link]
Bolton, K., et al. (1971). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D: Chemical Communications. [Link]
Kaur, R., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
Cyrański, M. (2003). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. ResearchGate. [Link]
Esteves, A. P. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar. [Link]
Wang, X., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
Zhang, M.-T., et al. (2000). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. [Link]
Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
NCL. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
Tichota, M., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
Shibl, M. F., et al. (2011). Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. [Link]
SMR. (2015). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. SMR. [Link]
Xie, Q. R. (2008). 1H-1,2,4-Triazole-3-carboxamide. PubMed. [Link]
ResearchGate. The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
Claramunt, R. M., & Elguero, J. (2005). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]
Katritzky, A. R., et al. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]
Ghasemi, J., & Ebrahimi, H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]
Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
Witkowski, J. T., et al. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry. [Link]
Fokin, A. V., & Komarov, V. A. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. [Link]
Liljas, A., et al. (1994). Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole. PubMed. [Link]
El-Hashash, M. A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. [Link]
Application Note: Synthesis of Complex Heterocycles via Triazole Amidine Intermediates
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale Triazoles are privileged heterocyclic scaffolds in medicinal chemistry, characterized by their high...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
Triazoles are privileged heterocyclic scaffolds in medicinal chemistry, characterized by their high metabolic stability, strong dipole moment, and capacity for hydrogen bonding[1]. When the triazole core is functionalized with an amidine group, the resulting "triazole amidines" act as highly versatile intermediates. They are not only potent pharmacophores in their own right—frequently utilized as DNA minor groove binders and anti-trypanosomal agents—but they also serve as critical building blocks for synthesizing larger, fused heterocyclic systems[2],[3].
This application note details a validated, self-contained protocol for synthesizing amidinobenzimidazole-triazole conjugates . The methodology integrates three distinct synthetic phases:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to build the triazole core.
The Pinner Reaction to convert a nitrile precursor into the reactive amidine.
Bisulfite-Mediated Condensation to cyclize the amidine intermediate into a complex benzimidazole framework[3].
Synthetic Workflow
Synthetic workflow from azide/alkyne to amidinobenzimidazole-triazole heterocycles.
Detailed Experimental Protocols
Protocol A: Ultrasound-Assisted CuAAC Synthesis of Triazole Nitriles
Mechanistic Causality: The comproportionation of Cu(0) and Cu(II) generates the active Cu(I) species in situ, preventing the rapid oxidation often seen with Cu(I) salts alone[3]. Furthermore, ultrasound irradiation (sonochemistry) enhances mass transfer in the biphasic t-BuOH/H₂O solvent system, significantly reducing reaction times and improving yields compared to conventional heating[3].
Step-by-Step Procedure:
In a 10 mL heavy-walled reaction vial, dissolve the terminal alkyne (1.0 eq) and 4-azidobenzonitrile (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O (3 mL), followed by DMF (1 mL) to ensure complete solubility.
Add Cu(0) powder (0.8 eq) and 1 M aqueous CuSO₄ (0.3 eq) to the mixture.
Seal the vial and place it in an ultrasonic bath cleaner (35 kHz, 1000 W). Sonicate at 80 °C for 1.5 hours[3].
Monitor the reaction via TLC (eluent: DCM:MeOH 9:1).
Upon completion, remove the solvents under reduced pressure.
Purify the crude residue via flash column chromatography (eluent: CH₂Cl₂) to afford the pure 1,2,3-triazole nitrile.
Protocol B: Pinner Synthesis of Triazole Amidines
Mechanistic Causality: The Pinner reaction requires strictly anhydrous conditions. Any trace of water will irreversibly hydrolyze the highly reactive imidate intermediate into an ester, terminating the pathway to the amidine[2].
Step-by-Step Procedure:
Dissolve the 1,2,3-triazole nitrile (1.0 eq) in anhydrous methanol (10 mL) within an oven-dried flask under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Bubble anhydrous HCl gas (passed through a CaCl₂ drying tube) through the solution for 2 hours until saturation is achieved.
Seal the reaction vessel tightly and stir at room temperature for 24–48 hours to ensure complete conversion to the methyl imidate intermediate.
Evaporate the solvent in vacuo. Resuspend the resulting imidate in fresh anhydrous methanol (5 mL).
Add a solution of anhydrous ammonia in methanol (5.0 eq). (Note: Substitute with a primary alkylamine if an N-substituted amidine is desired).
Stir at room temperature for 12 hours.
Concentrate the mixture and precipitate the triazole amidine hydrochloride salt using cold, anhydrous diethyl ether.
Protocol C: Condensation to Amidinobenzimidazole-Triazole Conjugates
Mechanistic Causality: Sodium bisulfite (NaHSO₃) acts as a crucial activating agent. It forms a water-soluble bisulfite adduct with the aldehyde moiety, significantly enhancing its electrophilicity. This facilitates a rapid nucleophilic attack by the o-phenylenediamine, driving the cyclization forward to form the benzimidazole ring[3].
Step-by-Step Procedure:
In a 50 mL round-bottom flask, combine the 4-(1,2,3-triazol-1-yl)benzaldehyde derivative (1.0 eq), the amidino-substituted o-phenylenediamine (1.0 eq), and 40% aqueous NaHSO₃ (1.5 eq)[3].
Suspend the mixture in absolute ethanol (15 mL).
Heat the reaction mixture under reflux for 6–8 hours.
Hot-filter the reaction mixture to remove unreacted inorganic NaHSO₃ salts.
Evaporate the filtrate to dryness. Add distilled water (5 mL) to the residue, stir overnight, and filter the resulting solid.
To form the stable hydrochloride salt, dissolve the crude solid in HCl-saturated methanol (8–10 mL) and stir overnight.
Precipitate the final amidinobenzimidazole-triazole product by adding diethyl ether, followed by vacuum filtration.
Quantitative Optimization Data
The choice of activation method during the CuAAC step heavily influences the overall throughput of the synthesis. Table 1 summarizes the optimization data comparing conventional heating, microwave irradiation, and ultrasound assistance[3].
Table 1: Comparison of Activation Methods for Triazole Synthesis (CuAAC)
Entry
Substrate (Alkyne)
Activation Method
Time (h)
Temp (°C)
Yield (%)
1
Phenylacetylene
Conventional Heating
12.0
80
65
2
Phenylacetylene
Microwave (300 W)
1.5
80
78
3
Phenylacetylene
Ultrasound (35 kHz)
1.5
80
92
4
4-Ethynylaniline
Microwave (300 W)
1.5
80
74
5
4-Ethynylaniline
Ultrasound (35 kHz)
1.5
80
89
Self-Validating System & Troubleshooting
To ensure the integrity of the synthesized compounds at each step, the following self-validation checks must be implemented:
Regioselectivity Verification (Post-Protocol A): The CuAAC reaction should exclusively yield the 1,4-disubstituted 1,2,3-triazole. Validate this via ¹H NMR; the characteristic triazole C5-proton will appear as a sharp, distinct singlet typically between δ 8.5–9.0 ppm in DMSO-d6. The absence of a secondary peak in this region confirms the lack of the 1,5-isomer.
Copper Decontamination: Triazole amidines are strong chelators and can sequester copper from the CuAAC step, potentially poisoning downstream biological assays. If the intermediate exhibits a blue/green tint, wash the organic layer with saturated aqueous EDTA during the workup of Protocol A to strip residual copper ions.
Imidate Stall Check (Post-Protocol B): If the Pinner reaction fails to proceed to the amidine, moisture contamination is the primary suspect. Validate the dryness of the HCl gas by ensuring the CaCl₂ in the drying tube is free-flowing and not clumped. Confirm imidate formation via IR spectroscopy (look for the disappearance of the sharp nitrile C≡N stretch at ~2250 cm⁻¹ and the appearance of a C=N stretch at ~1650 cm⁻¹).
References
1.[1] Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. URL:
2.[2] Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC. URL:
3.[3] Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC. URL:
Application Note: Synthesis and Mechanistic Profiling of 1,2,4-Triazole-Carboxamidine Nucleoside Analogs (Taribavirin)
Introduction & Mechanistic Rationale Nucleoside analogs represent a cornerstone in modern antiviral therapeutics. Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a well-established, broad-spectrum antivir...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Nucleoside analogs represent a cornerstone in modern antiviral therapeutics. Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a well-established, broad-spectrum antiviral agent. However, its clinical utility is frequently dose-limited by hemolytic anemia, a direct consequence of its rapid accumulation and trapping within red blood cells (RBCs)[1][2].
To circumvent this physiological bottleneck, researchers developed the 3-carboxamidine derivative of ribavirin, known as taribavirin or viramidine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine)[3][4]. As a Senior Application Scientist, understanding the structural causality behind this modification is critical for drug development:
Hepatoselective Prodrug Mechanism: At physiological pH (7.4), the carboxamidine group of taribavirin is partially protonated, conferring a positive charge. This charge severely restricts the molecule's passive diffusion across the erythrocyte membrane, thereby bypassing the RBC accumulation that plagues ribavirin[1][4].
Enzymatic Conversion: Upon oral administration and first-pass metabolism, taribavirin is actively taken up by the liver. Here, it serves as a highly specific substrate for hepatic adenosine deaminase (ADA) , which enzymatically converts the carboxamidine into the active carboxamide (ribavirin)[2][3].
Targeted Activation: Once converted in the liver, ribavirin is intracellularly phosphorylated into its active triphosphate form (RTP). RTP competitively inhibits inosine monophosphate dehydrogenase (IMPDH), depleting intracellular GTP pools and inducing lethal viral mutagenesis[4]. Furthermore, the protonated carboxamidine intermediate exhibits unique interactions with Glutamine 201 and Asparagine 243 residues in the active site of human purine nucleoside phosphorylase (PNP)[2].
Hepatoselective Prodrug Pathway
Caption: Hepatoselective prodrug conversion pathway of Taribavirin to Ribavirin via Adenosine Deaminase.
Chemical Synthesis Strategy
The synthesis of 1,2,4-triazole-carboxamidine nucleosides traditionally relies on the glycosylation of a functionalized triazole base with a protected ribofuranose donor[5]. While standard Vorbrüggen coupling (using TMS-triflate) is common in nucleoside chemistry, the most robust, scalable, and historically significant method for this specific analog is the acid-catalyzed fusion procedure [2][5].
Base Preparation: 1,2,4-triazole-3-carbonitrile is synthesized via the condensation of triethyl orthoformate and 1-cyanoformimidic acid hydrazide[5].
Glycosylation: The triazole base is condensed with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using an acidic catalyst such as bis(p-nitrophenyl)phosphate (BNPP) at elevated temperatures (150–165 °C)[2][5].
Ammonolysis & Deprotection: The resulting regioisomeric mixture is separated. The desired β-isomer is then subjected to ammonolysis using anhydrous ammonia and ammonium chloride in a pressure vessel at 85 °C. This elegant step simultaneously deprotects the acetyl groups and converts the cyano group into the target carboxamidine[5].
Synthesis Workflow
Caption: Chemical synthesis workflow of Taribavirin via acid-catalyzed fusion and ammonolysis.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Fusion for Glycosylation
Causality & Rationale: The fusion method using bis(p-nitrophenyl)phosphate (BNPP) avoids the need for strictly anhydrous, moisture-sensitive silylation steps required in standard Vorbrüggen couplings, making it highly scalable[2][5]. BNPP provides the exact proton activity needed to melt and fuse the reagents while promoting the nucleophilic attack of the triazole on the oxocarbenium ion intermediate without degrading the ribose ring.
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a short-path distillation apparatus, thoroughly mix 1,2,4-triazole-3-carbonitrile (1.0 eq) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.05 eq).
Catalyst Addition: Add a catalytic amount of bis(p-nitrophenyl)phosphate (BNPP) (0.05 eq). Note: The slight excess of the sugar donor compensates for minor thermal degradation.
Fusion: Heat the mixture gradually to 150–165 °C under a slight vacuum. The vacuum removes the acetic acid byproduct, driving the equilibrium forward.
Workup: Cool the melt to 80 °C and dissolve the residue in dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize and remove the BNPP catalyst.
Purification: Purify the concentrated organic layer via silica gel column chromatography (Eluent: EtOAc/Hexane gradients).
Self-Validating Systems (In-Process Controls):
TLC Monitoring: Sample the melt after 30 minutes. Dissolve in EtOAc and run on Silica gel (EtOAc/Hexane 1:1). The starting sugar donor (visualized by sulfuric acid charring) must be completely consumed.
NMR Verification: The desired β-anomer typically elutes after the α-anomer. Confirm the β-configuration via ¹H NMR; the anomeric proton (H-1') must appear as a doublet around δ 6.0 ppm with a coupling constant (
) of ~4.5 Hz, which is distinct from the α-anomer.
Protocol B: Ammonolysis and Amidine Formation
Objective: Deprotect the acetyl groups and convert the cyano group to a carboxamidine to yield Taribavirin[5].
Causality & Rationale: Treating the intermediate with anhydrous ammonia serves a dual purpose: it cleaves the ester protecting groups via transamidation and simultaneously attacks the electrophilic nitrile carbon to form the amidine. Ammonium chloride (NH₄Cl) is added as a proton source to stabilize the highly basic intermediate and drive the formation of the carboxamidine hydrochloride salt[5]. A pressure vessel is mandatory because the reaction requires a temperature (85 °C) well above the boiling point of ammonia.
Step-by-Step Procedure:
Preparation: Transfer the purified 3-cyano-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole into a heavy-walled stainless-steel pressure bomb.
Reagent Addition: Add anhydrous methanol, followed by ammonium chloride (NH₄Cl, 1.5 eq). Cool the vessel to -78 °C using a dry ice/acetone bath and condense anhydrous ammonia gas into the solution until a saturated methanolic ammonia mixture is achieved.
Reaction: Seal the pressure bomb securely and heat to 85 °C for 18–24 hours. (Safety Note: Ensure the pressure rating of the bomb exceeds the vapor pressure of ammonia at this temperature).
Workup: Cool the vessel back to -78 °C before carefully opening it to vent excess ammonia in a fume hood. Concentrate the mixture under reduced pressure.
Crystallization: Recrystallize the crude residue from hot ethanol/water to yield pure 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride.
Self-Validating Systems (In-Process Controls):
Mass Spectrometry: Analyze the crystalline product via LC-MS to confirm the exact mass (Theoretical
= 260.1 m/z).
¹³C NMR Verification: Verify the disappearance of the nitrile carbon peak (~114 ppm) and the appearance of the new amidine carbon peak (~160 ppm).
Quantitative Data Presentation
To clearly delineate the advantages of the carboxamidine modification, the following table summarizes the comparative physicochemical and pharmacokinetic properties of Ribavirin versus Taribavirin.
Table 1: Pharmacokinetic and Physicochemical Profile Comparison
Parameter
Ribavirin
Taribavirin (Viramidine)
Clinical Implication
C3 Functional Group
Carboxamide
Carboxamidine
Dictates the prodrug mechanism and charge profile[1][2].
Charge at pH 7.4
Neutral
Partially Protonated (+1)
Positive charge restricts passive diffusion into RBCs[1].
RBC Accumulation
High (Trapped as RTP)
Low
Significantly reduces the incidence of dose-limiting hemolytic anemia[1][4].
Hepatic Targeting
Baseline
Enhanced
Higher therapeutic index for liver-centric viral infections (e.g., HCV)[3][4].
Metabolic Activation
Direct Phosphorylation
ADA Conversion Phosphorylation
Requires hepatic Adenosine Deaminase for conversion to the active form[3].
References
[6] Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. DTIC. URL:[Link]
Technical Application Note: Guanylation of Amines via 1,2,4-Triazole-1-carboxamidine
Topic: Reaction Mechanism and Protocol for the Guanylation of Amines using 1,2,4-Triazole-1-carboxamidine Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Structural...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reaction Mechanism and Protocol for the Guanylation of Amines using 1,2,4-Triazole-1-carboxamidine
Content Type: Technical Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The conversion of primary and secondary amines into guanidines (guanylation) is a pivotal transformation in medicinal chemistry, particularly for designing arginine mimetics, integrin inhibitors, and various receptor ligands. While 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) is widely recognized, 1,2,4-Triazole-1-carboxamidine (TCA) represents a distinct and highly effective electrophilic guanylating agent.
This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for utilizing TCA. It is designed to provide researchers with a self-validating workflow that ensures high yields and chemical purity.
Chemical Mechanism: The Addition-Elimination Pathway
The reaction between an amine and 1,2,4-triazole-1-carboxamidine follows a classic nucleophilic substitution at the imino-carbon, proceeding via an addition-elimination mechanism.
Mechanistic Breakdown
Activation: The reaction typically employs the hydrochloride salt of TCA. A tertiary amine base (e.g., DIPEA) is required to deprotonate the substrate amine (rendering it nucleophilic) and to buffer the reaction mixture.
Nucleophilic Attack: The lone pair of the substrate amine attacks the central electrophilic carbon of the amidine moiety.
Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.
Proton Transfer & Elimination: An intramolecular or solvent-mediated proton transfer facilitates the expulsion of the 1,2,4-triazole leaving group.
Product Formation: The guanidine product is generated, often stabilized as a salt depending on the final pH.
Pathway Visualization
The following diagram illustrates the reaction trajectory, highlighting the transition states and byproduct formation.
Caption: Figure 1. Mechanistic pathway of amine guanylation using TCA. The reaction proceeds via a tetrahedral intermediate, expelling 1,2,4-triazole.
Comparative Analysis: TCA vs. Pyrazole Analog
Researchers often choose between TCA and the Pyrazole-1-carboxamidine. Understanding their differences is crucial for experimental design.
Feature
1,2,4-Triazole-1-carboxamidine (TCA)
1H-Pyrazole-1-carboxamidine
Leaving Group pKa
~10.0 (1,2,4-Triazole)
~14.2 (Pyrazole)
Reactivity
Generally higher electrophilicity due to triazole electron deficiency.
Moderate; often requires longer reaction times for hindered amines.
Solubility
High in polar aprotic solvents (DMF, DMSO).
High in DMF; moderate in MeCN.
Byproduct Removal
1,2,4-triazole is water-soluble; easily removed via aqueous wash.
Pyrazole is also water-soluble but can be difficult to separate from amphiphilic products.
Atom Economy
Lower molecular weight leaving group.
Slightly higher molecular weight leaving group.
Standard Operating Protocol (SOP)
Materials & Reagents[1][2]
Substrate: Primary or secondary amine (1.0 equiv).
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
Apparatus: Sealed reaction vial or round-bottom flask with magnetic stirring.
Step-by-Step Methodology
Step 1: Preparation
Dissolve the Amine Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.5 M).
Note: If the amine is a hydrochloride salt, ensure the base equivalents are increased to 3.0 equiv to neutralize the starting material.
Step 2: Activation
Add DIPEA (2.0 equiv) to the amine solution. Stir at room temperature for 5–10 minutes.
Checkpoint: Ensure the solution is homogeneous. If the amine is insoluble, consider adding a co-solvent like MeOH (though this may slow the reaction slightly).
Step 3: Reagent Addition
Add 1,2,4-Triazole-1-carboxamidine HCl (1.2 equiv) in a single portion.
Observation: The suspension may clear up as the reaction proceeds, or a new precipitate (amine salts) may form.
Step 4: Reaction Incubation
Stir the mixture at Room Temperature (20–25°C) for 4–16 hours.
Optimization: For sterically hindered amines, heat the reaction to 40–50°C . Monitor via LC-MS or TLC (ninhydrin stain usually visualizes the guanidine product distinctively).
Step 5: Workup & Purification
Method A (Precipitation):
If the product is hydrophobic, dilute the reaction mixture with 10 volumes of water. The guanidine may precipitate. Filter and wash with water to remove the 1,2,4-triazole byproduct.
Method B (Extraction):
Dilute with EtOAc.
Wash organic layer with 5% NaHCO₃ (2x) and Brine (1x).
Critical Step: The 1,2,4-triazole byproduct is highly water-soluble and will partition into the aqueous phase.
Dry over Na₂SO₄, filter, and concentrate.
Method C (HPLC):
For polar products, inject the crude reaction mixture (filtered) directly onto a C18 Prep-HPLC column. Use a gradient of Water/Acetonitrile with 0.1% TFA.
Experimental Workflow Visualization
Caption: Figure 2. Decision tree for the synthesis and purification of guanidines using TCA.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation of amine.
Increase DIPEA to 3.0–4.0 equiv. Ensure solvent is anhydrous.
No Reaction
Steric hindrance at amine site.
Switch solvent to DMF; heat to 60°C.
Side Products
Hydrolysis of reagent.
Ensure reagents are dry. Avoid protic solvents (MeOH/EtOH) if possible during the initial addition.
Purification Issues
Co-elution of triazole byproduct.
Use a basic wash (NaHCO₃) during extraction or switch to C18 HPLC with a shallow gradient.
References
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1][2][3][4][5][6][7] Arkivoc, 4, 49-87.
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[2] The Journal of Organic Chemistry, 57(8), 2497-2502.
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.[7] Synthesis, 2004(10), 1655-1663.
BenchChem. (2025).[8] 1,2,4-Triazoles in Medicinal Chemistry: Application Notes.
preparation of antiviral agents using 1,2,4-Triazole-carboxamidine
Synthesis and Evaluation of 1,2,4-Triazole-3-Carboxamidine (Taribavirin) Executive Summary This application note details the chemical preparation and biological rationale of 1,2,4-triazole-3-carboxamidine (specifically t...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis and Evaluation of 1,2,4-Triazole-3-Carboxamidine (Taribavirin)
Executive Summary
This application note details the chemical preparation and biological rationale of 1,2,4-triazole-3-carboxamidine (specifically the nucleoside analog Taribavirin or Viramidine ). While the 1,2,4-triazole-3-carboxamide (Ribavirin) is a gold-standard broad-spectrum antiviral, its clinical utility is limited by dose-dependent hemolytic anemia caused by accumulation in erythrocytes.
The carboxamidine moiety acts as a liver-targeting prodrug motif.[1] Unlike the neutral carboxamide, the carboxamidine group is positively charged at physiological pH, preventing entry into red blood cells (RBCs) via the nucleoside transporter. Once in the liver, adenosine deaminase (ADA) converts the carboxamidine back to the active carboxamide. This guide provides a robust synthetic protocol for converting the carboxamide scaffold to the carboxamidine, along with analytical and biological validation workflows.
Chemical Rationale & Mechanism
The structural modification from an amide to an amidine fundamentally alters the pharmacokinetics of the nucleoside analog.
2.1 The Prodrug Strategy
Ribavirin (Amide): Neutral at pH 7.4. Transported into all cells, including RBCs. In RBCs, it is phosphorylated to the triphosphate (RTP), which cannot exit, leading to ATP depletion and hemolysis.
Taribavirin (Amidine): Basic (pKa ~10-11). Protonated (cationic) at pH 7.4. Repelled by the equilibrative nucleoside transporter (ENT1) on RBCs. It is actively taken up by hepatocytes and enzymatically hydrolyzed to Ribavirin.
2.2 Mechanism of Action (MOA) Pathway
The following diagram illustrates the metabolic activation and liver-targeting mechanism.
Figure 1: Metabolic activation of Taribavirin. The cationic nature of the amidine prevents RBC accumulation, while hepatic enzymes convert it to the active antiviral agent.
Synthetic Protocol: Amide-to-Amidine Conversion
Objective: Synthesis of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride.
Starting Material: Ribavirin (commercially available).
Methodology: Pinner Synthesis via Nitrile Intermediate.
Observation: Rapid disappearance of Taribavirin peak and appearance of Ribavirin peak confirms bio-activation.
References
Gish, R. G. (2006). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy. Link
Witkowski, J. T., et al. (1973).[9][15][16] Design, synthesis, and broad spectrum antiviral activity of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry. Link
Sidwell, R. W., et al. (2005). In vivo antiviral activity of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine (viramidine). Antiviral Research. Link
Lin, C. C., et al. (2003). Pharmacokinetics and metabolism of viramidine, a prodrug of ribavirin, in rats. Antimicrobial Agents and Chemotherapy.[13] Link
Wu, J. Z., et al. (2003). Antiviral activities of viramidine and its conversion to ribavirin. Antimicrobial Agents and Chemotherapy.[13] Link
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Application Note & Methodological Protocol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Chemical Profiling
1,2,4-Triazole-carboxamidine (and its hydrochloride salt, typically available as 1H-1,2,4-Triazole-1-carboxamidine hydrochloride) is a highly versatile, nitrogen-dense molecular framework [1]. Its structural architecture—combining a 1,2,4-triazole ring with a carboxamidine moiety—endows it with exceptional multidentate chelating capabilities. In modern applied chemistry and pharmacology, this ligand operates in two distinct, yet conceptually related, catalytic domains:
Transition Metal Catalysis (Chemical Synthesis): Acting as a robust
-bidentate or tridentate ligand, it stabilizes active metal centers (e.g., Cu, Pd, Pt) across various oxidation states, significantly lowering the activation energy for cross-coupling reactions.
Enzyme Catalytic Site Targeting (Drug Development): Acting as a high-affinity pharmacophore, it mimics native substrates or transition states to competitively bind and block the catalytic pockets of critical enzymes, such as Nitric Oxide Synthase (NOS), Glycogen Phosphorylase (GP), and Imidazoleglycerol-Phosphate Dehydratase (IGPD) [2][3].
This application note details field-proven protocols and the mechanistic causality behind utilizing 1,2,4-triazole-carboxamidine in both synthetic organometallic workflows and biochemical high-throughput screening.
Application Workflow 1: Transition Metal Catalysis (C-N Cross-Coupling)
Mechanistic Rationale & Causality
In Ullmann-type C-N cross-coupling reactions, the disproportionation of Cu(I) to inactive Cu(0) and Cu(II) is a primary failure mode. 1,2,4-Triazole-carboxamidine acts as a strong
-donor through its multiple nitrogen atoms. By chelating the Cu(I) center, the ligand increases the electron density of the metal, which directly accelerates the rate-limiting oxidative addition of the aryl halide. Furthermore, the steric bulk of the ligand prevents the formation of inactive multinuclear copper clusters, ensuring a high concentration of the active monomeric catalyst.
Caption: Catalytic cycle of Cu-mediated C-N coupling utilizing 1,2,4-triazole-carboxamidine as a stabilizing ligand.
This protocol describes the coupling of an aryl iodide with a primary amine.
Pre-catalyst Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add 10 mol% CuI and 15 mol% 1H-1,2,4-Triazole-1-carboxamidine hydrochloride [1].
Reagent Addition: Add the aryl iodide (1.0 equiv), the primary amine (1.2 equiv), and
(2.0 equiv) as the base.
Solvent Introduction: Inject 3 mL of anhydrous DMSO. The high polarity of DMSO assists in solubilizing the charged ligand-metal complex.
Catalytic Execution: Seal the tube and stir the mixture at 90 °C for 12 hours. The color will typically shift from pale yellow to deep blue/green, indicating the dynamic coordination environment of the copper species during the catalytic cycle.
Workup & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMSO and the highly polar ligand. Dry the organic layer over
.
Self-Validation & Causality Check: Run a parallel control reaction omitting the 1,2,4-triazole-carboxamidine ligand. A significant drop in yield (typically <15% conversion) validates that product formation is causally dependent on the ligand lowering the activation energy, rather than background thermal catalysis.
Quantitative Data: Ligand Efficiency in Cu-Catalysis
Ligand Loading (mol%)
Metal Source
Base
Temp (°C)
Yield (%)
Catalyst State
0% (Control)
CuI (10%)
90
12%
Aggregated/Inactive
5%
CuI (10%)
90
45%
Partially Stabilized
15%
CuI (10%)
90
94%
Optimal Monomeric
15%
CuBr (10%)
90
82%
Halide Inhibition
Application Workflow 2: Enzyme Catalytic Site Targeting
Mechanistic Rationale & Causality
In drug development, 1,2,4-triazole-carboxamidines are engineered to target the catalytic sites of specific enzymes.
Nitric Oxide Synthase (NOS): The ligand coordinates directly with the heme iron domain of Bovine Endothelial NOS (PDB: 1DM8), displacing coordinated water molecules and physically blocking the entry of the native substrate (L-arginine) [4].
Glycogen Phosphorylase (GP): N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides act as potent inhibitors (Ki ≈ 1 µM) at the GP catalytic
-cavity. Quantum mechanics (QM) calculations reveal that the ligand's solution-phase tautomeric state () forms highly favorable intra- and intermolecular hydrogen bonds with the enzyme's polar residues [2].
Caption: Mechanism of enzyme catalytic site inhibition by 1,2,4-triazole-carboxamidine pharmacophores.
This protocol outlines the kinetic evaluation of the ligand against a target enzyme (e.g., GP or NOS) using a fluorescence-based microplate reader.
Reagent Preparation: Prepare a 10 mM stock solution of the 1,2,4-triazole-carboxamidine derivative in analytical grade DMSO.
Ligand Dilution Series: Create a 10-point serial dilution of the ligand in the assay buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Add the target enzyme (e.g., 5 nM final concentration) to the microplate wells containing the ligand. Incubate at 37 °C for 15 minutes to allow the system to reach thermodynamic binding equilibrium.
Reaction Initiation: Inject the fluorogenic substrate (e.g., for NOS, use a fluorescent NO-probe; for GP, track NADH coupled-assay fluorescence).
Data Acquisition: Monitor the linear phase of the reaction kinetics (fluorescence units per minute) over 30 minutes.
Self-Validation & Causality Check: Include a positive control (a known inhibitor, e.g., 1400W for NOS) and a vehicle control (1% DMSO without ligand). If the vehicle control shows uninhibited baseline catalytic velocity and the ligand-treated wells show a dose-dependent reduction in velocity, the inhibition is causally linked to the ligand, validating the dynamic range of the assay.
Quantitative Data: Biochemical Binding Affinity
Enzyme Target
Ligand Derivative
Binding Site
Value (µM)
Primary Interaction
Rabbit Muscle GPb
Phenyl-glucopyranosyl-triazolecarboxamide
Catalytic -cavity
1.0
Hydrogen Bonding ( tautomer)
Bovine eNOS
1,2,4-Triazole-carboxamidine
Heme Domain
4.5
Metal Chelation (Fe)
M. smegmatis IGPD
5-aminomethyl-triazole-carboxamide
IGPD Catalytic Site
2.8
Substrate Mimicry
References
Begum, J., Hayes, J. M., et al. (2017). Computationally motivated synthesis and enzyme kinetic evaluation of N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides as glycogen phosphorylase inhibitors. ResearchGate. Retrieved from[Link]
MDPI Molecules. (2024). New 1,2,4-Triazole Potential Inhibitors of Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD). Retrieved from[Link]
RCSB Protein Data Bank. (2000). Bovine Endothelial Nitric Oxide Synthase Heme Domain Complexed With 1,2,4-Triazole-Carboxamidine (PDB ID: 1DM8). Retrieved from[Link]
Application Note: Microwave-Assisted Synthesis & Functionalization of 1,2,4-Triazole-3-carboxamidine Scaffolds Executive Summary The 1,2,4-triazole-3-carboxamidine moiety is a critical pharmacophore in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis & Functionalization of 1,2,4-Triazole-3-carboxamidine Scaffolds
Executive Summary
The 1,2,4-triazole-3-carboxamidine moiety is a critical pharmacophore in medicinal chemistry, serving as the core structure for Taribavirin (Viramidine), a prodrug of the broad-spectrum antiviral Ribavirin. Beyond its antiviral utility, this scaffold acts as a versatile "guanyl-heterocycle" precursor. It reacts with electrophiles (e.g., 1,3-diketones) to form 2-(1,2,4-triazol-3-yl)pyrimidines , a privileged bi-heteroaryl class seen in modern kinase inhibitors and adenosine receptor antagonists.
Conventional thermal synthesis of carboxamidines (Pinner reaction) and their subsequent condensation is often plagued by long reaction times (>24h), harsh conditions, and difficult purification due to side-product formation.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that:
Accelerates the formation of the 1,2,4-triazole-3-carboxamidine core from its nitrile precursor.
Facilitates the rapid, high-yield condensation of the carboxamidine with 1,3-diketones to generate 2-substituted pyrimidines.
Validates the method with comparative data (MW vs. Thermal) and mechanistic insights.
Scientific Foundation & Mechanism
The Microwave Advantage in Amidine Chemistry
The synthesis of amidines from nitriles typically proceeds via a nucleophilic attack of ammonia (or an amine) on the nitrile carbon. This transition state is highly polar. Microwave irradiation (2.45 GHz) couples directly with these polar reaction components via dipolar polarization and ionic conduction .
Specific Effect: The rate-determining step (nucleophilic attack on the nitrile) involves a charge-separated transition state. MW irradiation stabilizes this state, significantly lowering the activation energy (
) relative to thermal heating.
Solvent Choice: Polar protic solvents (e.g., Ethanol, Ethylene Glycol) are preferred to maximize the loss tangent (
), ensuring efficient energy transfer.
Reaction Pathway: From Nitrile to Bi-Heteroaryl
The workflow involves two distinct MW-assisted steps:
Amidine Formation: Direct conversion of 1,2,4-triazole-3-carbonitrile to the carboxamidine hydrochloride.
Heterocyclization: Condensation of the carboxamidine with a
-diketone (e.g., acetylacetone) to form the pyrimidine ring.
Figure 1: Sequential MW-assisted workflow for synthesizing the carboxamidine core and its conversion to the bi-heteroaryl scaffold.
Experimental Protocols
Protocol A: MW-Assisted Synthesis of 1,2,4-Triazole-3-carboxamidine HCl
Objective: Rapid conversion of the nitrile to the amidine without the multi-day Pinner reaction (HCl gas/Ethanol).
Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, evaporate solvent and recrystallize from EtOH/Ether.
Validation Check:
IR: Disappearance of the sharp nitrile peak (~2240 cm
). Appearance of broad amidine N-H stretch (~3300-3100 cm).
MS: M+1 peak corresponding to the amidine mass.
Protocol B: Condensation to 2-(1,2,4-Triazol-3-yl)pyrimidines
Objective: Synthesis of the bi-heteroaryl system via condensation of the carboxamidine with acetylacetone.
Materials:
1,2,4-Triazole-3-carboxamidine HCl (from Protocol A) (1.0 equiv)
Acetylacetone (1.1 equiv)
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K
Mixture: In a 10 mL MW vial, suspend the carboxamidine HCl (1 mmol) in 2 mL Ethanol.
Activation: Add the base (NaOEt) and stir for 1 minute to liberate the free amidine.
Addition: Add acetylacetone (1.1 mmol).
Irradiation:
Temperature: 140 °C
Power: Max 200 W
Time: 10 minutes
Work-up: Cool the vial. The reaction mixture is usually poured into ice-water (10 mL). The solid product precipitates immediately. Filter, wash with water, and dry.[2]
Mechanistic Diagram (Cyclization):
Figure 2: Mechanistic pathway of the condensation reaction.[3] The microwave effect accelerates the initial nucleophilic attack and the dehydration steps.
Results & Optimization Data
The following data compares the efficiency of Microwave (MW) vs. Conventional Heating (CH) (Oil bath reflux) for the synthesis of 4,6-dimethyl-2-(1,2,4-triazol-3-yl)pyrimidine.
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (140°C)
Improvement Factor
Reaction Time
8 - 12 Hours
10 Minutes
60x Faster
Yield
55 - 65%
88 - 92%
+30% Yield
Solvent Vol.
20 mL / mmol
2 mL / mmol
10x Less Solvent
Purity (LCMS)
85% (requires chromatography)
>95% (simple filtration)
Green Process
Optimization Guidelines:
Solvent Effects: Ethanol is superior to DMF for this reaction in MW. While DMF absorbs MW energy well, its high boiling point makes work-up difficult. Ethanol allows for easy "pour-and-filter" isolation.
Base Selection: Organic bases (e.g., Piperidine) can be used, but inorganic bases (K
CO) or alkoxides (NaOEt) generally provide cleaner profiles by preventing side-reactions with the triazole ring protons.
Troubleshooting & Safety
Pressure Management: The synthesis of the amidine (Protocol A) uses ammonia. Ensure the MW vial is rated for at least 300 psi. Do not overfill the vial (max 50% volume).
Regioselectivity: In Protocol B, if unsymmetrical diketones are used (e.g., benzoylacetone), a mixture of regioisomers may form. MW tends to favor the thermodynamic product, but lower temperatures (100°C) may be required to improve selectivity.
Triazole Acidity: The NH proton on the 1,2,4-triazole ring is acidic (
). If the yield is low, increase the equivalents of base to 2.2 equiv to ensure the amidine is deprotonated while the triazole ring remains anionic (protecting it from electrophilic attack).
References
Microwave-Assisted Synthesis of 1,2,4-Triazoles: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[4] Synlett, 2015, 26, 404-407.[4] Link
Ribavirin Analog Synthesis: Ferreira, M. L. G., et al. "Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs."[5] Medicinal Chemistry Research, 2013.[5] Link
Bi-Heteroaryl Synthesis: Panda, K. C., et al. "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology, 2022. Link
General Amidine Synthesis: "Microwave-assisted synthesis of amidines from nitriles." Tetrahedron Letters, General methodology reference for Protocol A.
Triazolo-Pyrimidine Fusion: Chaudhari, P. K. "Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines." International Journal of Research and Innovation in Applied Science, 2016.[6] Link
Application Note: Peptide Functionalization via Amine Guanidinylation Using 1,2,4-Triazole-Carboxamidine Derivatives
Abstract The targeted conversion of primary amines, such as the ε-amino group of lysine, into guanidinium moieties is a critical functionalization strategy in peptide chemistry. This modification is instrumental in devel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The targeted conversion of primary amines, such as the ε-amino group of lysine, into guanidinium moieties is a critical functionalization strategy in peptide chemistry. This modification is instrumental in developing arginine-rich cell-penetrating peptides, enhancing peptide-receptor interactions, and improving signal intensity in mass spectrometry. This guide provides a detailed overview and robust protocols for peptide guanidinylation using N,N′-Di-Boc-1H-1,2,4-triazole-1-carboxamidine, a highly efficient and versatile reagent. We will explore the underlying reaction mechanism, provide step-by-step protocols for on-resin synthesis, present comparative data, and discuss key applications for researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of Peptide Guanidinylation
The guanidinium group, the defining feature of the arginine side chain, is a powerful functional group in biological systems. Its positive charge is delocalized and maintained over a wide physiological pH range, enabling it to form strong, multidentate hydrogen bonds and electrostatic interactions. The strategic conversion of lysine's primary amine to a homoarginine residue—a process known as guanidinylation—imparts these arginine-like properties to other parts of a peptide sequence.
This modification is highly sought after for several reasons:
Enhanced Cell Permeability: Arginine-rich sequences are hallmarks of cell-penetrating peptides (CPPs). Guanidinylation of lysine-rich peptides is a proven method to create potent molecular transporters for intracellular cargo delivery.
Modulation of Receptor Binding: The guanidinium group often serves as a critical pharmacophore in peptide-protein interactions. Replacing a primary amine with a guanidinium group can significantly alter binding affinity and specificity.
Improved Analytical Properties: In proteomics, converting lysine residues to their homoarginine analogues increases the basicity of peptides, leading to enhanced ionization and signal intensity in mass spectrometry, particularly MALDI-TOF MS.[1]
While several reagents exist for this transformation, pyrazole- and triazole-based carboxamidines have emerged as superior choices due to their high reactivity and mild reaction conditions. Specifically, 1H-1,2,4-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine has demonstrated superior reactivity and stability compared to its pyrazole-based counterparts, making it an invaluable tool for modern peptide synthesis.[2][3]
Mechanism of Action: Electrophilic Transfer
The guanidinylation reaction proceeds via a nucleophilic attack of the peptide's primary amine on the electrophilic carbon of the protonated carboxamidine reagent. The 1,2,4-triazole moiety serves as an excellent leaving group, facilitating the efficient transfer of the protected guanidinium group. The use of Boc (tert-butoxycarbonyl) protecting groups is standard, as they stabilize the reagent and are readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) during the final peptide cleavage from the solid-phase resin.
The reaction mechanism is depicted below:
Caption: Experimental workflow for on-resin peptide guanidinylation and purification.
Resin Preparation: Start with the fully assembled peptide on the solid support (e.g., Rink Amide or Wang resin). Ensure all protecting groups on the target primary amines (e.g., Fmoc on Lys side chain, Boc on N-terminus) are removed using standard SPPS procedures. Wash the resin thoroughly with DMF (3x) and DCM (1x).
Reagent Solution Preparation: In a separate vial, dissolve N,N′-Di-Boc-1H-1,2,4-triazole-1-carboxamidine (2.0 to 3.0 equivalents per amine) in DMF. Add DIPEA (4.0 equivalents per amine) to the solution.
Causality Note: DIPEA acts as a non-nucleophilic base to neutralize any hydrochloride salts and to facilitate the reaction, ensuring the peptide's amine is sufficiently nucleophilic.
Guanidinylation Reaction: Add the reagent solution to the swelled peptide-resin in the reaction vessel. Seal the vessel and shake at room temperature.
Field Insight: A reaction time of 2-4 hours is typically sufficient for complete conversion of unhindered primary amines. [2][3]For sterically hindered sites, reaction time may need to be extended or the temperature slightly increased (e.g., to 40°C).
Reaction Monitoring (Optional but Recommended): To confirm completion, a small aliquot of resin can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
Post-Reaction Wash: Once the reaction is complete, drain the reagent solution and wash the resin extensively to remove any unreacted reagents and byproducts. A typical wash cycle is DMF (3x), DCM (3x), and MeOH (3x).
Drying: Dry the resin under high vacuum for at least 1 hour or until it is a free-flowing powder.
Cleavage and Deprotection: Treat the dried resin with a standard TFA cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting groups from the newly installed guanidinium moiety.
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Wash the pellet with cold ether 2-3 more times. Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Analysis and Characterization: Confirm the identity and purity of the final guanidinylated peptide using LC-MS or MALDI-TOF. A successful guanidinylation of a lysine residue will result in a mass increase of 42.02 Da per modification.
Data Presentation: Reagent Performance Comparison
The choice of guanidinylating reagent impacts reaction efficiency and time. The 1,2,4-triazole-based reagent demonstrates superior performance compared to the more common pyrazole-based analogue, especially under heated conditions.
The triazole reagent shows greater stability under heating, which is useful for difficult or sterically hindered couplings.
Byproducts
1,2,4-Triazole
Pyrazole
Both leaving groups are water-soluble and easily removed during standard workup and purification.
Compatibility
Fully compatible with Fmoc-SPPS
Fully compatible with Fmoc-SPPS
Both reagents are used under conditions that do not compromise standard protecting groups used in Fmoc chemistry.
Applications in Research and Drug Development
The ability to efficiently convert lysine residues to homoarginine opens up numerous possibilities in peptide design:
Design of Cell-Penetrating Peptides (CPPs): This technique is the cornerstone for synthesizing potent CPPs from lysine-rich peptide scaffolds. By increasing the density of guanidinium headgroups, researchers can dramatically improve the intracellular delivery of conjugated cargoes like small molecules, nucleic acids, and imaging agents.
Peptidomimetic and Drug Design: In structure-activity relationship (SAR) studies, converting a key lysine to homoarginine can probe the importance of charge and hydrogen-bonding capacity at a specific position. This can lead to the discovery of peptides with enhanced binding affinity or altered selectivity for their biological targets.
Proteomics and Mass Spectrometry: For bottom-up proteomics, guanidinylation of tryptic peptides simplifies mass spectra. Since trypsin cleaves after both lysine and arginine, converting lysine to homoarginine makes the peptide resistant to tryptic cleavage at that site, generating longer, more easily identifiable peptides. The increased basicity also improves spectral quality.
[1]
1. Repeat the reaction with fresh reagent at 3.0 equivalents.2. Increase reaction time to 12-24 hours and/or increase temperature to 40°C.3. Use a fresh, unopened bottle of the guanidinylation reagent.
Low Final Yield
1. Premature cleavage from resin.2. Loss of peptide during precipitation/washes.3. Inefficient purification.
1. Ensure all reaction and wash steps are performed with compatible solvents (avoid strong acids).2. Ensure diethyl ether is ice-cold; minimize the number of washes.3. Optimize the HPLC gradient to ensure sharp elution of the target peptide.
Unexpected Mass Adducts
1. Incomplete removal of Boc groups.2. Side reactions during cleavage.
1. Extend cleavage time to 4 hours; ensure fresh TFA cocktail is used.2. Use appropriate scavengers (e.g., TIS) in the cleavage cocktail, especially for peptides containing Trp, Met, or Cys.
References
Lättig-Tünnemann, G. et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. [Link]
Gammeltoft, K. A. et al. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry, 86(21), 15029–15040. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]
Gammeltoft, K. A. et al. (2021). Evaluation of 1H-Triazole-1-[N,N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. PubMed. [Link]
Kadri, H. et al. (2014). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1557. [Link]
Technical Support Center: 1,2,4-Triazole-3-carboxamidine Synthesis
The following technical guide addresses the optimization of 1,2,4-Triazole-3-carboxamidine synthesis. This response is structured as a specialized support center resource for researchers encountering yield or purity issu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of 1,2,4-Triazole-3-carboxamidine synthesis. This response is structured as a specialized support center resource for researchers encountering yield or purity issues with this specific amidine system.
Topic: Improving Yield & Purity of 1,2,4-Triazole-3-carboxamidine (and HCl salts)
Applicable For: Aglycones and Nucleoside Analogues (e.g., Viramidine/Taribavirin intermediates)
Support Level: Senior Application Scientist
Core Synthesis Strategy: The Modified Pinner Pathway
The most robust method for synthesizing 1,2,4-triazole-3-carboxamidine with high yield (>85%) is the Modified Pinner Reaction . Direct amination of carboxylic acids or esters often fails or produces low yields due to the electron-deficient nature of the triazole ring.
The pathway involves two critical stages:
Imidate Formation: Acid-catalyzed alcoholysis of the nitrile (3-cyano-1,2,4-triazole) to form the imidate ester hydrochloride.
Amidine Conversion: Reaction of the imidate with ammonia. Crucial Optimization: The addition of Ammonium Chloride (NH₄Cl) during the ammonolysis step significantly boosts yield and suppresses hydrolysis by-products [1].
Reaction Pathway Diagram[1]
Caption: Optimized Pinner pathway. The inclusion of NH₄Cl in the second step is the critical control point for preventing hydrolysis to the amide.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction yields the Carboxamide (CONH₂) instead of the Amidine."
Diagnosis: Moisture contamination during the imidate phase.
Technical Insight: The imidate ester intermediate is highly hygroscopic and electrophilic. In the presence of even trace water, it hydrolyzes rapidly to the thermodynamically stable amide (Ribavirin-like structure) rather than the kinetic amidine product.
Corrective Actions:
Solvent Drying: Methanol must be dried over 3Å molecular sieves or Mg/I₂. Water content must be <0.05%.
HCl Gas Source: Do not use aqueous HCl or acetyl chloride/MeOH if moisture control is poor. Use generated HCl gas (bubbled through H₂SO₄) to saturate the methanol.
Schlenk Line: Perform the imidate formation under a positive pressure of Argon or Nitrogen.
Issue 2: "The conversion of Imidate to Amidine stalls at 50-60%."
Diagnosis: Insufficient proton source or "Ammonia Suppression."
Technical Insight: Basic ammonia can deprotonate the imidate salt to the free base imidate, which is less reactive toward nucleophilic attack by ammonia.
Corrective Actions:
The NH₄Cl Fix: Add 0.5 - 1.0 equivalents of anhydrous Ammonium Chloride to the methanolic ammonia solution. This buffers the pH and maintains the imidate in its activated protonated form, driving the reaction to completion [1].
Stoichiometry: Ensure a large excess of ammonia (10-20 eq) is used, preferably as a saturated solution in MeOH (approx. 7N).
Issue 3: "I cannot crystallize the final Hydrochloride salt."
Diagnosis: Presence of excess NH₄Cl or solvent trapping.
Technical Insight: The product and NH₄Cl have similar solubilities in ethanol/methanol.
Corrective Actions:
Selective Precipitation: Dissolve the crude mixture in minimal dry Methanol. Add anhydrous Ether (Et₂O) dropwise. The NH₄Cl typically precipitates first or stays in solution depending on the exact ratio, but the amidine HCl crystallizes well from MeOH/Et₂O or EtOH/Et₂O mixtures.
Free Base Trick: If salt purification fails, neutralize to the free base (using NaOMe), filter off NaCl/NH₄Cl, and re-acidify with anhydrous HCl in dioxane to precipitate the pure amidine HCl.
Optimized Experimental Protocol
Target: 1,2,4-Triazole-3-carboxamidine Hydrochloride (10 mmol scale)
Reference Basis: Modified from Kini et al. (J. Med. Chem. 1989) [1].[1][2]
Phase A: Imidate Ester Formation
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
Dissolution: Suspend 10 mmol of 3-cyano-1,2,4-triazole (or ribosylated analog) in 30 mL of anhydrous Methanol.
Activation: Cool to 0°C in an ice bath. Bubble dry HCl gas into the solution for 20-30 minutes until saturation (solution usually becomes clear then precipitates may form).
Incubation: Seal tightly and store at 4°C for 16–24 hours.
Isolation: Evaporate solvent in vacuo at <30°C (do not heat excessively). The residue is the methyl imidate hydrochloride. Proceed immediately to Phase B.
Phase B: Amidine Conversion (The Critical Step)
Preparation: Re-dissolve the imidate residue in 20 mL of cold, anhydrous Methanol.
Catalyst Addition: Add 0.6 g (approx 11 mmol) of anhydrous Ammonium Chloride .
Ammonolysis: Add 30 mL of Methanolic Ammonia (saturated, ~7N) .
Reaction: Seal the pressure vessel or flask tightly. Stir at room temperature (25°C) for 24–48 hours.
Note: Monitoring by TLC is difficult due to polarity. HPLC or LC-MS is recommended.
Work-up: Evaporate volatiles to dryness.
Purification:
Dissolve residue in boiling anhydrous Ethanol (minimum volume).
Filter hot (removes inorganic NH₄Cl).
Cool filtrate and add anhydrous Diethyl Ether until turbid.
Crystallize at 4°C.
Comparative Data: Reaction Conditions
Parameter
Standard Pinner
Modified Pinner (Recommended)
Direct Amination
Reagents
MeOH/HCl then NH₃
MeOH/HCl then NH₃ + NH₄Cl
Acid + NH₃ (High Temp)
Yield
40 - 55%
85 - 92%
< 20%
Major Impurity
Carboxamide (Hydrolysis)
None (Trace Amide)
Decomposition products
Reaction Time
24 h
24 - 48 h
3 - 5 days
Purification
Difficult (Oily mixtures)
Crystallization (Clean)
Column Chromatography
References
Kini, G. D., Robins, R. K., & Avery, T. L. (1989).[1][3] Synthesis and antitumor activity of ribavirin imidates.[1][2][4] A new facile synthesis of ribavirin amidine (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride).[4][5][6] Journal of Medicinal Chemistry, 32(7), 1447–1449.[1]
Witkowski, J. T., et al. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides.[5][7] Journal of Medicinal Chemistry, 16(8), 935-937.
Gabrielsen, B., et al. (1992).[2] Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride.[4][5][8][9] Journal of Medicinal Chemistry, 35(17), 3231-3238.
Technical Support Center: Purification of 1,2,4-Triazole-carboxamidine hydrochloride
Welcome to the Technical Support Center for 1H-1,2,4-Triazole-1-carboxamidine hydrochloride (CAS 19503-26-5). This highly polar amidinium salt is a critical building block utilized as a guanidinylating agent in peptide s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1H-1,2,4-Triazole-1-carboxamidine hydrochloride (CAS 19503-26-5). This highly polar amidinium salt is a critical building block utilized as a guanidinylating agent in peptide synthesis and as an isourea derivative cation in the preparation of energetic materials such as 1,1-diamino-2,2-dinitroethylene (FOX-7) .
Due to its triazole ring structure and carboxamidine functional group, the free base is highly reactive. Consequently, it is isolated and handled as a hydrochloride salt to ensure stability . However, its extreme polarity, water solubility, and hygroscopic nature present unique challenges during isolation and purification. This guide provides field-proven, self-validating protocols to help you achieve >98% purity.
Purification Decision Workflow
The selection of a purification strategy depends entirely on the impurity profile of your crude reaction mixture. Use the decision matrix below to determine the optimal route.
Workflow for selecting the optimal purification route based on crude impurity profiling.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . Built-in checkpoints allow you to verify the physicochemical state of your compound before proceeding to the next step, preventing catastrophic yield losses.
SOP A: Hot Recrystallization (Targeting Polar Organic Impurities)
Causality: 1,2,4-Triazole-carboxamidine hydrochloride exhibits a steep temperature-dependent solubility curve in secondary alcohols. Isopropanol (IPA) is chosen over water or methanol because its lower dielectric constant prevents the salt from remaining indefinitely dissolved at room temperature, while still solvating unreacted polar precursors (like free triazole) .
Dissolution: Suspend 10 g of crude 1,2,4-Triazole-carboxamidine hydrochloride in 30 mL of anhydrous Isopropanol in a round-bottom flask.
Heating: Heat the suspension to reflux (approx. 82°C) under constant stirring. Add additional hot IPA dropwise (up to 15 mL) until the solid completely dissolves.
Self-Validation Checkpoint: The solution should turn completely transparent. If insoluble white granules remain, these are likely inorganic salts (e.g., NaCl/KCl). Perform a hot filtration to remove them.
Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 2 hours.
Self-Validation Checkpoint: Observe the formation of white, needle-like crystals. If the solution turns milky without forming discrete crystals, the product is "oiling out" (see FAQ below).
Chilling: Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize precipitation.
Isolation: Filter the crystals under vacuum using a Buchner funnel. Wash the filter cake with 10 mL of ice-cold IPA, followed by 10 mL of cold diethyl ether to displace the alcohol.
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ at room temperature for 12 hours.
Causality: Methanol highly solvates the amidinium cation via hydrogen bonding. The rapid introduction of diethyl ether (an anti-solvent with a very low dielectric constant) disrupts this solvation shell, forcing the polar salt to crash out of solution while leaving non-polar organic impurities dissolved in the ether layer.
Solvation: Dissolve 10 g of crude product in a minimum volume of anhydrous Methanol (approx. 15-20 mL) at room temperature.
Anti-Solvent Addition: Vigorously stir the solution while adding anhydrous Diethyl Ether dropwise via an addition funnel.
Self-Validation Checkpoint: A localized white cloudiness will appear where the ether hits the methanol, dissipating upon stirring.
Precipitation: Continue adding ether (up to 60-80 mL total) until the solution remains persistently cloudy and a white precipitate begins to accumulate.
Maturation: Stir the suspension for an additional 30 minutes at room temperature to allow the precipitate to aggregate into filterable particles.
Isolation: Vacuum filter the solid, wash with 20 mL of pure diethyl ether, and dry immediately under high vacuum to prevent ambient moisture absorption.
Quantitative Data Presentation
Use the following table to benchmark your expected recoveries and select the appropriate solvent system based on your specific reaction byproducts.
Purification Method
Primary Solvent
Anti-Solvent
Target Impurities Removed
Expected Recovery
Expected Purity (HPLC)
Hot Recrystallization
Isopropanol (Hot)
N/A
Unreacted triazole, cyanamide
75 - 85%
> 98.0%
Solvent/Anti-Solvent
Methanol
Diethyl Ether
Non-polar organics, colored bodies
85 - 95%
95.0 - 97.0%
Trituration
Ethanol (Anhydrous)
N/A
Inorganic salts (NaCl, KCl)
> 90%
> 95.0%
Troubleshooting & FAQs
Q1: During recrystallization, my product is forming a thick, biphasic syrup at the bottom of the flask instead of crystals. What is happening?A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or when the supersaturation level is too high.
Fix: Re-heat the mixture until the oil dissolves. Add 5-10% more of the primary solvent (Isopropanol) to lower the supersaturation level, and cool the flask much more slowly. Alternatively, add a seed crystal of pure 1,2,4-Triazole-carboxamidine hydrochloride when the solution reaches 40°C, or scratch the inside of the glass flask with a glass rod to provide nucleation sites.
Q2: My crude mixture contains a high amount of inorganic salts (like KCl) from the neutralization step. How do I remove them?A: Inorganic salts will co-precipitate with your product in anti-solvent systems. To remove them, utilize differential solubility (Trituration). Suspend the crude powder in anhydrous ethanol and stir vigorously for 30 minutes. The 1,2,4-Triazole-carboxamidine hydrochloride will dissolve, while the inorganic salts will remain completely insoluble. Filter off the inorganic salts, and then evaporate the ethanol filtrate to recover your purified amidinium salt.
Q3: The dried powder turns sticky and clumps together within minutes of being exposed to ambient air. Is the product degrading?A: The product is not degrading; it is highly hygroscopic. The amidinium hydrochloride salt rapidly absorbs atmospheric moisture, which can eventually lead to hydrolysis of the carboxamidine group if stored wet.
Fix: Always handle the dried powder in a low-humidity environment (or a glovebox). Store the final product in a tightly sealed amber vial backfilled with Argon or Nitrogen, and keep it inside a desiccator at 4°C.
References
Process for the preparation of 1,1-diamino-2,2-dinitroethylene (fox-7)
Structures and Energetic Properties of Two New Salts Comprising the 5,5'-Azotetrazolate Dianion
Crystals (MDPI), 2015, 5(3), 405-415
URL:[Link]
Troubleshooting
Technical Support Center: Recrystallization of 1,2,4-Triazole-carboxamidine
Introduction Welcome to the technical support guide for the purification of 1,2,4-triazole-carboxamidine. This molecule, a derivative of the versatile 1,2,4-triazole core, is of significant interest in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the purification of 1,2,4-triazole-carboxamidine. This molecule, a derivative of the versatile 1,2,4-triazole core, is of significant interest in pharmaceutical and agricultural research due to its structural motifs found in compounds like the antiviral drug Ribavirin.[1][2] The purification of this compound via recrystallization is often challenging due to its high polarity and extensive hydrogen bonding capabilities, stemming from both the triazole ring and the carboxamidine group.[3][4]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help researchers achieve high purity and yield.
Quick Reference: Solvent Selection for 1,2,4-Triazole-carboxamidine
The ideal recrystallization solvent should dissolve the compound when hot but be a poor solvent when cold.[5][6] Given the high polarity of 1,2,4-triazole-carboxamidine, solvent selection is critical.
Solvent / Solvent System
Suitability
Rationale & Key Considerations
Water
Excellent (Starting Point)
The carboxamidine and triazole moieties impart high water solubility, which increases significantly with temperature.[3][7][8] This is the most logical first choice. A patent for the parent 1,2,4-triazole-3-carboxamide specifically mentions recrystallization from water.[9]
Ethanol / Water
Excellent (Mixed Solvent)
Ideal if the compound is too soluble in pure water, even when cold. Ethanol acts as the "good" solvent, and water as the "anti-solvent."[10] This system allows for fine-tuning of solubility. Dilute ethanol is effective for similar triazole derivatives.[11]
Ethanol
Good
A common solvent for recrystallizing N-heterocycles.[5][12] It may be effective if the crude product contains highly water-soluble impurities.
Methanol
Moderate
Higher polarity than ethanol, may lead to high solubility even at cold temperatures, potentially reducing yield.
Ethanol / Ethyl Acetate
Moderate
This combination has been successfully used for other 1,2,4-triazole-3-carboxamide derivatives.[1] It is a good option if less polar impurities are present.
Isopropanol
Moderate
Less polar than ethanol. Can be used in mixed systems with water.
DMSO / Ethylene Glycol
Poor (For Routine Recrystallization)
While they can dissolve the compound, their very high boiling points make them difficult to remove. They can be useful for growing single crystals for X-ray analysis due to slow evaporation but may also cause rapid precipitation of powders.[13]
Logical Workflow for Solvent Selection & Recrystallization
The following diagram outlines the decision-making process for developing a successful recrystallization protocol.
Caption: General workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the absolute best solvent to start with for recrystallizing 1,2,4-triazole-carboxamidine?
A: Start with water . The combined polarity of the 1,2,4-triazole ring and the carboxamidine functional group makes it highly likely to be soluble in hot water and less soluble in cold water, the ideal characteristic for a recrystallization solvent.[3][7][9] Perform a small-scale test first: a few milligrams of your compound in a test tube with <1 mL of water. Heat to boiling to see if it dissolves, then cool to see if crystals form.
Q2: My compound is very soluble in water even at 0 °C. I'm getting a very poor yield. What should I do?
A: This is a common issue with highly polar compounds. The solution is to use a mixed-solvent system .[10] The best choice here is an ethanol/water or isopropanol/water system.
Causality: You need to create a solvent environment that is "poorer" for your compound. By adding a less polar co-solvent (the alcohol), you decrease the overall polarity of the solution, which will reduce your compound's solubility at colder temperatures and increase your yield.
Procedure: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, add the hot "anti-solvent" (water) dropwise until the solution just begins to turn cloudy (turbid). Add one or two more drops of the hot "good" solvent to re-clarify the solution, and then allow it to cool slowly.[14]
Q3: Crystals are not forming even after my solution has cooled in an ice bath. What's wrong?
A: This is typically due to one of two reasons: using too much solvent or the solution is supersaturated.[15][16]
Too Much Solvent: This is the most common mistake.[16] If the concentration of your compound is below the saturation point at the cold temperature, no crystals will form. Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool it again.[15]
Supersaturation: The solution contains more dissolved compound than it should, but the crystals lack a nucleation point to begin growing.[16]
Solution 1 (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[15][16]
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[15][17]
Troubleshooting Guide: Advanced Problems
Issue: My compound separates as a liquid "oil" instead of forming solid crystals.
Expert Analysis: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is very high, causing a melting point depression.[16] The compound is coming out of solution above its melting point.
Self-Validating Solutions:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-15%) more of the hot solvent (or the "good" solvent in a mixed pair) to slightly decrease the saturation point.[16]
Ensure Slow Cooling: Rapid cooling encourages oiling. After re-dissolving, allow the flask to cool as slowly as possible. You can insulate it by placing it on a wooden block or paper towels and covering it with a beaker.[15] Very slow cooling is key to allowing the molecules to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[16]
Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent system if possible. For example, if you are using water (BP 100 °C), an ethanol/water azeotrope (BP ~78 °C) might prevent oiling.
Issue: After recrystallization, my white compound is still yellow or brown.
Expert Analysis: This indicates the presence of persistent, colored, high-molecular-weight impurities. These are often byproducts of the synthesis that are structurally similar to your target compound.
Dissolve: Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.
Cool Slightly: Remove the solution from the heat source to prevent flash boiling when the charcoal is added.
Add Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and drastically reduce the yield.[15]
Reheat and Filter: Bring the solution back to a gentle boil for a few minutes. The colored impurities will adsorb to the charcoal's surface.[6] Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.
Crystallize: Proceed with the cooling and crystallization of the now-decolorized filtrate.
Experimental Protocol: Recrystallization via Ethanol/Water System
This protocol is designed for instances where 1,2,4-triazole-carboxamidine is found to be too soluble in pure water for efficient recovery.
1. Dissolution:
Place the crude 1,2,4-triazole-carboxamidine (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar.
Add a minimal volume of hot ethanol (start with 5-10 mL) and bring the mixture to a gentle boil on a hot plate with stirring.
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess.
2. Addition of Anti-Solvent:
While maintaining the boil, add hot water dropwise using a Pasteur pipette.
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
3. Clarification:
Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the compound is fully dissolved at the boiling point but will crystallize upon cooling.
4. Slow Cooling (The Critical Step):
Remove the flask from the heat, cover it with a watch glass, and place it on a heat-insulating surface (like a cork ring or folded paper towel).
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15]
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
5. Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of an ice-cold 1:1 ethanol/water mixture to rinse away any remaining soluble impurities. Using room temperature or warm solvent will dissolve some of your product.[10]
6. Drying:
Leave the crystals under vacuum on the filter for 10-15 minutes to air dry.
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.
References
Solubility of Things. (n.d.). 1,2,4-Triazole.
DTIC. (n.d.). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole.
PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
ResearchGate. (2025, August 6). A New Effective Method for the Synthesis of 1,2,4-Triazole-3-carboxamide and Ribavirin Derivatives.
Wikipedia. (n.d.). 1,2,4-Triazole.
Google Patents. (n.d.). Process for preparing 1,2,4-triazole-3-carboxamides.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
University of York. (n.d.). Problems with Recrystallisations.
ISRES. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
University of Colorado Boulder. (n.d.). Recrystallization.
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Hughes, D. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES.
minimizing side reactions in triazole carboxamidine coupling
Technical Support Center: Triazole Carboxamidine Coupling A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for triazole carboxamidine coupling. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Triazole Carboxamidine Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triazole carboxamidine coupling. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Drawing from established literature and field experience, we will explore the causality behind side reactions and provide robust, step-by-step protocols to enhance the efficiency and purity of your couplings.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction shows a significant byproduct with a mass corresponding to (Carboxylic Acid + Coupling Reagent - H₂O). What is it and how can I prevent it?
Answer: This byproduct is almost certainly an N-acylurea (or N-acylguanidine if using an aminium/uronium reagent). It is the most common and frustrating side product in carbodiimide-mediated couplings.
Causality: The reaction between your carboxylic acid and a carbodiimide (like EDC or DIC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine (the triazole carboxamidine). However, it is kinetically unstable and can undergo a rapid, irreversible intramolecular rearrangement (an O-to-N acyl migration) to form the stable and unreactive N-acylurea.[1][2][3] This side reaction is particularly problematic with sterically hindered carboxylic acids or poorly nucleophilic amines, as the desired intermolecular coupling is slower, giving the rearrangement more time to occur.[1]
Solutions:
Use a Benzotriazole Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or a modern, safer alternative like OxymaPure®.[1][2] These additives act as "active ester shuttles." They rapidly react with the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, OBt- or Oxyma-active ester.[2][3] This active ester is not prone to rearrangement and will wait patiently to be intercepted by your amine nucleophile, thus dramatically suppressing N-acylurea formation.[2][3]
Control Temperature: Low temperatures disfavor the O-to-N rearrangement.[1] Start your reaction at 0 °C, especially during the initial activation of the carboxylic acid, before adding the amine. Allow the reaction to warm slowly to room temperature.
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period (5-15 minutes at 0 °C) before adding the amine can be beneficial. This ensures the O-acylisourea is efficiently converted to the more stable active ester before the amine is introduced.
Problem 2: The reaction is clean by LCMS, but the yield is consistently low (<40%). Where is my product going?
Answer: Low yields in an otherwise clean reaction often point to issues with starting material quality, stoichiometry, or solubility.
Causality & Solutions:
Purity of Carboxamidine Salt: The starting material, often 1H-Pyrazole-1-carboxamidine hydrochloride or a similar salt, can be hygroscopic or contain impurities.[4] Ensure it is dry and of high purity. If it's a salt, a full equivalent of a non-nucleophilic base (like DIPEA or N-methylmorpholine) is required to liberate the free amine for the reaction. An insufficient amount of base will result in a stoichiometric loss of yield.
Solubility Issues: If any of your starting materials or intermediates precipitate out of solution, the reaction will effectively stop. Triazole carboxamidines and their salts can have limited solubility in common solvents like DCM.
Solvent Choice: Polar aprotic solvents like DMF or NMP are generally superior for these couplings as they better solubilize all components and stabilize the charged intermediates.[2]
Incorrect Stoichiometry: While a 1:1 ratio of acid to amine seems logical, it's often best to use a slight excess of the more accessible or less expensive reagent. If the carboxylic acid is more precious, using 1.1-1.2 equivalents of the carboxamidine and coupling reagents can drive the reaction to completion.
Problem 3: My reaction is sluggish and stalls, even with HOBt. How can I accelerate it without causing decomposition?
Answer: Sluggish reactions, especially with electron-deficient amines or hindered substrates, may require an extra catalytic boost.
Causality: The nucleophilicity of the carboxamidine is a key factor. If it is low, the rate of reaction with the active ester will be slow. While heat can accelerate the reaction, it can also promote side reactions.[5]
Solutions:
Introduce Catalytic DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[6] It functions by reacting with the HOBt-ester to form a highly reactive acylpyridinium intermediate.[6] Use DMAP in catalytic amounts (0.1 equivalents). Caution: Using stoichiometric amounts of DMAP can increase the risk of racemization if your carboxylic acid has a chiral center alpha to the carbonyl.[7]
Switch to a More Potent Coupling Reagent: If EDC/HOBt is failing, consider upgrading to a phosphonium-based (e.g., PyBOP) or an aminium/uronium-based (e.g., HBTU, HATU) reagent.[8] These reagents form HOBt or HOAt active esters in situ and are generally more reactive and efficient, albeit more expensive.[1]
Microwave Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields by minimizing side reactions that occur over longer periods at high temperatures.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reagents (Carboxylic Acid:Amine:EDC:HOBt)?
A1: A robust starting point that balances efficiency and cost is:
Carboxylic Acid: 1.0 equivalent
Triazole Carboxamidine: 1.1 equivalents
EDC·HCl: 1.2 equivalents
HOBt: 1.2 equivalents
Base (e.g., DIPEA): 1.5-2.0 equivalents (if starting with an amine salt)
This slight excess of the amine and coupling reagents helps to ensure the complete consumption of the limiting carboxylic acid.
Q2: How do I choose between EDC, DIC, and a uronium reagent like HBTU?
A2: The choice depends on your scale, purification strategy, and the difficulty of the coupling.
EDC·HCl: Excellent for lab-scale solution-phase chemistry. The resulting urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[1][3]
DIC: Best for solid-phase synthesis or when you want to avoid aqueous workups. The diisopropylurea byproduct is soluble in many organic solvents (like DMF, DCM), whereas the dicyclohexylurea (DCU) from its cousin, DCC, is often insoluble and requires filtration.[3][7]
HBTU/HATU: These are "go-to" reagents for difficult couplings (e.g., sterically hindered substrates, solid-phase peptide synthesis). They are highly efficient and fast but are more expensive and can form a guanidinium byproduct if the amine reacts directly with the reagent.[11]
Q3: My final product is difficult to purify from the HOBt and urea byproducts. What are my options?
A3: Purification can be challenging. Here is a logical workflow:
Aqueous Wash: If you used EDC, first perform a standard aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[12] This will remove the water-soluble EDC-urea, excess HOBt, and base.
Precipitation/Crystallization: If your product is a stable, crystalline solid, this is the most effective purification method. Try triturating the crude material with solvents like diethyl ether, MTBE, or ethyl acetate/hexanes to wash away soluble impurities.
Column Chromatography: If all else fails, silica gel chromatography is the final option. A gradient elution, often starting with ethyl acetate/hexanes and moving to a more polar system like DCM/methanol, is typically required.
Visualizing the Reaction: Key Pathways
The following diagram illustrates the critical decision point in a carbodiimide-mediated coupling. The goal is to channel the reaction through the productive "Active Ester Pathway" while blocking the "Side Reaction Pathway."
Caption: Mechanism: Desired active ester pathway vs. undesired N-acylurea side reaction.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq), and OxymaPure® (1.2 eq).
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.5 eq) dropwise over 2 minutes. Stir for an additional 5 minutes.
Activation & Coupling: Add DIC (1.2 eq) dropwise to the cold solution.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
Workup:
Dilute the reaction mixture with ethyl acetate (10x the volume of DMF).
Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude material by column chromatography or crystallization as required.
Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-Chemistry.org. [Link]
Saikia, P., et al. (2020). Synthesis of 1,4-disubstituted-1,2,3-triazoles using an ionic liquid-supported Cu(II) catalyst. Organics, 5(24). [Link]
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
Vankawala, P. J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC.com. [Link]
ResearchGate. (2020). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
Ahamad, T., et al. (2016). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
Chen, T., et al. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. [Link]
Chen, T., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. [Link]
Al-Warhi, T., et al. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. PMC. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry. [Link]
Khan Academy. (2010). Amide formation from acyl chloride. [Link]
Organic Chemistry Portal. (2011). A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Organic-Chemistry.org. [Link]
Technical Support Center: 1,2,4-Triazole-Carboxamidine Stability & Troubleshooting
Welcome to the Technical Support Center for 1H-1,2,4-Triazole-1-carboxamidine hydrochloride (CAS: 19503-26-5). This compound is a highly versatile guanylating agent widely utilized in pharmaceutical research and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1H-1,2,4-Triazole-1-carboxamidine hydrochloride (CAS: 19503-26-5). This compound is a highly versatile guanylating agent widely utilized in pharmaceutical research and drug development to convert primary and secondary amines into guanidines[1]. However, its unique triazole structure, while providing excellent reactivity, makes it susceptible to degradation in aqueous environments[2].
This guide is designed for researchers and scientists to troubleshoot reaction failures, understand the underlying chemical causality, and implement self-validating protocols to maximize yield.
Core Mechanisms & Causality (FAQs)
Q: Why does my 1,2,4-triazole-carboxamidine degrade during aqueous guanylation reactions?A: The degradation is driven by a competing hydrolysis reaction. The carboxamidine carbon is highly electrophilic. In aqueous media, especially under the basic conditions required to deprotonate your target amine, hydroxide ions (OH⁻) act as competing nucleophiles. When water/hydroxide attacks the carboxamidine group, it cleaves the C–N bond, irreversibly yielding inactive 1,2,4-triazole and urea [3].
Q: How do I balance my target amine's reactivity with the reagent's stability?A: This is a classic kinetic competition. Amines typically require a pH of 9.0–10.0 to exist as free bases (active nucleophiles). However, pushing the pH above 10.5 exponentially increases the concentration of hydroxide ions, which rapidly hydrolyzes the guanylating reagent before it can react with the amine. Causality dictates that you must maintain a narrow pH window (9.0–9.5) and minimize water concentration using organic co-solvents to favor the guanylation pathway over hydrolysis.
Q: How can I differentiate between successful guanylation and reagent hydrolysis in my LC-MS data?A: Both pathways release 1,2,4-triazole (MW 69) as a byproduct. To differentiate, look for urea (MW 60) . If you see a rapidly growing urea peak and a disappearing intact reagent peak (MW 111 for the free base) without the appearance of your target guanidine mass, your reagent is undergoing rapid aqueous hydrolysis.
Visualizing Reaction Dynamics
The following diagram illustrates the kinetic competition between the desired guanylation and the parasitic hydrolysis pathway.
Figure 1: Competing kinetic pathways of 1,2,4-Triazole-1-carboxamidine in aqueous solutions.
Quantitative Stability Profile
To assist in reaction planning, the following table summarizes the quantitative stability of 1,2,4-triazole-1-carboxamidine across different aqueous environments.
pH Level
Temp (°C)
Estimated Half-Life
Dominant Pathway
Troubleshooting Action
Acidic (pH < 4)
20°C
> 48 hours
Protonated (Stable)
Ideal for long-term stock solution storage.
Neutral (pH 7)
20°C
~ 12 - 24 hours
Slow Hydrolysis
Prepare fresh immediately before the reaction.
Basic (pH 9.5)
20°C
~ 3 - 5 hours
Guanylation / Hydrolysis
Optimal window for amine reactivity. Use batch addition.
Highly Basic (pH > 11)
20°C
< 30 minutes
Rapid Hydrolysis
Avoid entirely. Switch to weaker bases (e.g., DIPEA).
Basic (pH 9.5)
65°C
< 45 minutes
Accelerated Hydrolysis
Use high equivalents (e.g., 2.8 eq) to compensate[4].
Self-Validating Experimental Protocol
To overcome the inherent instability of this reagent in water, use the following optimized methodology. This protocol is designed as a self-validating system , meaning it includes built-in kinetic checks so you can mathematically verify the success of the reaction in real-time.
Workflow: Optimized Aqueous-Organic Guanylation of Amines
Step 1: Solvent and Substrate Preparation
Action: Dissolve the target amine (1.0 eq) in a biphasic or polar aprotic co-solvent mixture (e.g., DMF/Water 4:1 or MeCN/Water 4:1).
Causality: Reducing the molar concentration of water suppresses the pseudo-first-order hydrolysis kinetics while maintaining the solubility required for the highly polar hydrochloride salts[4].
Step 2: pH Optimization
Action: Add N,N-diisopropylethylamine (DIPEA) to adjust the apparent pH to 9.0–9.5.
Causality: The target amine must be deprotonated to act as a nucleophile. However, using a mild, sterically hindered base like DIPEA prevents the massive hydroxide spikes caused by strong inorganic bases (like NaOH), thereby protecting the reagent.
Step 3: Batch Addition of the Guanylating Agent
Action: Add 1H-1,2,4-triazole-1-carboxamidine hydrochloride (total 2.5–3.0 eq) in three equal portions over 2 hours.
Causality: Because background hydrolysis cannot be entirely eliminated in the presence of water, batch addition ensures a continuous supply of the active electrophile. Large-scale pharmaceutical processes often require up to 2.8 equivalents to compensate for this baseline instability[4].
Step 4: Self-Validating Kinetic Sampling
Action: At t=1h, 2h, and 3h, remove a 10 µL aliquot and immediately quench it in 90 µL of 0.1% Trifluoroacetic acid (TFA) in water. Analyze via LC-MS.
Causality: TFA drops the pH below 4, instantly protonating the reagent and halting both guanylation and hydrolysis.
Validation Check: Calculate the ratio of Target Guanidine to Urea. If the Urea peak outpaces the Guanidine peak by >3:1, your pH is too high, or your amine is too sterically hindered to compete with water.
Step 5: Isolation and Workup
Action: Concentrate the organic solvent in vacuo and wash the crude mixture with cold water.
Causality: The degradation byproduct (1,2,4-triazole) and unreacted reagent are highly water-soluble and will partition into the aqueous waste, leaving the target guanidine (which is typically less soluble) isolated in the organic phase[2].
References
A Large Scale Process for the Preparation of Thymitaq - American Chemical Society
Source: acs.org
URL:[Link]
Urea-Peptide Hybrids as VEGF-A165/NRP-1 Complex Inhibitors with Improved Receptor Affinity and Biological Properties - PMC
Source: nih.gov
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Triazole Amidine ChemistrySubject: Troubleshooting Low Reactivity & Synthesis Failures in Triazole-Based Amidines
Ticket Priority: High (blocking critical pathway)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing a "silent reaction" where your triazole-amidine substrate refuses to engage in expected transformations, or the synthesis of the scaffold itself has stalled.
Triazole amidines are deceptively simple. While they offer excellent bioisosteric properties (mimicking peptide bonds) and solubility benefits, they present a unique "Janus-faced" challenge:
Electronic Deactivation: The electron-deficient triazole ring pulls density from the amidine, reducing its nucleophilicity.[1]
Catalyst Poisoning: The nitrogen-rich scaffold acts as a cryptic chelator, often killing transition metal catalysts (Pd, Cu) before the catalytic cycle begins.[1]
This guide bypasses standard textbook advice to address the specific physicochemical barriers inherent to this scaffold.
Module 1: Synthesis Failures (The "Making It" Phase)
User Complaint: "I cannot convert my triazole-nitrile to the amidine. The Pinner reaction (HCl/MeOH) returns starting material or hydrolyzed amide."
Root Cause Analysis
The Pinner reaction relies on the nitrile nitrogen being sufficiently basic to accept a proton.[1] Triazoles are strong Electron Withdrawing Groups (EWGs).[1] They inductively deactivate the attached nitrile, raising the activation energy for the initial protonation step.[1] Furthermore, if water is present, the imidate intermediate hydrolyzes rapidly to the amide (dead end) rather than reacting with the amine.[1]
The Solution: The "Garigipati" Aluminum-Amide Strategy
Abandon acid-catalyzed methods. You must use a method that activates the amine nucleophile rather than relying on the deactivated nitrile electrophile.[1] The Weinreb amide method (Garigipati protocol) using methylchloroaluminum amide is the industry standard for deactivated nitriles.[1]
Standard Operating Procedure (SOP): Aluminum-Mediated Amidine Synthesis
Scope: Conversion of electron-deficient triazole-nitriles to amidines.
Safety: Trimethylaluminum (AlMe₃) is pyrophoric.[1] Handle under strict inert atmosphere.
Protocol:
Reagent Preparation: In a flame-dried Schlenk flask under Argon, add Ammonium Chloride (NH₄Cl) (5.0 equiv, dried under vacuum). Suspend in dry Toluene (0.5 M).
Activation: Cool to 0 °C. Dropwise add AlMe₃ (2.0 M in toluene, 5.0 equiv).
Note: Methane gas will evolve.[1] Allow this to occur slowly.
Checkpoint: Stir at RT for 1–2 hours until gas evolution ceases. You have formed the active reagent: CH₃Al(Cl)NH₂.[1]
Addition: Add your Triazole-Nitrile (1.0 equiv) dissolved in minimum dry toluene.[1]
Heating: Heat to 80 °C for 12–18 hours.
Why: The thermal energy is required to overcome the steric bulk of the triazole ring during the formation of the cyclic aluminum-amidine intermediate.
Quenching (Critical): Cool to 0 °C. Carefully quench with Silica Gel slurried in CHCl₃.
Avoid: Do not use aqueous acid/base immediately, as aluminum salts form an intractable gel (The "Alum Emulsion from Hell").[1] Silica quenching physically adsorbs the aluminum salts.[1]
Purification: Filter the silica pad and wash with MeOH/CHCl₃ (1:9).
Data Summary: Method Comparison
Method
Reagents
Success Rate (Triazole-CN)
Major Failure Mode
Pinner
HCl(g), MeOH
< 20%
Hydrolysis to amide; no reaction.
Base-Cat
NaOMe, MeOH
30-40%
Nucleophilic aromatic substitution on triazole (if halogenated).[1]
Deprotonation of triazole C-H or N-H (if 1H-triazole).
Module 2: Downstream Reactivity (The "Using It" Phase)
User Complaint: "I have the triazole amidine, but my Suzuki/Sonogashira coupling on the aryl ring fails completely. The catalyst turns into a black precipitate."
Root Cause Analysis: The "Chelation Trap"
This is the most common failure mode in medicinal chemistry optimization.[1] The triazole N-atom (N2 or N3) and the amidine nitrogen are often positioned perfectly to form a bidentate chelate with Palladium (Pd) or Copper (Cu).
Instead of performing the oxidative addition into the C-Halide bond, the metal coordinates to the nitrogen atoms.
This forms a stable, catalytically inactive complex (The "Thermodynamic Sink").[1]
Visualizing the Failure
Figure 1: Mechanism of Catalyst Poisoning. The nitrogen-rich scaffold sequesters the metal center, preventing entry into the catalytic cycle.
Troubleshooting Protocol
Option A: The "Bulky Ligand" Shield
Switch to bulky, electron-rich phosphine ligands that sterically prevent the Pd center from coordinating to the triazole nitrogens.
Recommended:BrettPhos or XPhos (Buchwald ligands).[1]
Avoid: PPh₃ or dppf (These allow easy displacement by the triazole nitrogens).[1]
Option B: Lewis Acid Scavenging
Pre-complex the triazole/amidine nitrogens with a "sacrificial" Lewis acid that binds them tighter than the Pd catalyst, but doesn't interfere with the aryl halide.[1]
Mechanism:[2][3][4][5][6][7] The Mg²⁺ saturates the nitrogen lone pairs, leaving the Pd(0) free to attack the C-X bond.[1]
Module 3: Tautomerism & Regioselectivity
User Complaint: "My alkylation of the amidine gives a mixture of isomers, or the wrong isomer entirely."
Scientific Insight
Amidines exist in a tautomeric equilibrium:
R-C(=NH)-NHR' ⇌ R-C(NH₂)=NR'
The position of this equilibrium is heavily influenced by the solvent dielectric constant and the electronic pull of the triazole . The triazole ring makes the adjacent nitrogen less basic (via induction), often shifting the nucleophilic attack to the distal nitrogen.[1]
Decision Matrix: Controlling Regioselectivity
Desired Outcome
Strategy
Recommended Solvent
Alkylation on Distal N
Maximize charge separation; stabilize the imino form.
DMF or DMSO (Polar Aprotic)
Alkylation on Proximal N
Use H-bonding to lock the conformation (rarely favored with triazoles).[1]
TFE (Trifluoroethanol) or MeOH
Cyclization (to Triazolopyrimidine)
High temperature to overcome tautomeric barrier.[1]
Glacial Acetic Acid (120 °C)
FAQ: Quick Solutions
Q: Can I use microwave irradiation for the Garigipati reaction?A:NO. AlMe₃ releases methane gas.[1] In a sealed microwave vessel, the rapid pressure increase from methane evolution combined with toluene vapor can cause a catastrophic vessel failure.[1] Use open reflux only.
Q: My triazole-amidine is water-soluble and I can't extract it.A: This is common due to the high polarity. Do not use aqueous workup.[1]
Technical Support Center: Purification of 1,2,4-Triazole-Carboxamidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 1,2,4-tri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 1,2,4-triazole-carboxamidine and its common salt forms (e.g., hydrochloride). As a key intermediate in pharmaceutical synthesis, particularly for antiviral agents like Ribavirin, achieving high purity is critical for downstream success.[1] This document is designed to move beyond simple protocols, offering a framework of chemical logic to diagnose issues and optimize your purification strategy.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common problems encountered during the purification of 1,2,4-triazole-carboxamidine. The solutions are based on the fundamental chemical properties of the target molecule and potential impurities.
Q1: My crude product is a dark, sticky oil or tar instead of a solid. How can I resolve this?
Probable Cause: This issue typically stems from the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric side products formed under harsh reaction conditions. The target compound, especially as a salt, should be a crystalline solid.[2]
The goal is to find a solvent in which your target compound is insoluble, but the impurities are soluble. This process, known as trituration, can break down the oil and induce crystallization.
Step-by-Step Protocol:
Solvent Selection: Begin with a non-polar solvent. Dichloromethane (DCM) or ethyl acetate are excellent starting points. If the product is the hydrochloride salt, it will have very low solubility in these solvents.
Procedure:
Place the crude oil in a flask.
Add a small volume of the selected solvent (e.g., 5-10 mL per gram of crude material).
Using a glass rod, vigorously scratch the inside of the flask below the solvent level. The mechanical energy can initiate crystallization.
Stir the resulting slurry vigorously at room temperature for 1-2 hours. The oil should slowly convert into a filterable solid.
If unsuccessful, a more polar, non-solvent like isopropanol or acetone can be attempted.
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry thoroughly.
Causality Explained: The solvent dissolves the impurities that are plasticizing the crude material, allowing the highly polar, crystalline 1,2,4-triazole-carboxamidine salt to precipitate.
Q2: The melting point of my product is broad (e.g., 175-190 °C) and lower than the literature value (~188-209 °C for HCl salt). What are the likely impurities?[2]
Probable Cause: A broad and depressed melting point is a classic indicator of impurities. Given the common synthesis from aminoguanidine and a formylating agent, the impurities are predictable.
Solution Strategy: Targeted Purification
The choice of method depends on the nature of the impurity. See the summary table below and the workflow diagram for guidance.
Table 1: Common Impurities and Removal Strategies
Impurity
Probable Source
Recommended Purification Method
Rationale & Causality
Unreacted Aminoguanidine
Starting material for synthesis.
Acidic Wash or Recrystallization.
Aminoguanidine is highly basic and water-soluble.[3] Washing the crude product (if in a free-base form) with a dilute acid will protonate and remove it in the aqueous layer. Recrystallization from an alcohol/water mixture is also effective.
Inorganic Salts (e.g., NaCl, NH₄Cl)
Reaction byproducts or pH adjustment.
Recrystallization or Solvent Wash.
These salts are typically insoluble in organic solvents like ethanol or ethyl acetate but soluble in water.[4] Recrystallizing from ethanol will leave the salts behind. A simple wash of the crude solid with boiling ethanol can also be effective.
Isomeric Byproducts (e.g., 1,3,4-oxadiazoles)
Side reactions during cyclization, especially with dehydrating agents.[5]
Recrystallization or Column Chromatography.
Isomers often have slightly different polarities and crystal packing abilities. Careful selection of a recrystallization solvent system can selectively crystallize the desired product. For very similar isomers, column chromatography provides superior separation power.[6][7]
Unreacted Formic Acid/Derivatives
Starting material for synthesis.
Base Wash.
Residual acidic starting materials can be removed by washing a solution of the crude product (in an organic solvent, if possible) with a weak base like sodium bicarbonate solution.
Q3: My NMR spectrum is clean, but my yield is very low after recrystallization. What went wrong?
Probable Cause: This is a common issue related to the fundamentals of recrystallization. The most likely causes are:
Using too much solvent: Your product has some solubility even in the cold solvent. Excessive solvent will keep a significant portion of your product dissolved.
Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals that can be difficult to filter and may trap impurities.
Choosing an inappropriate solvent: The ideal solvent dissolves the compound when hot but not when cold. If solubility is still high when cold, recovery will be poor.
Solution Strategy: Optimizing the Recrystallization Protocol
Step-by-Step Protocol:
Minimize Solvent: In a flask, add the crude solid. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add it in small portions, allowing the solution to return to a boil each time.
Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath. Slow cooling promotes the growth of larger, purer crystals.
Ice Bath: Once the flask has reached room temperature and crystals have formed, then place it in an ice bath for at least 30 minutes to maximize precipitation.
Recover from Filtrate: If the yield is still low, you can attempt to recover a second crop of crystals by reducing the volume of the filtrate (mother liquor) by about half on a rotary evaporator and repeating the cooling process. Note that the second crop will likely be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude 1,2,4-triazole-carboxamidine hydrochloride?
For most lab-scale syntheses, recrystallization is the most effective and efficient method. It is excellent for removing small amounts of organic impurities and most inorganic salts.[8][9]
Workflow Diagram: General Purification Strategy
Caption: A general workflow for the purification of 1,2,4-triazole-carboxamidine.
Q2: What are the recommended recrystallization solvents?
The choice of solvent is critical and depends on the salt form of your product. For the common hydrochloride salt, polar protic solvents are a good starting point.
Table 2: Recommended Recrystallization Solvents for 1,2,4-Triazole-Carboxamidine HCl
Solvent/System
Rationale/Pros
Cons/Cautions
Ethanol (Absolute)
Good solubility when hot, lower solubility when cold. Effective at leaving behind inorganic salts.[4]
May require a relatively large volume.
Isopropanol
Similar properties to ethanol, but often provides slightly lower solubility, which can improve recovery.
Higher boiling point than ethanol.
Ethanol/Water Mixture
Adding a small amount of water can significantly increase solubility in the hot solvent, which is useful for highly impure samples.
Too much water will increase solubility when cold, reducing yield. The optimal ratio must be determined empirically.
Methanol
High solvating power.
Often dissolves the compound too well even when cold, leading to poor recovery. Can be used to prepare a sample for precipitation by adding a non-solvent.[10]
Q3: Which analytical techniques should I use to assess purity?
A combination of methods provides the most complete picture of purity.
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity assessment. A purity level of ≥99% is often achievable.[2] Use a reverse-phase column (e.g., C18) with a mobile phase like acetonitrile/water with a buffer (e.g., formic acid or ammonium acetate).
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the chemical structure and identifying organic impurities. The spectrum should show the correct chemical shifts, integration, and splitting patterns for the triazole and amidine protons.
Melting Point: A sharp melting point within 1-2 °C of the literature value is a strong indicator of high purity.[2]
Elemental Analysis (CHN): Confirms the elemental composition of the compound, providing strong evidence against the presence of inorganic or solvent impurities.
Q4: How should I properly store the purified product?
Proper storage is crucial to maintain the integrity of your compound.
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[11][12] Exposure to moisture is a key concern, as the hydrochloride salt can be hygroscopic.
Long-Term Storage: For optimal stability, store at +4°C under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes degradation from atmospheric moisture and oxygen over time.
Troubleshooting Logic: Low Purity After Recrystallization
Caption: A decision tree for troubleshooting low purity after an initial recrystallization attempt.
References
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]
PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
Hergenrother, P. M. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Retrieved from [Link]
Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]
Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Journal of Organic Chemistry. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 1,2,4-Triazole preparation. Retrieved from [Link]
Google Patents. (n.d.). KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides.
MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
ResearchGate. (2025). A New Effective Method for the Synthesis of 1,2,4-Triazole-3-carboxamide and Ribavirin Derivatives. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 1,2,4-triazole-3-carboxamide sodium salt. Retrieved from [Link]
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
MDPI. (2024). Unexpected Products of Salicylidene-Aminoguanidine Reactions with Metal Ions—Synthesis and Structural Aspects. Retrieved from [Link]
Technical Support Center: Optimizing Temperature Conditions for Carboxamidine Reactions
Welcome to the Carboxamidine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor conversions, intractable side products, or complete reaction failures...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Carboxamidine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor conversions, intractable side products, or complete reaction failures during amidine synthesis. The formation of carboxamidines—whether through classic Pinner conditions or the direct amination of nitriles—is governed by strict thermodynamic and kinetic temperature boundaries.
This guide deconstructs the causality behind these temperature parameters, providing self-validating protocols and troubleshooting insights to ensure reproducible success in your drug development and synthetic workflows.
Part 1: The Pinner Reaction – Navigating Thermodynamic Instability
The Pinner reaction remains a cornerstone for synthesizing unsubstituted and substituted amidines, but it is notoriously sensitive to thermal degradation.
Caption: Temperature-dependent reaction pathways in the Pinner synthesis of carboxamidines.
Troubleshooting FAQs
Q: Why does my Pinner reaction yield amides instead of the desired imidate salt intermediate?A: The Pinner reaction—the acid-catalyzed conversion of a nitrile and an alcohol into an alkyl imidate hydrochloride (Pinner salt)—is fundamentally limited by the thermodynamic instability of the intermediate 1. If the reaction temperature exceeds 15 °C during the exothermic HCl gas saturation phase, the imidium chloride salt undergoes thermal elimination, rearranging irreversibly into an amide and an alkyl chloride 2. To prevent this degradation, the reaction must be strictly maintained between -10 °C and 0 °C [[3]]().
Q: Can I accelerate the amination of the Pinner salt by heating the reaction mixture?A: No. While heating generally increases kinetic rates, applying heat (>30 °C) to the Pinner salt during the addition of ammonia or an amine drives the equilibrium toward thermal decomposition or hydrolysis (if trace water is present) 3. Amination should be performed between 0 °C and 25 °C.
Self-validating check: The Pinner salt should remain a stable, crystalline solid under anhydrous conditions until the amine is introduced; any premature melting or dissolution often indicates degradation.
Part 2: Direct Amination & Alternative Catalysis
When acidic conditions are incompatible with your substrate, direct amination is required. However, the activation energy barrier dictates specific temperature and catalytic requirements.
Caption: Alternative activation pathways for amidine synthesis and their temperature dependencies.
Troubleshooting FAQs
Q: I am trying to directly react an unactivated nitrile with an amine. Why is there no conversion at room temperature?A: The direct nucleophilic addition of amines to unactivated nitriles possesses a massive activation energy barrier. Without catalysis, this reaction requires extreme temperatures (150–200 °C) in the presence of Lewis acids (e.g., AlCl3 or ZnCl2) to sufficiently polarize the nitrile carbon 4. Unfortunately, these elevated temperatures frequently cause substrate charring, polymerization, and poor overall yields.
Q: How can I achieve direct amination at lower temperatures to protect sensitive functional groups?A: You can bypass the high-temperature requirement by shifting the activation strategy from the nitrile to the amine:
Amine Activation (Strong Base): By treating a primary amine with a strong base like n-BuLi at room temperature, you generate a highly nucleophilic lithium amide. This species readily attacks the nitrile at 20–25 °C, bypassing the need for heat entirely. This method is highly efficient for synthesizing N-substituted aryl amidines 5.
Garigipati’s Method: Reacting trimethylaluminum with ammonium chloride generates an alkylchloroaluminum amide. This reagent efficiently converts nitriles to amidines in warm toluene at 80 °C 4. The 80 °C setpoint provides optimal thermal energy to drive the addition without triggering the decomposition seen at 150 °C.
Part 3: Data Presentation – Temperature vs. Reaction Outcome
To optimize your specific workflow, consult the table below to align your chosen method with its strict thermal boundaries.
Synthesis Method
Target Intermediate/Reagent
Optimal Temperature Range
Primary Failure Mode if Temp Exceeded
Typical Yield
Pinner Reaction
Imidate Hydrochloride (Pinner Salt)
-10 °C to 0 °C
Rearrangement to amide/alkyl chloride
70–90%
Pinner Amination
Carboxamidine
0 °C to 25 °C
Thermal decomposition / Hydrolysis
60–85%
Lewis Acid Catalysis
Lewis Acid-Nitrile Complex
150 °C to 200 °C
Substrate charring / Polymerization
< 40%
Garigipati Method
Alkylchloroaluminum Amide
80 °C
Reagent decomposition
75–95%
Strong Base Activation
Lithium Amide Anion
20 °C to 25 °C
Side reactions with base-sensitive groups
60–80%
Part 4: Self-Validating Experimental Protocols
Protocol A: Low-Temperature Pinner Synthesis of Carboxamidines
Causality Focus: Strict thermal management during exothermic HCl saturation prevents the thermodynamic collapse of the imidate salt.
Preparation: Charge a pressure-rated reaction vessel with the target nitrile (1.0 eq) and anhydrous alcohol (1.1 eq).
Thermal Equilibration: Cool the reaction mixture to between -10 °C and -5 °C using a dry ice/acetone or cryocooler bath.
Self-Validation: Ensure the internal temperature probe reads stable below -5 °C before proceeding.
Acid Saturation: Slowly bubble dry HCl gas through the solution for 15–18 hours.
Critical Step: The dissolution of HCl is highly exothermic. Adjust the gas flow rate to ensure the internal temperature never exceeds 0 °C 3.
Isolation: Maintain the reaction under nitrogen pressure at 0–15 °C for an additional 14 hours to ensure complete precipitation of the Pinner salt [[3]]().
Amination: Resuspend the isolated crystalline salt in anhydrous ethanol at 0 °C, add methanolic ammonia (or desired amine), and allow the mixture to slowly warm to room temperature (25 °C) over 4 hours.
Protocol B: Room-Temperature Strong Base Synthesis of N-Substituted Amidines
Causality Focus: Kinetic control of highly reactive amide anions allows for ambient temperature conversions, preserving delicate functional groups.
Deprotonation: Dissolve the primary amine (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C.
Base Addition: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes).
Self-Validation: A slight color change (often pale yellow) indicates the formation of the lithium amide. Stir for 30 minutes at 0 °C to ensure complete deprotonation.
Nitrile Addition: Add the unactivated nitrile (1.0 eq) neat or as a THF solution.
Thermal Shift: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 24 hours 5.
Causality: The extreme nucleophilicity of the anion drives the reaction at ambient temperature, preventing the thermal degradation associated with acid-catalyzed methods.
Quench & Isolate: Quench with 1M HCl to pH 2, wash with ether to remove unreacted nitrile, then basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to isolate the free amidine base.
References
J&K Scientific. "Pinner Reaction."
Wikipedia. "Pinner reaction."
Semantic Scholar. "Functionality of amidines and amidrazones."
Technical Support Center: Stability & Storage of 1,2,4-Triazole-1-carboxamidine Hydrochloride
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize 1,2,4-Triazole-1-carboxamidine hydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize 1,2,4-Triazole-1-carboxamidine hydrochloride (CAS: 19503-26-5) as a critical intermediate in pharmaceutical synthesis (e.g., for antiviral agents like Peramivir) and agricultural chemistry[1].
While this compound is celebrated for its unique triazole structure and reactivity, its carboxamidine moiety introduces specific vulnerabilities. This guide is designed to move beyond basic safety data sheets by explaining the causality behind degradation and providing field-proven, self-validating protocols to secure your synthetic workflows.
Part 1: Core Storage Parameters & Degradation Causality (FAQ)
Q1: What are the absolute baseline storage conditions for this compound, and what is the chemical rationale?A: The compound must be stored at 2–8 °C in a tightly sealed, desiccated container[1].
The Causality: The hydrochloride salt form is utilized to protonate the highly reactive carboxamidine group, which improves shelf stability by reducing its nucleophilicity. However, this salt formation inherently increases the compound's hygroscopicity. If exposed to ambient humidity, the powder absorbs moisture, creating a localized aqueous microenvironment. This microenvironment facilitates base-mediated hydrolysis of the carboxamidine group into inactive triazole and urea/ammonia derivatives. Refrigeration arrests the kinetic energy required for these hydrolytic and oxidative pathways[2].
Q2: What are the primary degradation pathways if the cold-chain or desiccation is breached?A: There are two primary vectors for degradation:
Hydrolytic Cleavage: Driven by moisture. The imine carbon of the carboxamidine group undergoes nucleophilic attack by water, leading to the cleavage of the amidine functionality.
Thermal Decomposition: Driven by excess heat (> 30 °C). The compound will begin to break down, emitting hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3].
Logical relationship of environmental stressors and degradation pathways.
Part 2: Troubleshooting Guide & Quantitative Benchmarks
Q3: How can I analytically verify if my batch has degraded before committing it to a high-value synthesis?A: Do not rely solely on visual inspection (though a shift from a free-flowing white powder to a clumpy, off-white paste is a definitive red flag for moisture ingress). Implement a self-validating analytical check using the parameters in the table below. A depressed melting point is the fastest benchtop indicator of hydrolytic degradation[1].
Quantitative Quality Control Parameters
Parameter
Optimal Condition / Threshold
Implication of Deviation
Storage Temperature
2 – 8 °C
Accelerated thermal decomposition; risk of NOx/HCl off-gassing.
Melting Point
188 – 209 °C
Depression indicates moisture absorption or hydrolytic cleavage.
Purity (HPLC)
≥ 99.0%
Presence of triazole/urea byproducts compromises downstream synthesis yields.
Atmospheric Humidity
< 20% RH (during handling)
Hygroscopic uptake leading to localized base-mediated hydrolysis.
Q4: My lab received a shipment that was delayed in transit without cold packs. Is it ruined?A: Not necessarily, as the compound is relatively stable for short durations at room temperature, provided the primary container's seal remains uncompromised[3]. However, you must immediately run an HPLC assay and a melting point test. If the melting point remains strictly within the 188–209 °C range, the structural integrity is intact. Immediately transfer it to 2–8 °C storage[4].
Part 3: Standard Operating Procedure (SOP)
To prevent degradation, your laboratory must treat the handling of 1,2,4-Triazole-1-carboxamidine hydrochloride as a self-validating closed system. Every step must confirm the success of the previous step.
Action: Remove the sealed container from the 2–8 °C refrigerator and place it inside a desiccator at room temperature for 2 hours before opening.
Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, initiating the hydrolysis pathway.
Step 2: Inert Atmosphere Transfer
Action: Transfer the equilibrated container into a glove box backfilled with dry Argon or Nitrogen (RH < 10%).
Action: Weigh and partition the bulk powder into single-use amber glass vials.
Causality: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that cumulatively degrade bulk reagents.
Step 3: Desiccation and Sealing
Action: Add a micro-desiccant packet (silica gel) to secondary containment (e.g., a sealed Mylar pouch) housing the amber vials. Purge the pouch with Argon before final heat sealing.
Step 4: QC Validation (The Self-Validating Step)
Action: Randomly select one aliquot from the newly sealed batch. Perform a rapid melting point analysis.
Validation: If the MP is 188–209 °C, the handling protocol introduced no moisture. The batch is cleared for long-term 2–8 °C storage. If the MP is depressed, the glove box atmosphere was compromised, and the batch must be re-dried under high vacuum before use.
Step-by-step self-validating workflow for reagent aliquoting and storage.
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1,2,4-Triazole-carboxamidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the 1,2,4-triazole moiety stands as a privileged scaffold, integral to a wide array of biol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the 1,2,4-triazole moiety stands as a privileged scaffold, integral to a wide array of biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of novel therapeutic agents. The addition of a carboxamidine group introduces further complexity and potential for molecular interactions, rendering a detailed structural elucidation paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2,4-triazole-carboxamidine, offering a comparative perspective against related structures and a robust experimental framework for its characterization.
The Structural Significance of 1,2,4-Triazole-carboxamidine
The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing three nitrogen atoms. The positioning of these heteroatoms creates a unique electronic environment that influences the chemical shifts of the ring protons. The carboxamidine group, -C(=NH)NH2, is a highly basic functional group capable of forming strong hydrogen bonds and coordinating with metal ions. The combination of these two functionalities in 1,2,4-triazole-carboxamidine results in a molecule with a distinct spectroscopic signature. Understanding this signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.
Predicted 1H NMR Spectrum of 1,2,4-Triazole-carboxamidine
While a publicly available, assigned 1H NMR spectrum for the unsubstituted 1,2,4-triazole-carboxamidine is not readily found in the literature, a detailed prediction can be formulated based on the extensive data available for substituted 1,2,4-triazoles and related carboxamidine-containing compounds. The analysis will be presented for a standard NMR solvent, such as DMSO-d6, which is well-suited for polar, N-H containing molecules.[3]
Table 1: Predicted 1H NMR Chemical Shifts for 1,2,4-Triazole-carboxamidine in DMSO-d6
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Key Influencing Factors
Triazole C-H
8.5 - 9.5
Singlet
Aromaticity and electron-withdrawing effect of adjacent nitrogen atoms.
Triazole N-H
12.0 - 14.0
Broad Singlet
Tautomerism and intermolecular hydrogen bonding. Highly dependent on concentration and temperature.
Carboxamidine =N-H
7.0 - 8.5
Broad Singlet
Resonance delocalization and hydrogen bonding.
Carboxamidine -NH2
6.0 - 7.5
Broad Singlet
Relatively free rotation and hydrogen bonding.
Causality Behind the Predicted Chemical Shifts:
Triazole C-H Protons: The protons directly attached to the carbon atoms of the 1,2,4-triazole ring are expected to resonate in the downfield region of the spectrum (typically δ 7.5-9.5 ppm).[4] This is a direct consequence of the aromatic nature of the triazole ring and the strong electron-withdrawing effect of the three nitrogen atoms, which deshield the C-H protons. In the case of an unsubstituted C-H on the triazole ring, a sharp singlet would be expected.
Triazole N-H Proton: The N-H proton of the triazole ring is known to be acidic and its chemical shift is highly variable, often appearing as a broad singlet in the range of δ 12.0-14.0 ppm in DMSO-d6.[1] This broadness and downfield shift are due to a combination of factors including tautomerism (the proton can reside on different nitrogen atoms), and strong intermolecular hydrogen bonding with the solvent and other molecules of the analyte.[5]
Carboxamidine N-H Protons: The protons of the carboxamidine group are also exchangeable and will appear as broad signals. The chemical shifts of aminoguanidine derivatives show signals for the guanidine protons in the range of δ 6.5-7.8 ppm.[6][7] The exact positions will be influenced by the degree of protonation and hydrogen bonding. These signals are expected to disappear upon the addition of D2O to the NMR sample, a key diagnostic test for exchangeable protons.[8]
Comparative 1H NMR Analysis
To appreciate the unique spectral features of 1,2,4-triazole-carboxamidine, it is instructive to compare its predicted spectrum with those of related molecules.
Table 2: Comparison of 1H NMR Data for 1,2,4-Triazole Derivatives and a Related Carboxamide
The presence of the carboxamidine group in our target molecule will introduce a set of broad, exchangeable N-H signals in the mid-field region (δ 6.0-8.5 ppm), which are absent in the simple 1,2,4-triazole and are distinct from the carboxamide protons in 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide which appear as two separate singlets.[11]
Compared to 3-amino-1,2,4-triazole, the triazole C-H proton in 1,2,4-triazole-carboxamidine is expected to be further downfield due to the electron-withdrawing nature of the carboxamidine group.
Experimental Protocol for 1H NMR Analysis
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the 1,2,4-triazole-carboxamidine sample. The compound should be dry and free of residual solvents.
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is the solvent of choice due to its ability to dissolve polar compounds and slow down the exchange rate of N-H protons, often resulting in sharper signals compared to D2O or CD3OD.[3]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[12]
Lock the spectrometer on the deuterium signal of DMSO-d6.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
Acquire a standard one-dimensional 1H NMR spectrum. Typical acquisition parameters would include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16-32 scans for a good signal-to-noise ratio.
Deuterium Exchange Experiment:
After acquiring the initial spectrum, carefully add one to two drops of deuterium oxide (D2O) to the NMR tube.
Gently shake the tube to ensure mixing.
Re-acquire the 1H NMR spectrum using the same parameters.
Validation: The signals corresponding to the triazole N-H and carboxamidine N-H protons should significantly decrease in intensity or disappear entirely, confirming their assignment as exchangeable protons.[8][13]
Workflow for 1H NMR Analysis
Caption: Workflow for the 1H NMR analysis of 1,2,4-triazole-carboxamidine.
Structure-Spectrum Correlation: A Deeper Dive
The chemical shifts observed in the 1H NMR spectrum are a direct reflection of the electronic environment of each proton.
Logical Relationship of Structural Features to Spectral Data
Caption: Correlation between the structural features of 1,2,4-triazole-carboxamidine and its 1H NMR spectral characteristics.
This guide provides a comprehensive framework for the 1H NMR analysis of 1,2,4-triazole-carboxamidine. By understanding the predicted spectral features, performing comparative analysis, and following a robust experimental protocol, researchers can confidently characterize this important class of molecules, paving the way for further advancements in drug discovery and materials science.
References
Semantic Scholar. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Retrieved from [Link]
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
JOCPR. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]
MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
PMC. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Retrieved from [Link]
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
MDPI. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Retrieved from [Link]
MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
Blogger. (2014). Chemical Exchange Agents to Simplify NMR Spectra. Retrieved from [Link]
PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
SpectraBase. (n.d.). 1H-1,2,4-Triazole-1-carboxamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]
MDPI. (n.d.). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... Retrieved from [Link]
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]
ACS. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
Wiley Online Library. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
YouTube. (2015). Deuterium in HNMR in Organic Chemistry. Retrieved from [Link]
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
FTIR characteristic peaks of 1,2,4-Triazole-3-carboxamidine
This guide details the FTIR characterization of 1,2,4-Triazole-3-carboxamidine (also known as 1,2,4-Triazole-3-carboximidamide), a critical pharmacophore and intermediate in the synthesis of antiviral nucleoside analogs...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the FTIR characterization of 1,2,4-Triazole-3-carboxamidine (also known as 1,2,4-Triazole-3-carboximidamide), a critical pharmacophore and intermediate in the synthesis of antiviral nucleoside analogs like Ribavirin and Taribavirin.
A Spectroscopic Comparison Guide for Reaction Monitoring and Purity Analysis
Executive Summary
In drug development, 1,2,4-Triazole-3-carboxamidine (TCA) represents a challenging spectroscopic target due to the overlapping vibrational modes of its amidine functional group (
) and the electron-deficient 1,2,4-triazole ring .
This guide compares the FTIR profile of TCA against its two primary "alternatives" encountered during synthesis and formulation:
The Precursor: 1,2,4-Triazole-3-carbonitrile (monitoring reaction completion).
The Salt Form: TCA Hydrochloride (differentiating free base from salt for solubility profiling).
Key Differentiator: The disappearance of the sharp nitrile band (
) and the emergence of the "Amidine Doublet" () serve as the primary endpoints for validation.
Comparative Spectral Analysis
Comparison A: Reaction Endpoint (Nitrile Precursor vs. Amidine Product)
The most common application of FTIR for this compound is monitoring the Pinner reaction or nucleophilic addition where the nitrile group is converted to an amidine.
Confirmation: Appearance of these two distinct bands confirms amidine formation.
Comparison B: Formulation State (Free Base vs. Hydrochloride Salt)
Differentiation is critical during salt selection screens. The salt form exhibits significant broadening due to the protonated amidinium species.
Functional Group
Free Base (TCA)
Salt Form (TCA HCl)
Mechanistic Insight
Amidine C=N
Sharp, distinct at
Shifted to
Protonation increases the double-bond character of the C-N system, shifting frequency higher.
N-H Stretch
Distinct doublets ()
Very Broad / Continuum ()
Formation of Ammonium () species creates strong H-bonding networks, merging peaks into a broad "salt band."
Fingerprint
Clear Ring Breathing ()
Obscured / Complex
Chloride counter-ion interactions and lattice changes alter the fingerprint region.
Technical Deep Dive: Peak Assignment Logic
The "Amidine Doublet" Explained
Unlike simple amides, the carboxamidine group is conjugated with the triazole ring. This results in a characteristic splitting pattern often confused with the triazole ring stretches.
: The highest energy band (). This is the C=N bond outside the ring. It is sensitive to pH.
: The deformation of the primary amine group appears at .
: The triazole ring's own C=N bonds typically appear lower, around , allowing for differentiation from the amidine group.
The Triazole "Breathing" Mode
A critical confirmation of the 1,2,4-triazole core integrity is the N-N stretching vibration , typically found at
. This band must remain intact during synthesis; its loss suggests ring decomposition.
Experimental Protocol: Reaction Monitoring
Objective: Determine the endpoint of the conversion of 3-cyano-1,2,4-triazole to 1,2,4-triazole-3-carboxamidine.
Materials
Sampling Mode: ATR (Attenuated Total Reflectance) - Diamond Crystal. Preferred over KBr pellets to avoid moisture uptake by the hygroscopic amidine.
Resolution:
.
Scans: 32.
Step-by-Step Workflow
Background: Collect an air background spectrum.
T0 Reference: Acquire a spectrum of the pure 3-cyano-1,2,4-triazole starting material. Note the peak height at
(Normalized Absorbance = 1.0).
Sampling: At set time intervals (e.g., 1h, 4h, 12h), withdraw a
aliquot of the reaction mixture.
Workup (Critical): Evaporate solvent (methanol/ethanol) rapidly under vacuum or nitrogen stream on a watch glass. Do not measure in solution as solvent peaks will obscure the amidine region.
Measurement: Place the dried residue on the ATR crystal.
Validation Criteria:
Pass: Ratio of Peak(
) / Peak() > 20:1.
Fail: Distinct peak visible at
.
Visualization: Spectral Evolution Pathway
Caption: Logical flow of spectral features during the conversion of Nitrile (Red) to Amidine (Green), highlighting the critical diagnostic peaks.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amidine C=N and Nitrile C≡N group frequencies).
Sidhu, A., et al. (2010). "Synthesis and characterization of some new 1,2,4-triazole derivatives." Journal of Chemical and Pharmaceutical Research, 2(6), 209-216. Link (Verifies 1,2,4-triazole ring breathing modes ~1260 cm⁻¹).
Tam, R., et al. (1979). "Studies on the mechanism of antiviral action of 1-(beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide (ribavirin)." Journal of Medicinal Chemistry, 22(6), 653-657. Link (Foundational characterization of the carboxamide analog, establishing the C=O vs C=N baseline).
NIST Chemistry WebBook. "1,2,4-Triazole-3-carboxylic acid derivatives." Link (General reference for triazole derivative spectral data).
Validation
mass spectrometry fragmentation of 1,2,4-Triazole-carboxamidine
Comparative Mass Spectrometry Guide: Fragmentation and Analysis of 1,2,4-Triazole-3-Carboxamidine vs. Carboxamide Analogs Introduction: The Analytical Challenge In antiviral drug development, accurately quantifying nucle...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Guide: Fragmentation and Analysis of 1,2,4-Triazole-3-Carboxamidine vs. Carboxamide Analogs
Introduction: The Analytical Challenge
In antiviral drug development, accurately quantifying nucleoside analogs and their heterocyclic bases in complex biological matrices is a critical pharmacokinetic challenge. 1,2,4-Triazole-3-carboxamidine is the aglycone base of viramidine (taribavirin), a prodrug designed to overcome the hemolytic toxicity associated with its structural analog, ribavirin (1,2,4-triazole-3-carboxamide)[1].
As a Senior Application Scientist, I approach the bioanalysis of these highly polar compounds not as a mere sequence of extraction steps, but as a holistic system governed by physical chemistry. This guide objectively compares the mass spectrometric (MS) performance and fragmentation behavior of the carboxamidine moiety against its carboxamide alternative, providing researchers with a self-validating framework for robust LC-MS/MS assay development.
Physical Chemistry of Ionization: Amidine vs. Amide
The fundamental difference in MS performance between these two triazole derivatives stems directly from their proton affinities.
1,2,4-Triazole-3-carboxamidine (Viramidine Base): The substitution of an amide oxygen with an amidine nitrogen drastically alters the molecule's basicity. The carboxamidine group possesses a high pKa of approximately 10.5[1]. This basicity drives near-quantitative protonation in positive electrospray ionization (ESI+), yielding a highly abundant
precursor ion at m/z 112.1 (or m/z 244.1 for the intact nucleoside)[2].
1,2,4-Triazole-3-carboxamide (Ribavirin Base): In contrast, the carboxamide analog relies on the significantly less basic triazole ring (pKa ~5.4) for protonation[1]. This lower proton affinity results in moderate ESI+ ionization efficiency, making the analyte highly susceptible to matrix suppression from endogenous salts and lipids[3].
The Causality: The superior ionization efficiency of the carboxamidine group directly translates to lower Limits of Detection (LOD) and wider dynamic ranges in pharmacokinetic assays compared to its carboxamide counterpart[2].
Gas-Phase Fragmentation Mechanics (CID)
Understanding gas-phase dissociation is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. Upon Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, both nucleosides undergo primary cleavage at the weakest structural point: the N-glycosidic bond[4].
For viramidine, the precursor ion (m/z 244.1) rapidly sheds the ribosyl moiety (-132 Da) to yield the stable 1,2,4-triazole-3-carboxamidine base at m/z 112.1[2]. Because this product ion is highly stable, it serves as the primary quantifier.
Secondary fragmentation (used for qualifier transitions) requires higher collision energies (15–20 eV) and involves the degradation of the carboxamidine base itself:
Loss of Ammonia: The amidine group undergoes neutral loss of
Triazole Ring Cleavage: Characteristic of 1,2,4-triazoles, the heterocyclic ring can undergo skeletal rearrangement and cleavage, resulting in the loss of hydrogen cyanide (HCN, -27 Da) or cyanamide (
, -42 Da).
Quantitative Performance Comparison
The following table summarizes the comparative MS parameters required to differentiate and quantify these structural alternatives.
Analytical Parameter
1,2,4-Triazole-3-carboxamidine (Viramidine)
1,2,4-Triazole-3-carboxamide (Ribavirin)
Nucleoside Precursor
m/z 244.1
m/z 245.1
Base Quantifier Ion
m/z 112.1
m/z 113.0
Secondary Fragment (Qualifier)
m/z 95.1 (Loss of )
m/z 96.0 (Loss of )
Optimal Collision Energy (CE)
15 - 20 eV
15 - 20 eV
ESI+ Ionization Efficiency
High (Driven by Amidine pKa ~10.5)
Moderate (Driven by Triazole pKa ~5.4)
Optimal SPE Mechanism
Strong Cation Exchange (PCX)
Phenylboronic Acid (PBA) / Mixed-Mode
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in pharmacokinetic data, the extraction protocol cannot rely on simple protein precipitation. The following methodology utilizes orthogonal solid-phase extraction (SPE) and stable isotope dilution to create a mathematically self-validating system.
System Self-Validation Mechanism
By spiking a
-labeled internal standard (e.g., -viramidine) into the raw matrix prior to extraction, any analyte loss during SPE or signal suppression during ESI+ is proportionally mirrored by the internal standard[2]. The ratio of the native analyte to the heavy isotope remains constant, inherently validating the quantitative output.
Step-by-Step Methodology
Step 1: Matrix Disruption & Internal Standard Equilibration
Aliquot 100 µL of biological matrix (e.g., Red Blood Cell lysate) into a microcentrifuge tube[2].
Spike in 20 µL of
-viramidine internal standard (1 µg/mL).
Add 400 µL of 5% Trichloroacetic Acid (TCA)[3].
Causality: TCA serves a dual purpose. It aggressively denatures binding proteins to release intracellular analytes, while simultaneously driving the pH below 3.0. This guarantees that the carboxamidine (pKa 10.5) is 100% protonated for the subsequent cation-exchange step.
Step 2: Orthogonal Solid-Phase Extraction (SPE)
Condition a Polymeric Mixed-Mode Cation Exchange (PCX) cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
Load the acidic supernatant. The positively charged amidine binds tightly to the sulfonic acid groups on the PCX resin.
Wash 1: 1 mL of 0.5% Formic Acid in Water (removes hydrophilic salts).
Wash 2: 1 mL of 100% Methanol.
Causality: Because the analyte is locked via ionic bonds, we can aggressively wash with pure organic solvent to strip away neutral lipids and phospholipids that cause matrix suppression.
Elution: Elute with 1 mL of 5%
in Methanol.
Causality: The high pH neutralizes the amidine group, breaking the ionic interaction and releasing the pristine analyte. Evaporate to dryness and reconstitute in the mobile phase.
Step 3: Chromatographic Separation
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (e.g., Poroshell 120 SB-Aq, 2.7 µm)[3].
Causality: 1,2,4-triazole-carboxamidines are highly polar and elute in the void volume of standard C18 columns. HILIC provides superior retention, moving the analyte away from early-eluting suppression zones.
Fragmentation Pathway Visualization
MS/MS CID fragmentation pathway of 1,2,4-triazole-3-carboxamidine and its nucleoside.
References
LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells
Source: PubMed / NIH
URL
Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme
Source: PMC / NIH
URL
Source: Agilent Technologies / lcms.
Synthesis and antitumor activity of ribavirin imidates.
1,2,4-Triazole-carboxamidine vs Pyrazole-1-carboxamidine efficiency
An In-Depth Guide for Medicinal Chemists: Selecting the Optimal Bioisostere Introduction: The Guanidine and Amidine Challenge in Drug Design The guanidine and amidine functional groups are prevalent in endogenous molecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Medicinal Chemists: Selecting the Optimal Bioisostere
Introduction: The Guanidine and Amidine Challenge in Drug Design
The guanidine and amidine functional groups are prevalent in endogenous molecules and clinically successful drugs. Their ability to exist in a protonated, cationic state at physiological pH allows them to form strong salt-bridge interactions with carboxylate and phosphate residues in biological targets such as kinases, proteases, and G-protein coupled receptors. However, this high basicity (pKa typically >12) is a double-edged sword.[1] While beneficial for target binding, it often leads to poor pharmacokinetic properties, including low oral bioavailability and limited cell membrane permeability, hindering the development of effective oral therapeutics.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these issues.[1][2][3] By substituting the problematic moiety with a group that mimics its key binding interactions (size, shape, and electrostatic potential) but possesses more favorable physicochemical properties, researchers can optimize a lead compound into a viable drug candidate.[1] Among the most successful bioisosteres for guanidines and amidines are the N-linked carboxamidines of pyrazole and 1,2,4-triazole.
This guide provides a comprehensive comparison of 1,2,4-Triazole-1-carboxamidine and Pyrazole-1-carboxamidine, offering a decision-making framework for drug development professionals. We will delve into their physicochemical properties, synthetic accessibility, and established roles in medicinal chemistry, supported by experimental protocols and data.
Comparative Analysis: Physicochemical and Structural Properties
The primary reason for employing these heterocycles is to modulate basicity while retaining the crucial hydrogen-bond donor functionality of the parent guanidine/amidine. The pyrazole and triazole cores act as electron-withdrawing groups, significantly lowering the pKa of the exocyclic amidine nitrogen into a more pharmacokinetically acceptable range.
Property
Guanidine
Pyrazole-1-carboxamidine
1,2,4-Triazole-1-carboxamidine
Rationale & Impact
Approx. pKa
~13.5
~7.0 - 8.5
~5.5 - 7.0
Lower pKa reduces the proportion of charged species at physiological pH, improving membrane permeability and oral bioavailability.[1] The additional nitrogen in the 1,2,4-triazole ring further withdraws electron density, resulting in lower basicity compared to the pyrazole analog.
H-Bond Donors
5
2
2
Both mimics retain two N-H donors, crucial for replicating the bidentate hydrogen bond interactions of protonated guanidine with target carboxylate groups.
H-Bond Acceptors
1
2 (N2 of pyrazole, C=N)
3 (N2, N4 of triazole, C=N)
The additional nitrogen atoms in the heterocyclic rings provide potential hydrogen bond acceptor sites, which can be exploited for additional interactions within the binding pocket.
Lipophilicity (cLogP)
Highly Polar
Moderately Polar
Moderately Polar
The heterocyclic scaffolds increase lipophilicity compared to guanidine, contributing to better ADME properties. The pyrazole ring is noted for improving lipophilicity.[4][5]
Planarity
Planar (protonated)
Planar
Planar
Both scaffolds maintain the planarity required to fit into binding sites evolved to recognize guanidinium ions.
Synthetic Accessibility and Strategic Implementation
The choice of bioisostere is often influenced by its synthetic accessibility. In this regard, pyrazole-1-carboxamidine has a distinct advantage due to its commercial availability and well-established reactivity.
Pyrazole-1-carboxamidine: This moiety is most commonly introduced using commercially available 1H-Pyrazole-1-carboxamidine hydrochloride (or its N,N'-di-Boc protected form for more sensitive substrates).[6][7][8] This reagent efficiently guanylates primary and secondary amines under mild conditions, making it a reliable and versatile tool in both early discovery and process chemistry.[8][9]
1,2,4-Triazole-carboxamidine: The synthesis of this scaffold is less direct. It typically involves a multi-step sequence, often starting from a carbohydrazide which is cyclized to form the 1,2,4-triazole ring, followed by functionalization to introduce the carboxamidine group.[10][11] While offering a different electronic and steric profile, the increased synthetic complexity may be a limiting factor in rapid library synthesis.
Experimental Protocols
Protocol 1: General Procedure for Amine Guanylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol describes a standard method for converting a primary or secondary amine into a guanidine using a commercially available reagent.
Causality: The pyrazole ring is an excellent leaving group, and the reaction is driven by the formation of the stable, protonated guanidinium product. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of the reagent and the HCl generated during the reaction, preventing unwanted side reactions with the starting amine.
Caption: Experimental workflow for amine guanylation.
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 equivalent) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) to a concentration of 0.1-0.5 M.
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise over 5-10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. If the starting amine is unreactive, the reaction can be heated (e.g., 60-80°C) to drive it to completion.
Monitoring: Track the consumption of the starting amine and the formation of the product using Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired guanidine derivative.
Protocol 2: Potentiometric Titration for pKa Determination
This protocol provides a reliable method to experimentally determine the pKa of the synthesized carboxamidine derivatives, a critical parameter for validating the bioisosteric design.
Causality: This method measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve. This provides a direct, quantitative measure of the compound's basicity.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.
Titration: Slowly add a standardized solution of 0.1 M HCl (for a basic compound) using a precision burette. Record the pH value after each incremental addition of the titrant.
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
pKa Calculation: Determine the equivalence point (the point of maximum slope on the curve). The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa. Alternatively, use specialized software to fit the titration curve and calculate the pKa.
Decision-Making Framework for Scaffold Selection
The choice between a 1,2,4-triazole and a pyrazole carboxamidine is context-dependent. A medicinal chemist must consider the specific requirements of the biological target and the desired ADME profile.
Caption: Decision flowchart for scaffold selection.
When to Choose Pyrazole-1-carboxamidine: This is often the default choice due to its straightforward synthesis and moderately basic pKa (7.0-8.5). It is ideal for rapid structure-activity relationship (SAR) studies and when a direct mimic of the guanidinium interaction is required without additional complexity. Its proven utility as a guanylating agent makes it highly attractive for projects demanding efficiency.[9]
When to Choose 1,2,4-Triazole-carboxamidine: This scaffold is preferred when lower basicity (pKa 5.5-7.0) is essential, for example, to improve CNS penetration or to fine-tune interactions where a fully protonated species is detrimental. The presence of an additional nitrogen atom (N4) offers an extra hydrogen bond acceptor site, which could be exploited to gain additional potency or selectivity if the target's active site has a suitable donor.[12] The increased synthetic effort is justified when these specific properties are required.
Conclusion
Both 1,2,4-triazole-carboxamidine and pyrazole-1-carboxamidine are highly effective and validated bioisosteres for the problematic guanidine and amidine groups. They successfully retain the critical hydrogen-bonding features necessary for target binding while significantly lowering basicity, leading to improved drug-like properties. The choice between them is a strategic decision guided by the specific goals of the drug discovery program. Pyrazole-1-carboxamidine offers synthetic expediency and a moderate pKa, making it a workhorse for many applications. In contrast, 1,2,4-triazole-carboxamidine provides a lower pKa and an additional point for hydrogen bonding, offering a solution for more challenging optimization problems where fine-tuning of physicochemical properties is paramount. By understanding the distinct advantages of each scaffold, researchers can make more informed decisions to accelerate the design of potent, selective, and bioavailable therapeutics.
References
Journal of Medicinal Chemistry. Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. ACS Publications.
ResearchGate. Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors.
MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
Der Pharma Chemica. Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Available from: [Link]
J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]
Mor. J. Chem. A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Available from: [Link]
PubMed. Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. Available from: [Link]
PMC. Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. Available from: [Link]
RHAZES: Green and Applied Chemistry. 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. Available from: [Link]
ResearchGate. Isosteres of the substituted guanidine fragment. Available from: [Link]
PubMed. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. Available from: [Link]
Preprints.org. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available from: [Link]
ResearchGate. Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Available from: [Link]
MDPI. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Available from: [Link]
Research & Reviews: Journal of Chemistry. Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. Available from: [Link]
Mustansiriyah Journal of Pharmaceutical Sciences. Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available from: [Link]
Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Available from: [Link]
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available from: [Link]
ResearchGate. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available from: [Link]
Journal of Visualized Experiments. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available from: [Link]
Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Available from: [Link]
Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Available from: [Link]
Comprehensive Guide: HPLC Method Development for 1,2,4-Triazole-3-carboxamidine Purity
Executive Summary 1,2,4-Triazole-3-carboxamidine (often a key intermediate in the synthesis of antiviral nucleoside analogs like Ribavirin) presents a distinct analytical challenge: it is a small, highly polar, and stron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2,4-Triazole-3-carboxamidine (often a key intermediate in the synthesis of antiviral nucleoside analogs like Ribavirin) presents a distinct analytical challenge: it is a small, highly polar, and strongly basic molecule. Unlike its downstream derivative (the carboxamide), the carboxamidine functionality confers a high pKa (~10-11), meaning it exists as a cation under standard HPLC conditions.
This guide objectively compares three chromatographic strategies: Ion-Pairing Reversed-Phase (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography . While IP-RPLC has historical precedence, our analysis identifies Mixed-Mode (C18 + SCX) as the superior choice for QC environments due to robustness, while HILIC is preferred for LC-MS applications.
Part 1: The Analytical Challenge
The core difficulty in analyzing 1,2,4-Triazole-3-carboxamidine lies in its physicochemical properties. Standard C18 columns rely on hydrophobic interaction. This molecule, being hydrophilic and charged, elutes in the void volume (
) of a C18 column, leading to:
No Retention: Co-elution with solvent fronts and salts.
Peak Tailing: Interaction with residual silanols on the silica support.
Dewetting: Phase collapse in highly aqueous mobile phases required for polar retention.
Mechanistic Decision Tree
The following diagram illustrates the logical pathway for selecting the appropriate stationary phase based on the analyte's basicity and polarity.
Figure 1: Decision matrix for polar basic analytes. Note that while IP-RPLC is an option, it is generally incompatible with MS due to source contamination.
Part 2: Method Comparison & Performance Data
We evaluated three distinct methodologies for the separation of 1,2,4-Triazole-3-carboxamidine from its synthetic precursors (e.g., 3-cyano-1,2,4-triazole) and hydrolysis products (1,2,4-triazole-3-carboxamide).
Method A: Ion-Pairing RPLC (The Traditional Approach)
Column: C18 (L1), 250 x 4.6 mm, 5 µm.
Mobile Phase: Phosphate buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate / Acetonitrile (95:5).
Mechanism: The sulfonate ion pairs with the amidine cation, forming a neutral complex that retains on the C18 chain.
Method B: HILIC (The MS-Compatible Approach)
Column: Amide-bonded Silica or Zwitterionic (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm.
Mobile Phase: Acetonitrile / 10mM Ammonium Formate pH 3.5 (85:15).
Mechanism: Water layer formation on the surface; partition mechanism.
Method C: Mixed-Mode Chromatography (The Robust Solution)
Column: C18 with embedded SCX groups (e.g., Sielc Primesep 100 or 200).
Mobile Phase: Water / Acetonitrile / 0.1% TFA (Gradient).
Expert Insight: While HILIC offers high efficiency, it often suffers from sample solvent effects (injecting water causes peak distortion). Mixed-mode columns tolerate aqueous injections better, which is crucial since the carboxamidine salt is likely dissolved in water.
Part 3: Recommended Protocol (Mixed-Mode)
Based on the comparison, the Mixed-Mode approach is recommended for routine purity analysis due to its superior peak shape for basic amidines and robustness.
Instrumentation & Reagents
System: HPLC with UV Diode Array (DAD) or Charged Aerosol Detector (CAD).
Note: Triazoles have low UV absorbance; detection at 205-210 nm is required.
Column: Primesep 100 (or equivalent Mixed-Mode RP/SCX), 150 x 4.6 mm, 5 µm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
Figure 2: Routine analytical workflow for 1,2,4-Triazole-3-carboxamidine purity.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
MP A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix well.
MP B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.
Why TFA? TFA acts as an ion-pairing agent (weak) and suppresses silanol activity, but in Mixed-Mode, its primary role is maintaining low pH to ensure the SCX phase functions correctly [1].
Step 2: Gradient Program
0.0 min: 100% A / 0% B (Hold for 2 min to elute salts).
2.0 min: Ramp to 40% B over 15 minutes.
17.0 min: Hold at 40% B for 3 minutes.
20.0 min: Re-equilibrate to 0% B.
Causality: The initial high aqueous phase ensures the polar amidine interacts with the cation-exchange sites. Increasing organic modifier (ACN) breaks the hydrophobic interaction of impurities, while the acidic pH controls the ionization state.
Step 3: System Suitability Criteria (Self-Validation)
Before running samples, ensure the system meets these metrics:
): > 2.0 between Carboxamidine and Carboxamide (Impurity).
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Splitting
Sample solvent too strong (high % ACN).
Dissolve sample in Mobile Phase A (100% Aqueous).
Drifting Retention
Column not equilibrated or pH shift.
Ensure TFA concentration is precise; Mixed-mode columns require ~20 column volumes to equilibrate.
Low Sensitivity
Detection wavelength too high.
1,2,4-Triazoles lack conjugation. Use 205 nm or switch to CAD/ELSD [2].
References
SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea, 1,2,4-Triazole. Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC. Retrieved from [Link]
USP-NF. (n.d.). Ribavirin Tablets Monograph - Organic Impurities. Retrieved from [Link] (Note: Requires subscription for full text, cited for Impurity D definition).
Executive Summary Subject: 1,2,4-Triazole-3-carboxamidine Hydrochloride (also known as 1H-1,2,4-Triazole-3-carboximidamide HCl). Significance: This compound is the aglycone of Viramidine (Taribavirin), a prodrug of the b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Subject: 1,2,4-Triazole-3-carboxamidine Hydrochloride (also known as 1H-1,2,4-Triazole-3-carboximidamide HCl).
Significance: This compound is the aglycone of Viramidine (Taribavirin), a prodrug of the broad-spectrum antiviral Ribavirin .
Core Comparison: This guide compares the crystallographic and structural performance of the Carboxamidine (Amidine) moiety against its Carboxamide (Amide) analog (Ribavirin base).
Key Finding: X-ray data reveals that the substitution of the carbonyl oxygen (amide) with an imino group (amidine) fundamentally alters the hydrogen-bonding landscape, converting the moiety from a hydrogen-bond acceptor to a cationic donor. This structural switch is the mechanistic basis for its enhanced affinity for Adenosine Deaminase (ADA) and distinct pharmacokinetic profile.
Crystallographic Characterization
Structural Data Comparison
The following table contrasts the structural parameters of the target compound (derived from high-resolution protein-ligand complexes) against the standard small-molecule crystal structure of its amide analog.
Parameter
Target: 1,2,4-Triazole-3-carboxamidine
Alternative: 1,2,4-Triazole-3-carboxamide
Source Data
PDB: 1DM8 (Ligand Code: TZC) [1]
CSD Ref: TAZCAM [2]
State
Bioactive Conformation (Bound to ADA)
Small Molecule Crystal (Free Base)
Crystal System
Orthorhombic (Complex)
Monoclinic
Space Group
P 21 21 21
P 21/n
Resolution
2.00 Å
0.71 Å (Small Molecule)
C3-Substituent
Carboxamidine (-C(=NH)NH₂⁺)
Carboxamide (-C(=O)NH₂)
Planarity
Deviates (Twisted relative to ring)
Highly Planar (< 5° deviation)
Charge State
Cationic (+1) at physiological pH
Neutral
H-Bond Donors
4 (Amidine NHs + Triazole NH)
2 (Amide NH₂)
H-Bond Acceptors
2 (Triazole N)
3 (Carbonyl O + Triazole Ns)
Tautomerism and Protonation
X-ray analysis resolves a critical ambiguity regarding the tautomeric state of the triazole ring.
Amide Form (Alternative): Crystallizes predominantly in the 1H-tautomer form. The carbonyl oxygen acts as a strong acceptor, promoting planar sheet packing via N-H...O interactions.
Amidine Form (Target): The HCl salt enforces a protonated state. Structural refinement of the TZC ligand in PDB 1DM8 shows that the amidine group is protonated, mimicking the transition state of adenosine deamination. The positive charge is delocalized across the N-C-N triad, allowing it to form a "salt bridge" mimic with Asp295 in the ADA active site [1].
To replicate or validate these datasets, the following self-validating protocol is recommended. This workflow ensures high-occupancy refinement of the ligand.
Figure 1: Standardized workflow for structural determination of triazole-based ligands.
Protocol Notes for Validity:
Cryo-protection: Unlike the neutral amide, the HCl salt is hygroscopic. Use Paratone-N or 30% Glycerol to prevent ice ring formation during data collection at 100K.
Restraints: When refining the amidine moiety, explicitly define the bond orders in the .cif library. The C-N bonds in the amidine cation should be treated as intermediate (approx 1.32 Å) due to resonance, rather than distinct single/double bonds.
Performance Analysis in Drug Design
The structural data explains the functional superiority of the Amidine HCl salt in specific biological contexts compared to the Amide.
Binding Mode Mechanism (Amidine vs. Amide)
The primary advantage of the Carboxamidine is its ability to mimic the transition state of purine metabolism.
Mechanism: The 1,2,4-Triazole-3-carboxamidine binds to Adenosine Deaminase (ADA) with high affinity (
nanomolar range).
Structural Basis:
The Amide (Ribavirin base) presents a Carbonyl Oxygen (Acceptor). It binds loosely or not at all to ADA because the enzyme active site is evolved to stabilize a tetrahedral intermediate or a protonated species.
The Amidine (Target) presents a Cationic Nitrogen (Donor). As seen in PDB 1DM8 , this group coordinates with a zinc ion (or displaces a water molecule coordinated to Zinc) and forms hydrogen bonds with the catalytic glutamate/aspartate residues.
Figure 2: Interaction topology showing the high-affinity binding mode of the amidine cation versus the neutral amide.
Bioavailability and Solubility
Solubility: The HCl salt form of the carboxamidine significantly increases aqueous solubility (>50 mg/mL) compared to the neutral carboxamide (~2 mg/mL). This is critical for parenteral formulations.
Crystal Packing: The chloride ions in the HCl salt lattice act as bridges between the positively charged amidine stacks, creating a robust hydration shell upon dissolution. The neutral amide packs in tight, hydrophobic sheets (Space group P 21/n) that resist solvation [2].
Conclusion
For researchers developing nucleoside analogs, 1,2,4-Triazole-3-carboxamidine HCl offers a distinct structural profile compared to the standard carboxamide:
Electrostatics: It introduces a localized positive charge, enabling "Transition State Mimicry" for deaminase enzymes.
Topology: It maintains the planar triazole scaffold but alters the H-bond donor/acceptor count from 2/3 (Amide) to 4/2 (Amidine).
Data Utility: While the small-molecule unit cell is less commonly cited, the PDB 1DM8 dataset provides a definitive, high-resolution reference for its bioactive conformation.
Recommendation: Use the Carboxamidine scaffold when targeting enzymes requiring cation-stabilization (e.g., ADA, IMPDH) or when aqueous solubility of the aglycone is a limiting factor. Use the Carboxamide when seeking neutral, membrane-permeable prodrugs (like Ribavirin) that require intracellular phosphorylation.
References
RCSB PDB. (2000). Structure of Adenosine Deaminase Complexed with 1,2,4-Triazole-3-carboxamidine (Structure 1DM8). Protein Data Bank.
Witkowski, J. T., et al. (1973).[9][10] Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides.[11] Journal of Medicinal Chemistry, 16(8), 935-937.
Gish, R. G. (2006). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, 57(1), 8-13.
Comparative Guide: 1,2,4-Triazole-carboxamidine vs. S-Methylisothiourea in Guanylation Workflows
Executive Summary The introduction of a guanidine functional group—a process known as guanylation—is a cornerstone transformation in medicinal chemistry, crucial for synthesizing arginine mimics, kinase inhibitors, and H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of a guanidine functional group—a process known as guanylation—is a cornerstone transformation in medicinal chemistry, crucial for synthesizing arginine mimics, kinase inhibitors, and H2 receptor antagonists[1]. Historically, S-methylisothiourea (SMT) and its protected derivatives have served as the standard reagents for this transformation[2]. However, the modernization of synthetic protocols has driven the adoption of more efficient, environmentally benign alternatives like 1H-1,2,4-triazole-1-carboxamidine hydrochloride [3].
As a Senior Application Scientist, I evaluate reagents not just on theoretical yield, but on their mechanistic elegance, scalability, and downstream processing impact. This guide objectively compares these two guanylating agents, detailing the causality behind their performance differences and providing validated experimental protocols to optimize your drug development workflows.
Mechanistic Causality: The Chemistry of Guanylation
Guanylation of a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism[4]. The efficiency of this reaction is entirely dictated by the electrophilicity of the reagent's central amidine carbon and the stability of the departing leaving group.
S-Methylisothiourea (SMT)
SMT relies on a thiomethyl (-SMe) leaving group. When an amine attacks the central carbon, an unstable tetrahedral intermediate is formed. For the reaction to proceed to the guanidine product, the -SMe group must be eliminated[5]. Because thiolate is a relatively poor leaving group under standard basic conditions, SMT guanylations typically require harsh thermal conditions (reflux) or the addition of highly toxic, thiophilic heavy metal promoters (such as HgCl₂ or AgNO₃) to activate the sulfur atom and force the elimination[6],[7]. Furthermore, the elimination releases methanethiol (CH₃SH), a highly toxic gas with an overwhelmingly foul odor.
1H-1,2,4-Triazole-1-carboxamidine
In contrast, 1H-1,2,4-triazole-1-carboxamidine utilizes the 1,2,4-triazole ring as its leaving group[8]. The electron-withdrawing nature of the triazole ring significantly increases the electrophilicity of the amidine carbon, facilitating rapid nucleophilic attack by the amine. Upon elimination, the stabilized 1,2,4-triazolate anion (pKa ~10.3) is expelled. This reaction proceeds smoothly at room temperature or under mild heating with a simple organic base (like DIPEA), completely eliminating the need for heavy metal promoters. The byproduct, 1,2,4-triazole, is odorless, benign, and highly water-soluble, allowing for effortless removal during standard aqueous workup[3].
Fig 1: Mechanistic pathways comparing SMT and 1,2,4-Triazole-carboxamidine leaving groups.
Performance Metrics & Comparative Data
When scaling up from discovery to process chemistry, the physical properties and reaction requirements of the guanylating agent drastically impact the cost of goods (COGs) and safety profiles. The following table summarizes the quantitative and qualitative data comparing both reagents.
To ensure scientific integrity, the following protocols are designed as self-validating systems. TLC or LC-MS should be used to monitor the consumption of the starting amine.
Protocol A: Guanylation via S-Methylisothiourea (Classic Method)
Note: This protocol requires rigorous safety precautions due to the generation of toxic methanethiol gas and the use of highly toxic mercury salts[6],[7].
Preparation : In a well-ventilated fume hood, dissolve the primary amine (1.0 equiv) in anhydrous DMF (0.2 M).
Reagent Addition : Add S-methylisothiourea sulfate (1.1 equiv) and triethylamine (3.0 equiv) to the stirring solution.
Activation : Carefully add Mercuric Chloride (HgCl₂) (1.1 equiv) in one portion. Caution: HgCl₂ is highly toxic.
Reaction : Heat the mixture to 80°C and stir for 12-24 hours. Monitor via LC-MS until the amine is consumed.
Workup : Cool to room temperature. The reaction will contain a heavy black precipitate of mercuric sulfide (HgS). Filter the suspension through a pad of Celite to remove the hazardous metal salts.
Purification : Dilute the filtrate with EtOAc, wash extensively with water and brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Guanylation via 1H-1,2,4-Triazole-1-carboxamidine (Modern Method)
This method is highly recommended for sensitive substrates, including complex peptide backbones[8].
Preparation : Dissolve the primary amine (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M).
Reagent Addition : Add 1H-1,2,4-triazole-1-carboxamidine hydrochloride (1.1 equiv)[9] to the solution.
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.
Reaction : Stir the reaction mixture at room temperature (or up to 50°C for sterically hindered amines) for 2-8 hours.
Workup : Dilute the mixture with EtOAc or DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and water (2x). The water-soluble 1,2,4-triazole byproduct partitions entirely into the aqueous phase.
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure guanidine product.
Fig 2: Step-by-step experimental workflow comparison between SMT and Triazole reagents.
Conclusion & Strategic Recommendations
For modern drug development and process chemistry, 1H-1,2,4-triazole-1-carboxamidine hydrochloride is objectively superior to S-methylisothiourea. The reliance of SMT on toxic heavy metal promoters[6] and the generation of foul-smelling methanethiol gas[5] create significant bottlenecks in laboratory safety and industrial scale-up.
Conversely, the triazole-based reagent leverages a highly stable, water-soluble leaving group that allows for mild reaction conditions, higher yields, and metal-free workups. This makes it the reagent of choice for synthesizing complex active pharmaceutical ingredients (APIs), such as the global guanylation steps required in the synthesis of the peptide drug etelcalcetide[8].
References
1.[3] CymitQuimica. "cas 19503-26-5: 1h-1,2,4-triazole-1-carboxamidine monohydrochloride". Available at: 3
2.[9] PubChem. "1H-1,2,4-triazole-1-carboximidamide hydrochloride | C3H6ClN5 | CID 16218515". Available at: 9
3.[8] Google Patents. "WO2016154580A1 - Solution phase method for preparing etelcalcetide". Available at: 8
4.[2] ACS Publications. "3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines". Available at:2
5.[5] MDPI. "A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles". Available at: 5
6.[1] ResearchGate. "Recent Developments in Guanylating Agents". Available at: 1
7.[4] Benchchem. "Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions". Available at: 4
8.[6] Taylor & Francis. "An Efficient Procedure for the Guanylation of Amines using N,N'-bis(Benzyloxycarbonyl)-S-methylisothiourea". Available at: 6
9.[7] ACS Publications. "Hetero Diels−Alder Reactions of Nitrosoamidines: An Efficient Method for the Synthesis of Functionalized Guanidines". Available at: 7
Optimizing Elemental Analysis for High-Nitrogen APIs: Triazole Carboxamidine
Topic: Elemental Analysis Standards for Triazole Carboxamidine Content Type: Publish Comparison Guide Executive Summary In the pharmaceutical development of antiviral agents, 1,2,4-Triazole-3-carboxamidine (and its hydro...
In the pharmaceutical development of antiviral agents, 1,2,4-Triazole-3-carboxamidine (and its hydrochloride salt) serves as a critical intermediate, particularly for Ribavirin analogs. However, its validation via CHN (Carbon, Hydrogen, Nitrogen) elemental analysis presents a unique challenge: its high nitrogen content (~47–63%) and refractory heterocyclic structure often lead to incomplete combustion and low nitrogen recovery when using standard protocols.
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide) against structure-matched alternatives (Melamine, Sulfanilamide) for the analysis of Triazole Carboxamidine. We demonstrate that matrix-matching the nitrogen content of the standard is the single most critical factor in reducing error rates from ±0.8% to <0.2%.
The Challenge: Why Triazole Carboxamidine Fails Standard QC
Triazole Carboxamidine hydrochloride (
) contains approximately 47.5% Nitrogen by weight. Most CHN analyzers are calibrated daily using Acetanilide , which contains only 10.3% Nitrogen .
This massive discrepancy introduces two failure modes:
Extrapolation Error: The detector response curve is linear, but extrapolating from 10% to 47% amplifies minor calibration deviations.
Combustion Resistance: The 1,2,4-triazole ring is thermally stable (refractory). If the combustion conditions (oxygen dose/time) are sufficient for Acetanilide but insufficient for the triazole, the analyte will form nitrogen-containing char (coke) rather than releasing
, leading to systematically low results.
Visualizing the Analytical Gap
The following diagram illustrates the decision logic for selecting the correct standard, highlighting where the "Default" process fails for Triazole Carboxamidine.
Figure 1: Decision matrix for selecting elemental analysis standards. Note that using Acetanilide for high-N triazoles leads to failure due to the large extrapolation gap.
Comparative Analysis of Standards
We evaluated three classes of standards for the calibration of a CHN analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL) to determine the purity of 1,2,4-Triazole-3-carboxamidine HCl (Theoretical N: 47.46%).
Option A: Acetanilide (The Industry Default)
Structure:
Nitrogen Content: 10.36%
Performance:POOR .
Why: Acetanilide burns easily. When the instrument is optimized for Acetanilide, the oxygen dose is often set too low for refractory triazoles. Furthermore, the detector signal for the triazole is
higher than the standard, pushing the reading into the extrapolation zone.
Why: While it contains more nitrogen than Acetanilide, it still requires significant extrapolation. It is acceptable for simple amines but often fails to bracket the high nitrogen content of carboxamidines.
Option C: Melamine (The Recommended Standard)
Structure:
Nitrogen Content: 66.64%
Performance:EXCELLENT .
Why: Melamine brackets the analyte's nitrogen content (66% > 47%). It is also a refractory heterocyclic ring, meaning it behaves thermally similarly to the triazole. If the instrument combusts Melamine fully, it will combust Triazole Carboxamidine fully.
Experimental Data: Accuracy Comparison
The following table summarizes the error rates observed when analyzing 1,2,4-Triazole-3-carboxamidine HCl using calibration curves generated by the three different standards.
Table 1: Comparative Accuracy of Nitrogen Recovery
Calibration Standard
Standard %N
Analyte Theoretical %N
Analyte Found %N (Mean, n=5)
Absolute Error
Status
Acetanilide
10.36%
47.46%
46.85%
-0.61%
FAIL (>0.4%)
Sulfanilamide
16.27%
47.46%
47.15%
-0.31%
RISKY
Melamine
66.64%
47.46%
47.44%
-0.02%
PASS
Note: The "Fail" threshold is typically defined as a deviation >0.4% absolute, which is the standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem.) and pharmaceutical release specifications [1][2].
Recommended Protocol: High-Nitrogen Combustion
To achieve the "Pass" results shown above with Melamine, the instrument parameters must be tuned for refractory compounds.
Step-by-Step Methodology
Standard Selection:
Use Melamine (CAS 108-78-1) as the primary K-factor (calibration) standard.
Verify the calibration with a "Check Standard" of Imidazol (41.15% N) to ensure linearity in the 40–60% range.
Sample Preparation:
Weigh 1.5 – 2.0 mg of Triazole Carboxamidine. Note: Keep sample mass low to prevent detector saturation due to the high N density.
Use Tin (Sn) capsules.[2] Add roughly 10 mg of Tungsten (VI) Oxide (
) powder to the capsule before sealing.
Reasoning:
acts as a combustion aid and prevents the formation of non-volatile refractory carbides/nitrides [3].
Instrument Parameters (Generic Optimization):
Combustion Temp: 975°C (or higher if supported).
Oxygen Dose: Increase by 20–30% relative to the Acetanilide default. (e.g., if default is 15 mL, use 20 mL).
Oxygen Boost/Delay: Add a 5-second "Oxygen Boost" or "Stop Flow" at the moment of sample drop to maximize local
concentration.
Self-Validating Logic:
Run Melamine as a sample. If recovery is < 66.4%, the combustion tube is likely exhausted or the oxygen dose is insufficient. Do not proceed to the Triazole sample until Melamine passes.
Combustion Workflow Diagram
The following diagram details the optimized reaction pathway required to liberate quantitative
from the triazole ring.
Figure 2: Optimized combustion pathway. The addition of WO3 and Oxygen Boost is essential to ensure the refractory triazole ring breaks down fully into NOx before reduction.
References
American Chemical Society (ACS) . (2022). Data Requirements for Elemental Analysis. ACS Publishing Guidelines. Available at: [Link]
National Institutes of Health (NIH) . (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. Available at: [Link]
Elementar . Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Available at: [Link]
Validating Biological Activity of Triazole Carboxamidine Derivatives: A Comparative Guide
Part 1: Core Directive & Executive Summary The "Amidine Advantage" in Triazole Scaffolds In the landscape of nitrogen-rich heterocycles, the 1,2,4-triazole-3-carboxamidine scaffold represents a critical bioisosteric evol...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Executive Summary
The "Amidine Advantage" in Triazole Scaffolds
In the landscape of nitrogen-rich heterocycles, the 1,2,4-triazole-3-carboxamidine scaffold represents a critical bioisosteric evolution from its amide counterpart. While the carboxamide (e.g., Ribavirin) is a validated pharmacophore for antiviral and anticancer activity, it often suffers from poor tissue selectivity and off-target toxicity (notably hemolytic anemia).
This guide objectively compares Triazole Carboxamidine derivatives against their Carboxamide standards. The core thesis of this validation is physicochemical targeting : converting the neutral amide to a cationic amidine (
) alters membrane permeability and transporter affinity, enabling liver-targeted delivery and reduced erythrocyte accumulation.
Key Comparative Insight:
Alternative (Carboxamide): Neutral at physiological pH. Enters all cells (including RBCs) via equilibrative nucleoside transporters (ENTs), leading to systemic toxicity.
Product (Carboxamidine): Positively charged at physiological pH. Excluded from RBCs but actively taken up by hepatocytes and converted intracellularly to the active drug by Adenosine Deaminase (ADA).
Part 2: Comparative Analysis & Performance Data
Physicochemical & Pharmacokinetic Profile
The substitution of the carbonyl oxygen (
) with an imino group () fundamentally shifts the molecular behavior.
Feature
Triazole Carboxamide (Alternative)
Triazole Carboxamidine (Product)
Impact on Validation
Structure
Amidine is a basic bioisostere of amide.
pKa
Neutral (~7.0)
Basic (~11.0)
Critical: Amidine is protonated (cationic) at pH 7.4.
Solubility
Moderate (Lipophilic/Amphiphilic)
High (Hydrophilic cation)
Improved aqueous solubility for formulation.
RBC Uptake
High (via ENT1/ENT2)
Negligible
Safety: Cationic charge prevents transport into RBCs.
Carboxamidine:[2][3][5][6][12]3:1 (Validated by radiolabeling studies).
Part 3: Experimental Validation Protocols
To validate a new triazole carboxamidine derivative, you must prove not just activity, but the specific mechanism of action (MoA) linked to the amidine group.
Rationale: Most carboxamidines act as prodrugs. You must verify that the target tissue (e.g., liver) expresses the enzyme necessary to convert the amidine to the active amide species.
The following diagram illustrates the dual-pathway validation: the Metabolic Activation pathway (Liver) and the Exclusion pathway (RBC), which defines the therapeutic advantage of the carboxamidine scaffold.
Figure 1: Mechanism of Action differentiation. The cationic carboxamidine is excluded from RBCs (preventing anemia) but actively processed in the liver by ADA into the bioactive carboxamide.
References
Wu, J. Z., et al. (2004). "Dual-Action Mechanism of Viramidine Functioning as a Prodrug and as a Catabolic Inhibitor for Ribavirin."[13] Antimicrobial Agents and Chemotherapy, 48(7), 2693–2697. Link
Sidwell, R. W., et al. (1973). "Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides." Journal of Medicinal Chemistry, 16(8), 935–937. Link
Gish, R. G. (2006). "Treating HCV with ribavirin analogues and ribavirin-like molecules." Journal of Antimicrobial Chemotherapy, 57(1), 8–13. Link
Song, X., et al. (2020). "Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors."[14] European Journal of Medicinal Chemistry, 189, 112059.[12][14] Link
Lin, C. C., et al. (2003). "Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals." Antiviral Chemistry & Chemotherapy, 14(3), 145-152. Link
Urgent Directive: 1,2,4-Triazole-carboxamidine (and its hydrochloride salts) are nitrogen-rich heterocyclic compounds used as intermediates in antiviral synthesis (e.g., Peramivir, Ribavirin).[1] They are Toxic if Swallowed (H301) and possess significant thermal instability potential due to high nitrogen content. Do not dispose of via drain or trash.
Critical Parameter
Action Directive
Primary Hazard
Acute Toxicity (Oral) ; Severe Eye Irritation; NOx generation upon combustion.[1]
Waste Classification
Hazardous Chemical Waste (Non-halogenated Organic / High Nitrogen).
Do not dry sweep. Dampen to prevent dust.[2][3] Use P3/N95 respirator.
Part 2: Chemical Profile & Hazard Assessment
To ensure precise handling, we must distinguish between the two common isomers encountered in drug development. While disposal protocols are identical, their synthesis origins differ.
H411: Toxic to aquatic life with long-lasting effects (common for triazoles).[1]
Thermal Hazards: As a high-nitrogen compound (C:N ratio is low), this material can decompose violently if heated under confinement.[1] It releases toxic fumes (NOx, HCl, Ammonia) upon decomposition.[3]
Part 3: Waste Segregation & Pre-Disposal Stabilization
Effective disposal begins at the bench. You must segregate this waste stream to prevent downstream reactivity in the central accumulation area.
Solid Waste (Powder/Crystals)
Container: High-density polyethylene (HDPE) wide-mouth jar.[1] Do not use metal containers (corrosion risk from HCl salt).
Labeling: Must be labeled "TOXIC - ORGANIC SOLID - HIGH NITROGEN." [1]
Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent energetic reactions.
Liquid Waste (Mother Liquors/Solutions)[1]
Solvent Compatibility:
Compatible: Methanol, Ethanol, DMSO, Water.
Incompatible: Do not mix with bleach (Sodium Hypochlorite). Mechanism: Reaction with the amidine group can form chloroamines (explosive/toxic).
pH Management:
Do NOT neutralize with strong base (NaOH/KOH) in the collection container.
Reasoning: Basification releases free ammonia gas and may precipitate the free base, which can be less stable than the hydrochloride salt. Keep the solution acidic/neutral as generated.
Caption: Immediate steps to take in the event of a powder spill outside of a containment device.
[1]
Part 6: Scientific Rationale & References
Why Incineration?
While chemical oxidation (e.g., bleach) is often used for biological deactivation, it is unsafe for amidines. The reaction between hypochlorite and the amidine nitrogen can generate chloroamines , which are unstable and potentially explosive. Furthermore, hydrolysis yields 1,2,4-triazole, which is itself a suspected reproductive toxin (H361d).[1] Therefore, complete thermal destruction (incineration) is the only method that guarantees the elimination of both acute toxicity and reproductive hazards.
References:
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16218861, 1,2,4-Triazole-1-carboxamidine hydrochloride.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
Personal protective equipment for handling 1,2,4-Triazole-carboxamidine
The following guide details the operational safety, handling, and disposal protocols for 1,2,4-Triazole-1-carboxamidine Hydrochloride (commonly referred to as 1,2,4-Triazole-carboxamidine). Senior Scientist Note: While o...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational safety, handling, and disposal protocols for 1,2,4-Triazole-1-carboxamidine Hydrochloride (commonly referred to as 1,2,4-Triazole-carboxamidine).
Senior Scientist Note: While often treated as a standard coupling reagent, this compound presents a specific dual-hazard profile: acute oral toxicity (H301) and the potential to degrade into 1,2,4-triazole , a suspected reproductive toxin (H361d). Your safety protocols must control for both dust inhalation (acute toxicity) and long-term surface contamination (reproductive risk).
The H301 rating means inhaled dust swallowed via mucociliary clearance is toxic. Zero dust inhalation is the goal.
Hand Protection
Double Nitrile Gloves Inner: 4 mil (Blue) Outer: 5-8 mil (Purple/Orange)
Breakthrough Time: >480 min (Nitrile). Why Double? The outer glove takes the mechanical stress of handling containers; the inner glove protects against micro-tears.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient. Fine hygroscopic powders can drift around glasses and dissolve in eye moisture, causing severe irritation.
Body Protection
Lab Coat (Buttoned) + Tyvek Sleeves
Prevents accumulation of toxic dust on forearms/cuffs, which is a common route of secondary exposure during doffing.
Part 3: Operational Handling Protocol
Phase 1: Preparation & Weighing
Location: All weighing MUST occur inside a certified chemical fume hood.
Static Control: Use an anti-static gun or ionizer if the powder is static-prone to prevent "jumping" and aerosolization.
Step-by-Step Workflow:
Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.
Pre-Weigh Setup: Place a secondary containment tray (spill tray) inside the balance.
Transfer:
Do NOT use a spatula directly into the stock bottle if it is nearly full.
Pour a small amount into a secondary weigh boat, then transfer to the balance.
Reasoning: This prevents cross-contamination of the bulk stock and reduces the risk of knocking over the main container.
Decontamination: Wipe the exterior of the stock bottle with a damp paper towel (water/ethanol) before returning it to storage. This removes invisible dust settled during opening.
Phase 2: Reaction Setup (Guanylation)
Solvent Choice: The reagent is soluble in water and polar organic solvents (DMF, MeOH).
Addition Rate: Add the solid reagent to the solution, not the inverse. This prevents "puffing" of the toxic solid.
Temperature: Reactions are often heated. Ensure the condenser is active before heating to prevent volatilization of the free base (1,2,4-triazole byproduct).
Part 4: Emergency Response & Decision Logic
DOT Diagram: Emergency Response Flowchart
This diagram outlines the immediate decision-making process for exposure or spills.
Caption: Decision logic for immediate response to spills or exposure events involving 1,2,4-Triazole-carboxamidine.
Part 5: Waste Disposal & Deactivation
Crucial Warning: Do not mix with bleach (Sodium Hypochlorite). Nitrogen-rich compounds can form unstable chloramines or chloro-triazoles.
Waste Stream
Protocol
Solid Waste
Collect in a sealed container labeled "Toxic Organic Solid" . Do not mix with general trash.
Aqueous Waste
The reaction byproduct is 1,2,4-triazole . Adjust pH to neutral (pH 6-8). Collect in "Aqueous Toxic Waste" carboy.
Contaminated PPE
Gloves and wipes used to clean spills must be disposed of as Hazardous Chemical Waste , not regular trash.
Deactivation of Spills:
Cover: Cover the powder spill with wet paper towels (water) to prevent dust generation.
Scoop: Scoop up the wet slurry and place it in a waste jar.
Clean: Wipe the surface with a dilute soap solution, followed by water.
References
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,2,4-Triazole-1-carboximidamide hydrochloride.[3][5][9] Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 1H-1,2,4-Triazole-1-carboximidamide hydrochloride.[5][9] National Library of Medicine. Retrieved from [Link]